molecular formula C19H27N10NaO7S2 B15565178 Biotin protein ligase-IN-1

Biotin protein ligase-IN-1

カタログ番号: B15565178
分子量: 594.6 g/mol
InChIキー: RIVFCJHRIWOXAH-ZCWMHWQUSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biotin protein ligase-IN-1 is a useful research compound. Its molecular formula is C19H27N10NaO7S2 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H27N10NaO7S2

分子量

594.6 g/mol

IUPAC名

sodium 3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propylcarbamoyl-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]azanide

InChI

InChI=1S/C19H28N10O7S2.Na/c20-15-12-16(23-6-22-15)29(7-24-12)17-14(31)13(30)9(36-17)4-25-38(34,35)28-18(32)21-3-1-2-10-11-8(5-37-10)26-19(33)27-11;/h6-11,13-14,17,25,30-31H,1-5H2,(H6,20,21,22,23,26,27,28,32,33);/q;+1/p-1/t8-,9+,10-,11-,13?,14-,17+;/m0./s1

InChIキー

RIVFCJHRIWOXAH-ZCWMHWQUSA-M

製品の起源

United States

Foundational & Exploratory

Biotin Protein Ligase-IN-1: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for Biotin protein ligase-IN-1, a potent inhibitor of Biotin Protein Ligase (BPL). It details the enzymatic function of BPL, the inhibitory effect of the compound, and the downstream consequences on bacterial metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Function of Biotin Protein Ligase (BPL)

Biotin (Vitamin B7) is an essential cofactor for a small number of key metabolic enzymes, primarily carboxylases, which are critical for fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Biotin is biologically active only when it is covalently attached to a specific lysine residue on these target enzymes. This post-translational modification is catalyzed by a single, highly specific enzyme: Biotin Protein Ligase (BPL), also known as Biotin Holoenzyme Synthetase.[1][2]

The enzymatic reaction proceeds in a conserved, two-step mechanism:[1][3][4]

  • Activation of Biotin: BPL first catalyzes the reaction between biotin and ATP to form an activated intermediate, biotinoyl-5'-AMP (Bio-5'-AMP), with the release of pyrophosphate.[2][3] This high-energy intermediate remains tightly bound within the active site of the enzyme.[3]

  • Transfer to Acceptor Protein: The activated biotinyl group is then transferred from AMP to the ε-amino group of a specific lysine residue on the acceptor protein, such as the Biotin Carboxyl Carrier Protein (BCCP) subunit of Acetyl-CoA Carboxylase (ACC).[1][3][5] This step forms a stable amide bond and releases AMP.

In some bacteria, such as E. coli, BPLs (specifically Group II BPLs like BirA) are bifunctional. In addition to their ligase activity, they act as transcriptional repressors for the biotin biosynthesis (bio) operon, thus regulating biotin homeostasis.[3][6]

BPL_Mechanism cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer Biotin Biotin BPL Biotin Protein Ligase (BPL) Biotin->BPL ATP ATP ATP->BPL BioAMP BPL-[Biotinoyl-5'-AMP] BPL->BioAMP PPi PPi BioAMP->PPi Release Acceptor_holo Holo-Acceptor Protein (Biotinylated) BioAMP->Acceptor_holo Acceptor_apo Apo-Acceptor Protein (e.g., BCCP) Acceptor_apo->BioAMP AMP AMP Acceptor_holo->AMP Release

Caption: The canonical two-step reaction mechanism of Biotin Protein Ligase (BPL).

Mechanism of Action of this compound

This compound (also known as Compound Bio-9) is a potent inhibitor of Biotin Protein Ligase.[7] Its mechanism of action is the direct disruption of the enzyme's catalytic activity. By binding to BPL, the inhibitor prevents the completion of the two-step biotinylation reaction. This blockade halts the post-translational modification of essential carboxylases, leading to a loss of their metabolic function.

This inhibitory action is the basis for the compound's antibacterial properties against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, where fatty acid synthesis is an essential pathway for survival.[7][8]

Inhibitor_Action BPL Biotin Protein Ligase (BPL) Inactive_Complex Inactive BPL-Inhibitor Complex BPL->Inactive_Complex Inhibitor This compound Inhibitor->Inactive_Complex Reaction Biotinylation Reaction Inactive_Complex->Reaction Blocked Blocked

Caption: Action of this compound, which binds to BPL to form an inactive complex.

Downstream Effects and Antibacterial Activity

The inhibition of BPL by this compound initiates a cascade of downstream effects that ultimately compromise bacterial viability.

  • Inhibition of ACC Biotinylation: The primary consequence is the failure to biotinylate the Biotin Carboxyl Carrier Protein (BCCP), which is a crucial subunit of Acetyl-CoA Carboxylase (ACC).[5][9]

  • Disruption of Fatty Acid Synthesis: ACC catalyzes the committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[8] Without its biotin cofactor, ACC becomes inactive, halting the production of malonyl-CoA and thereby shutting down fatty acid biosynthesis.

  • Impaired Cell Envelope Integrity: Fatty acids are indispensable for building and maintaining the bacterial cell membrane. In Mycobacterium tuberculosis, they are also precursors for the mycolic acids that form the organism's unique and highly impermeable outer membrane, which is essential for its survival and virulence.[8][9]

  • Bacteriostasis/Bactericidal Effect: The inability to synthesize essential fatty acids leads to a cessation of growth (bacteriostasis) and, ultimately, cell death (bactericidal effect).

Downstream_Effects Inhibitor This compound BPL Biotin Protein Ligase (BPL) Inhibitor->BPL Inhibits Biotin_BCCP Holo-BCCP (Active) BPL->Biotin_BCCP Biotinylates BCCP Apo-BCCP (Inactive) ACC Acetyl-CoA Carboxylase (ACC) Biotin_BCCP->ACC Activates FAS Fatty Acid Synthesis ACC->FAS Enables Membrane Cell Membrane & Mycolic Acid Integrity FAS->Membrane Maintains Viability Bacterial Viability Membrane->Viability Supports

Caption: Signaling pathway from BPL inhibition to loss of bacterial viability.

Quantitative Data

The potency of this compound has been characterized by its binding affinity and antibacterial activity. For context, kinetic parameters for BPL from a key target organism, M. tuberculosis, are also provided.

Table 1: Activity of this compound

Parameter Value Organism/Target Reference
Kd 7 nM Biotin Protein Ligase [7]
MIC 0.2 µM Staphylococcus aureus (MRSA & MSSA) [7]

| MIC | 20 µM | Mycobacterium tuberculosis |[7] |

Table 2: Kinetic Parameters for M. tuberculosis Biotin Protein Ligase (MtBPL)

Parameter Value Substrate Reference
Km ~420 nM Biotin [8][10]
Km ~5.2 µM apo-BCCP [8][10]
Km ~21.1 µM Mg/ATP [10]
Kb 1.06 x 10-6 M Biotin [8]

| Kd | 1.36 x 10-6 M | Bio-5'-AMP |[10] |

Experimental Protocols

Protocol: In Vitro BPL Activity Assay (Biotinylation Assay)

This protocol describes a generalized method to measure the enzymatic activity of BPL, which is essential for screening and characterizing inhibitors like this compound.

Objective: To quantify the transfer of biotin to a peptide or protein substrate (e.g., BCCP or a synthetic peptide with an acceptor sequence) catalyzed by BPL.

Materials and Reagents:

  • Purified Biotin Protein Ligase (BPL/BirA)

  • Purified apo-acceptor protein (e.g., BCCP) or synthetic peptide substrate

  • 10X Reaction Buffer A: 0.5 M Bicine buffer, pH 8.3[11]

  • 10X Reaction Buffer B: 100 mM ATP, 100 mM Magnesium Acetate, 500 µM d-Biotin[11]

  • (Alternative for MtBPL): 50 mM Tris-HCl pH 8.0, 5.5 mM MgCl₂, 0.1 mM DTT, 0.1 mg/mL BSA[8][10]

  • Stop Solution (e.g., SDS-PAGE loading buffer)

  • Detection Reagent: Streptavidin conjugated to Horseradish Peroxidase (HRP)

  • PVDF membrane

  • Chemiluminescent HRP substrate (e.g., AEC/H₂O₂)[8][10]

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a final volume of 50 µL, combine:

    • 5 µL of 10X Reaction Buffer A

    • 5 µL of 10X Reaction Buffer B

    • Acceptor substrate to a final concentration of 15-40 µM.[10][11][12]

    • Nuclease-free water to bring the volume to 49 µL.

  • Inhibitor Addition (for Inhibition Assays): Add the desired concentration of this compound or vehicle control to the reaction tubes. Pre-incubate with the enzyme if required by the experimental design.

  • Initiate Reaction: Add 1 µL of BPL enzyme (e.g., 10-20 nM final concentration) to each tube to start the reaction.[8][10] Mix gently.

  • Incubation: Incubate the reaction at 30-37°C for 30-60 minutes.[8][12] The optimal time may vary based on enzyme and substrate concentrations.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Resolve the reaction mixture on a 12% polyacrylamide gel.[8][10]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 1% BSA).[8]

    • Incubate the membrane with Streptavidin-HRP conjugate (e.g., 1:2000 dilution) for 1 hour at room temperature.[8]

    • Wash the membrane and develop with a chemiluminescent substrate.

  • Data Analysis: Quantify the intensity of the band corresponding to the biotinylated acceptor protein. Compare the signal in inhibitor-treated samples to the vehicle control to determine the percent inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix 1. Prepare Reaction Mix (Buffer, ATP, Biotin, Substrate) add_inhibitor 2. Add Inhibitor or Vehicle prep_mix->add_inhibitor start_rxn 3. Initiate with BPL Enzyme add_inhibitor->start_rxn incubate 4. Incubate at 30-37°C start_rxn->incubate stop_rxn 5. Stop Reaction incubate->stop_rxn sds_page 6. SDS-PAGE stop_rxn->sds_page western_blot 7. Western Blot Transfer sds_page->western_blot detect 8. Detect with Streptavidin-HRP western_blot->detect quantify 9. Quantify Biotinylation detect->quantify

Caption: Workflow for an in vitro Biotin Protein Ligase (BPL) activity assay.

References

Biotin Protein Ligase-IN-1: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin protein ligase (BPL) has emerged as a compelling target for the development of novel antibacterial agents. This enzyme plays a crucial role in bacterial physiology by catalyzing the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes. This post-translational modification is essential for key metabolic pathways, including fatty acid biosynthesis, making BPL indispensable for bacterial survival.[1][2] Biotin Protein Ligase-IN-1, also known as Compound Bio-9, is a potent inhibitor of BPL with significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis.[3] This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, including detailed experimental protocols and a summary of its key biological data.

Discovery and Development

This compound (Bio-9) was developed as a metabolically stable analog of an earlier generation inhibitor, Bio-AMS.[3][4][5][6] While Bio-AMS showed potent inhibition of BPL, it was susceptible to in vivo hydrolysis of its central acyl-sulfamide linker, leading to high clearance and the formation of a moderately cytotoxic metabolite.[3][4] The development of Bio-9 focused on modifying this labile linker to improve metabolic stability while retaining high affinity for the BPL active site. This was achieved through strategic chemical modifications designed to sterically hinder or reduce the electrophilicity of the acyl-sulfamide moiety.[3][4] The result was Bio-9, a compound with a single-digit nanomolar dissociation constant for BPL and a significantly improved pharmacokinetic profile.[3][4]

Quantitative Biological Data

The biological activity of this compound (Bio-9) and its precursor, Bio-AMS, has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

CompoundTarget BPLKd (nM)
This compound (Bio-9)Bacterial7
CompoundBacterial StrainMIC (µM)
This compound (Bio-9)Staphylococcus aureus (incl. MRSA & MSSA)0.2
This compound (Bio-9)Mycobacterium tuberculosis20

Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of BPL. By binding to the active site of BPL, it prevents the adenylation of biotin, the first step in the biotinylation of ACC.[1] The inhibition of BPL leads to a depletion of biotinylated ACC, which in turn halts fatty acid biosynthesis, a critical process for bacterial cell membrane formation and overall viability.[1][7][2] The antibacterial activity of Bio-9 has been shown to be dependent on the expression level of BPL, with strains underexpressing the enzyme being significantly more susceptible to the inhibitor.[3]

Signaling and Metabolic Pathways

The following diagram illustrates the central role of Biotin Protein Ligase in the fatty acid synthesis pathway of Staphylococcus aureus and the inhibitory action of this compound.

BPL_Pathway Biotin Protein Ligase in S. aureus Fatty Acid Synthesis cluster_activation BPL Catalyzed Biotinylation cluster_fas Fatty Acid Synthesis Pathway Biotin Biotin BPL Biotin Protein Ligase (BPL) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP BPL->BioAMP PPi apoACC apo-Acetyl-CoA Carboxylase (apo-ACC) BioAMP->apoACC BPL holoACC holo-Acetyl-CoA Carboxylase (holo-ACC) apoACC->holoACC Biotinylation MalonylCoA Malonyl-CoA holoACC->MalonylCoA Acetyl-CoA -> Malonyl-CoA AcetylCoA Acetyl-CoA FAS Fatty Acid Synthesis MalonylCoA->FAS Membrane Cell Membrane Biosynthesis FAS->Membrane Inhibitor This compound Inhibitor->BPL Inhibition

BPL's role in fatty acid synthesis and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Biotin Protein Ligase (BPL) Enzymatic Assay

This assay measures the activity of BPL by detecting the production of pyrophosphate (PPi), a byproduct of the biotin adenylation reaction.

Materials:

  • Purified recombinant BPL enzyme

  • Biotin

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Pyrophosphatase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and biotin in a 96-well plate.

  • Add the test compound (this compound) at various concentrations to the wells.

  • Initiate the reaction by adding the purified BPL enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of PPi generated. This is typically done by adding pyrophosphatase to convert PPi to inorganic phosphate, followed by the addition of a phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green) using a microplate reader.

  • Calculate the percent inhibition of BPL activity for each concentration of the inhibitor and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[3][8][9]

Materials:

  • Bacterial strain (S. aureus or M. tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the specific bacterium

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in the same broth.[8]

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.[10][11]

Materials:

  • This compound

  • Liver microsomes or hepatocytes from a relevant species (e.g., mouse, human)

  • NADPH regenerating system (for microsomes)

  • Incubation buffer (e.g., phosphate buffer)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome or hepatocyte suspension in the incubation buffer at 37°C.

  • Add this compound to the suspension at a final concentration typically between 0.1 and 1 µM.

  • For microsomal assays, initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Experimental and Developmental Workflow

The discovery and development of this compound followed a structured workflow from initial concept to a promising preclinical candidate.

Development_Workflow This compound Development Workflow Target Target Identification (Biotin Protein Ligase) Lead_Gen Lead Generation (Bio-AMS) Target->Lead_Gen Lead_Opt Lead Optimization (Design of Bio-9) Lead_Gen->Lead_Opt Address metabolic liability Synthesis Chemical Synthesis of Bio-9 Lead_Opt->Synthesis In_Vitro_Enzyme In Vitro Enzymatic Assays (BPL Inhibition, Kd) Synthesis->In_Vitro_Enzyme In_Vitro_Anti In Vitro Antibacterial Assays (MIC determination) Synthesis->In_Vitro_Anti Metabolic In Vitro Metabolic Stability (Microsomes/Hepatocytes) Synthesis->Metabolic In_Vitro_Enzyme->Lead_Opt In_Vitro_Anti->Lead_Opt Metabolic->Lead_Opt PK_Studies Pharmacokinetic Studies Metabolic->PK_Studies Preclinical Preclinical Candidate (this compound) PK_Studies->Preclinical

Workflow for the discovery and development of Bio-9.

Conclusion

This compound (Compound Bio-9) represents a significant advancement in the pursuit of novel antibacterial agents targeting biotin metabolism. Its potent inhibitory activity against bacterial BPL, coupled with an improved metabolic stability profile, makes it a promising lead compound for further development. The detailed experimental protocols and workflow provided in this guide offer a comprehensive resource for researchers in the field of antibacterial drug discovery. The continued exploration of BPL inhibitors, such as this compound, holds the potential to address the growing challenge of antibiotic resistance.

References

Structure-Activity Relationship of Biotin Protein Ligase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin Protein Ligase (BPL), an essential enzyme in both prokaryotic and eukaryotic organisms, catalyzes the ATP-dependent covalent attachment of biotin to a specific lysine residue on biotin-dependent enzymes. This post-translational modification is critical for various metabolic pathways, including fatty acid biosynthesis, gluconeogenesis, and amino acid metabolism. The essentiality and conservation of BPL make it an attractive target for the development of novel antibacterial agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Biotin protein ligase-IN-1 (also known as Bio-9), a potent inhibitor of BPL with significant antibacterial activity.

Mechanism of Action of Biotin Protein Ligase

Biotin protein ligase catalyzes a two-step reaction to biotinylate its target proteins.[1][2] First, BPL activates biotin by coupling it with ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate.[1][2] In the second step, the activated biotin is transferred from the biotinyl-5'-AMP intermediate to the ε-amino group of a conserved lysine residue on the acceptor protein, releasing AMP.[1][2]

This compound and its analogs are designed as stable mimics of the biotinyl-5'-AMP intermediate, acting as competitive inhibitors that block the active site of BPL and prevent the biotinylation of its substrates.[3][4]

Structure-Activity Relationship of this compound and Analogs

The development of this compound (Bio-9) stemmed from the optimization of an earlier inhibitor, Bio-AMS, which showed metabolic instability. The SAR studies focused on modifying the acyl-sulfamide linker to improve metabolic stability while maintaining or enhancing inhibitory potency.[3][4]

Table 1: Structure-Activity Relationship Data for Biotin Protein Ligase Inhibitors
Compound IDModificationKd (nM) vs. M. tuberculosis BPLMIC vs. M. tuberculosis (µM)MIC vs. S. aureus (µM)IC50 vs. HepG2 (µM)
Bio-9 Isosteric analogue of Bio-AMS7[3]20[3]0.2[3]>100[3]
Bio-3 Linker modificationInactiveInactiveInactiveND
Bio-7 One-atom longer aminoalkyl linkerNDInactive~0.2ND
Bio-10 Bio-AMS analogueNDInactiveInactiveND
Bio-11 Bio-AMS analogueNDInactiveInactiveND
Bio-12 Bio-AMS analogueNDInactiveInactiveND
Bio-13 Bio-AMS analogueNDInactiveInactiveND

ND: Not Determined

The data reveals that modifications to the linker region are generally not well-tolerated in M. tuberculosis, as seen with the inactivity of Bio-3 and Bio-7 against this species.[3] However, these changes are better accommodated by the S. aureus BPL, with Bio-7 showing comparable potency to Bio-9.[3] The isosteric analogue, Bio-9, demonstrates potent activity against both methicillin-sensitive (S. aureus) and methicillin-resistant (S. aureus) strains, with a remarkable 100-fold increase in potency compared to its activity against M. tuberculosis.[3] Importantly, Bio-9 exhibits low cytotoxicity against human HepG2 cells, with an IC50 value greater than 100 µM.[3]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol is used to determine the dissociation constant (Kd) of inhibitors binding to Biotin Protein Ligase.

  • Protein and Ligand Preparation: Recombinant BPL from M. tuberculosis is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (e.g., Bio-9) is dissolved in the same buffer to minimize heats of dilution.

  • ITC Instrument Setup: The ITC instrument (e.g., a MicroCal ITC200) is equilibrated at the desired temperature (e.g., 25°C).

  • Sample Loading: The sample cell is loaded with a solution of BPL (e.g., 10-20 µM), and the injection syringe is filled with a solution of the inhibitor (e.g., 100-200 µM).

  • Titration: A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell containing the BPL solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.

Microbroth Dilution Assay for Antibacterial Activity (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of an antibacterial agent required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: A suspension of the bacterial strain (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve the final desired inoculum concentration (approximately 5 x 10^5 CFU/mL) in the assay wells.

  • Compound Preparation: The test compound (e.g., Bio-9) is serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no compound (positive control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

XTT Assay for Cytotoxicity

The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Human liver cancer cells (HepG2) are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Bio-9) and incubated for a further 48 hours.

  • XTT Reagent Preparation: Immediately before use, the XTT labeling reagent is mixed with the electron-coupling reagent.

  • Incubation with XTT: The culture medium is removed from the wells, and the XTT reagent mixture is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance of the soluble formazan product is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 660 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizations

BPL_Mechanism cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer cluster_inhibition Inhibition by Bio-9 BPL Biotin Protein Ligase (BPL) BPL_Biotin_ATP BPL-Biotin-ATP Complex BPL->BPL_Biotin_ATP + Biotin + ATP BPL_inhibited Inhibited BPL BPL->BPL_inhibited Biotin Biotin ATP ATP BioAMP Biotinyl-5'-AMP (Intermediate) BPL_Biotin_ATP->BioAMP PPi Pyrophosphate (PPi) BPL_Biotin_ATP->PPi BioAMP_BPL BPL-Biotinyl-5'-AMP Apo_protein Apo-acceptor Protein (with target Lysine) Holo_protein Holo-acceptor Protein (Biotinylated) AMP AMP BioAMP_BPL->Holo_protein + Apo-protein BioAMP_BPL->AMP Bio9 This compound (Bio-9) Bio9->BPL_inhibited BPL_inhibited->BioAMP Blocks Formation

Caption: Mechanism of Biotin Protein Ligase and Inhibition by Bio-9.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical & Biophysical Assays cluster_microbiological Microbiological Assays cluster_toxicology Toxicology Assays cluster_sar Data Analysis synthesis Synthesis of Bio-9 Analogs itc Isothermal Titration Calorimetry (ITC) synthesis->itc mic Microbroth Dilution Assay synthesis->mic xtt XTT Assay synthesis->xtt kd_determination Determine Kd (Binding Affinity) itc->kd_determination sar Structure-Activity Relationship (SAR) Analysis kd_determination->sar mic_determination Determine MIC (Antibacterial Activity) mic->mic_determination mic_determination->sar ic50_determination Determine IC50 (Cytotoxicity) xtt->ic50_determination ic50_determination->sar

Caption: Experimental Workflow for SAR Studies of BPL Inhibitors.

References

Biotin Protein Ligase-IN-1: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Biotin Protein Ligase (BPL), an essential enzyme in bacterial metabolism, has emerged as a promising target for the development of new antibiotics. BPL catalyzes the covalent attachment of biotin to biotin-dependent enzymes, which are crucial for key metabolic pathways such as fatty acid biosynthesis.[1][2] This technical guide provides an in-depth overview of the target identification and validation of Biotin Protein Ligase-IN-1 (BPL-IN-1), a potent inhibitor of BPL.

Target Identification: Biotin Protein Ligase as the Molecular Target

The identification of Biotin Protein Ligase as the target of BPL-IN-1 is predicated on a combination of biochemical and genetic approaches. BPL is an attractive antibacterial target for several reasons:

  • Essentiality: BPL is the sole enzyme responsible for the biotinylation and subsequent activation of key metabolic enzymes like acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC) in many bacteria, including Staphylococcus aureus.[1][3] Genetic knockout studies have demonstrated that the bpl gene is essential for bacterial growth, indicating that no alternative pathway for protein biotinylation exists.[1]

  • Bifunctional Role in Some Bacteria: In organisms like S. aureus, BPL also acts as a transcriptional repressor, controlling the biosynthesis and import of biotin.[2][4][5] Inhibition of BPL, therefore, disrupts both the utilization and the supply of this essential cofactor.

  • Novelty: BPL is not targeted by any currently marketed antibiotics, offering a novel mechanism of action that can potentially overcome existing resistance mechanisms.

The initial hypothesis that BPL is the target of a novel inhibitor like BPL-IN-1 is often derived from screening campaigns against this enzyme. Validation of this hypothesis involves a series of experiments to confirm that the compound's antibacterial activity is a direct result of its interaction with BPL.

Target Validation: Confirming the Mechanism of Action

Validation of BPL as the target of BPL-IN-1 involves demonstrating a direct interaction between the inhibitor and the enzyme, and correlating this interaction with the observed antibacterial effect.

Quantitative Data Summary

The inhibitory activity of BPL-IN-1 and other representative BPL inhibitors is summarized in the tables below. This data provides a quantitative basis for the validation of BPL as the target.

Table 1: In Vitro Inhibitory Activity of BPL-IN-1

CompoundTarget Organism/EnzymeParameterValueReference
This compoundBiotin Protein Ligase (BPL)Kd7 nM[6]
This compoundStaphylococcus aureus (MRSA & MSSA)MIC0.2 µM[6]
This compoundMycobacterium tuberculosisMIC20 µM[6]

Table 2: Comparative Inhibitory Activity of other BPL Inhibitors

CompoundTarget EnzymeParameterValueReference
Biotin Analogue 7S. aureus BPLKi3-4 µM[1]
Biotin Analogue 7H. sapiens BPLKi~9.0 µM[1]
Biotin Analogue 10S. aureus BPLKi-[1]
Biotin Analogue 10H. sapiens BPL->12-fold selectivity for SaBPL[1]
Sulfonamide Analogue 8S. aureus BPLKi10.3 ± 3.8 nM[5]
Sulfonamide Analogues 6, 7, 9S. aureus (MSSA & MRSA)MIC16-32 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments involved in the target identification and validation of a BPL inhibitor like BPL-IN-1 are provided below.

Protocol 1: In Vitro BPL Inhibition Assay (Ki Determination)

This assay determines the inhibitory constant (Ki) of a test compound against BPL. A common method is a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a product of the BPL-catalyzed reaction.

Materials:

  • Purified recombinant BPL enzyme (e.g., from S. aureus)

  • Biotin

  • ATP

  • Biotin Carboxyl Carrier Protein (BCCP) domain (substrate)

  • Coupled enzyme assay reagents (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)

  • Test compound (BPL-IN-1)

  • Assay buffer (e.g., 80 mM Tris-HCl pH 8.0, 400 mM KCl, 11 mM MgCl₂, 0.2 mM DTT)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing all components except ATP and the test compound in the assay buffer.

  • Compound Addition: Add varying concentrations of the test compound (BPL-IN-1) to the wells of the microplate. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified BPL enzyme to each well.

  • Initiation of Reaction: Initiate the reaction by adding a range of ATP concentrations to the wells.

  • Kinetic Measurement: Immediately place the plate in the plate reader and monitor the decrease in absorbance at 340 nm over time at 30°C. The consumption of NADH is coupled to the production of PPi and is measured as a decrease in absorbance.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the kinetic curves. Determine the Michaelis-Menten constant (Km) for ATP and the maximum velocity (Vmax) in the presence and absence of the inhibitor. The Ki value can then be calculated using appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) by plotting the data (e.g., Lineweaver-Burk or Dixon plots).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Bacterial strains (Staphylococcus aureus, Mycobacterium tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium

  • Test compound (BPL-IN-1)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of BPL-IN-1 in the growth medium directly in the 96-well microplate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the diluted compound. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7]

Visualizations

Signaling Pathway and Catalytic Mechanism

The following diagrams illustrate the central role of Biotin Protein Ligase in bacterial metabolism and its mechanism of action.

BPL_Signaling_Pathway cluster_0 Biotin Metabolism Regulation BPL Biotin Protein Ligase (BPL) BioAMP Biotinyl-5'-AMP BPL->BioAMP Catalyzes formation of Biotin Biotin Biotin->BPL Binds ATP ATP ATP->BPL Binds ApoACC Apo-Acetyl-CoA Carboxylase (ACC) BioAMP->ApoACC Biotinylates ApoPC Apo-Pyruvate Carboxylase (PC) BioAMP->ApoPC Biotinylates HoloACC Holo-ACC (Active) HoloPC Holo-PC (Active) FattyAcid Fatty Acid Biosynthesis HoloACC->FattyAcid TCA TCA Cycle Replenishment HoloPC->TCA Essential for BPL_IN_1 This compound BPL_IN_1->BPL Inhibits

Caption: BPL signaling pathway and point of inhibition.

Experimental Workflows

The logical flow of experiments for identifying and validating a BPL inhibitor is depicted below.

BPL_Inhibitor_Workflow cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 Lead Optimization Screening High-Throughput Screening of Compound Library against BPL Hit_ID Identification of 'Hits' (e.g., BPL-IN-1) Screening->Hit_ID Ki_Assay In Vitro BPL Inhibition Assay (Ki Determination) Hit_ID->Ki_Assay SPR Surface Plasmon Resonance (SPR) to confirm direct binding (Kd) Hit_ID->SPR MIC_Assay Antimicrobial Susceptibility Testing (MIC against target bacteria) Ki_Assay->MIC_Assay SPR->MIC_Assay Resistance Spontaneous Resistance Frequency & Resistance Mechanism Studies MIC_Assay->Resistance Lead_Opt Lead Optimization Resistance->Lead_Opt

References

An In-depth Technical Guide to the Cellular Pathways Affected by Biotin Protein Ligase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin protein ligase (BPL), an essential enzyme in both prokaryotes and eukaryotes, catalyzes the covalent attachment of biotin to key metabolic enzymes. Its inhibition presents a promising strategy for the development of novel therapeutics, particularly antibacterial agents. Biotin protein ligase-IN-1 is a potent inhibitor of BPL, demonstrating significant activity against clinically relevant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

Introduction to Biotin Protein Ligase and its Inhibition

Biotin, also known as vitamin B7, is a vital coenzyme for a group of enzymes called biotin-dependent carboxylases. These enzymes play crucial roles in a variety of metabolic pathways, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The covalent attachment of biotin to these carboxylases is a post-translational modification catalyzed by a single enzyme in most organisms: biotin protein ligase (BPL), also known as holocarboxylase synthetase (HCS) in mammals.

The BPL-catalyzed reaction is a two-step process:

  • Activation of Biotin: BPL first catalyzes the ATP-dependent formation of a highly reactive intermediate, biotinyl-5'-AMP, with the release of pyrophosphate (PPi).

  • Transfer of Biotin: The activated biotinyl moiety is then transferred from biotinyl-5'-AMP to the ε-amino group of a specific lysine residue within the active site of the apo-carboxylase, forming a holo-carboxylase and releasing AMP.

Given its central role in metabolism, BPL is an attractive target for therapeutic intervention. Inhibition of BPL disrupts essential metabolic pathways, leading to cellular growth arrest or death. This compound is a small molecule inhibitor designed to target this essential enzyme.

Quantitative Data for this compound

This compound has been characterized by its high affinity for BPL and its potent antibacterial activity. The available quantitative data is summarized in the table below.

ParameterValueOrganism/TargetReference
Binding Affinity (Kd) 7 nMBiotin Protein Ligase[1]
Minimum Inhibitory Concentration (MIC) 0.2 µMStaphylococcus aureus (including MRSA and MSSA)[1]
Minimum Inhibitory Concentration (MIC) 20 µMMycobacterium tuberculosis[1]

Cellular Pathways Affected by this compound

The primary cellular pathways disrupted by the inhibition of BPL with this compound are those dependent on biotinylated enzymes. In bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, the two most critical pathways affected are fatty acid biosynthesis and the tricarboxylic acid (TCA) cycle.

Inhibition of Fatty Acid Biosynthesis

Fatty acid biosynthesis is essential for the construction and maintenance of bacterial cell membranes. The first committed step in this pathway is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC) .

By inhibiting BPL, this compound prevents the biotinylation and subsequent activation of ACC. This leads to a depletion of the malonyl-CoA pool, thereby halting the synthesis of fatty acids. The consequences for the bacterial cell are severe, leading to an inability to produce new membrane phospholipids, which is critical for cell division and survival. In S. aureus, this is particularly crucial as the bacterium can only source about half of its membrane phospholipids from external fatty acids.

Figure 1: Inhibition of Fatty Acid Biosynthesis Pathway.
Disruption of the Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central metabolic hub in the cell, responsible for generating energy in the form of ATP and providing precursors for various biosynthetic pathways. Pyruvate carboxylase (PC) is a biotin-dependent enzyme that plays a crucial anaplerotic role in the TCA cycle. It catalyzes the carboxylation of pyruvate to oxaloacetate, replenishing the pool of TCA cycle intermediates that are consumed in other biosynthetic processes.

Inhibition of BPL by this compound prevents the activation of PC. This leads to a decrease in the level of oxaloacetate, which can impair the function of the TCA cycle, leading to reduced energy production and a shortage of essential biosynthetic precursors.

TCA_Cycle_Disruption cluster_BPL Biotin Protein Ligase (BPL) Activity cluster_PC Pyruvate Carboxylase (PC) Activation cluster_TCA TCA Cycle Biotin Biotin BPL BPL Biotin->BPL ATP ATP ATP->BPL Bio-5-AMP Biotinyl-5'-AMP BPL->Bio-5-AMP Apo-PC Apo-PC (inactive) Bio-5-AMP->Apo-PC BPL-mediated biotinylation Holo-PC Holo-PC (active) Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Holo-PC TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle BPL_Inhibitor Biotin protein ligase-IN-1 BPL_Inhibitor->BPL

Figure 2: Disruption of the TCA Cycle Anaplerotic Reaction.

Experimental Protocols

Several key experiments are essential for characterizing the activity of BPL inhibitors like this compound and understanding their effects on cellular pathways.

In Vitro Biotin Protein Ligase Activity Assay (Pyrophosphate Detection)

This assay measures the activity of BPL by quantifying the production of pyrophosphate (PPi), a product of the first step of the biotinylation reaction.

Principle: The PPi produced is converted to inorganic phosphate (Pi) by pyrophosphatase. The Pi is then detected colorimetrically.

Materials:

  • Purified Biotin Protein Ligase (BPL)

  • Biotin

  • ATP

  • Magnesium chloride (MgCl₂)

  • BPL reaction buffer (e.g., 50 mM Bicine, pH 8.3)

  • Inorganic pyrophosphatase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing BPL, biotin, ATP, and MgCl₂ in the reaction buffer.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the BPL enzyme to the wells.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction and add inorganic pyrophosphatase to convert PPi to Pi.

  • Add the phosphate detection reagent and incubate to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percent inhibition of BPL activity for each inhibitor concentration and determine the IC₅₀ value.

Pyrophosphate_Assay_Workflow Start Prepare Reaction Mix (Biotin, ATP, MgCl₂) Add_Inhibitor Add Biotin protein ligase-IN-1 Start->Add_Inhibitor Add_Enzyme Add BPL Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate (e.g., 30°C, 30 min) Add_Enzyme->Incubate Add_PPiase Add Pyrophosphatase Incubate->Add_PPiase Add_Reagent Add Phosphate Detection Reagent Add_PPiase->Add_Reagent Measure_Abs Measure Absorbance Add_Reagent->Measure_Abs Analyze Calculate % Inhibition and IC₅₀ Measure_Abs->Analyze

Figure 3: Workflow for Pyrophosphate-based BPL Activity Assay.
In-Cell Protein Biotinylation Assay (Western Blot)

This assay directly assesses the ability of an inhibitor to block the biotinylation of proteins within living cells.

Principle: The overall level of protein biotinylation in cell lysates is detected by Western blot using streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase), which binds specifically to biotin.

Materials:

  • Bacterial cell culture (S. aureus or M. tuberculosis)

  • This compound

  • Lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Grow bacterial cultures to mid-log phase.

  • Treat the cultures with varying concentrations of this compound for a specified time.

  • Harvest the cells by centrifugation and wash with buffer.

  • Lyse the cells to release total protein.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific binding.

  • Probe the membrane with streptavidin-HRP conjugate.

  • Wash the membrane and add a chemiluminescent substrate.

  • Detect the signal using an imaging system. A decrease in the signal intensity of biotinylated protein bands in treated samples compared to the control indicates inhibition of BPL.

Western_Blot_Workflow Start Bacterial Culture Treatment Treat with This compound Start->Treatment Harvest Harvest & Lyse Cells Treatment->Harvest Quantify Protein Quantification Harvest->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Probe with Streptavidin-HRP Transfer->Probe Detect Chemiluminescent Detection Probe->Detect Analyze Analyze Biotinylation Levels Detect->Analyze

Figure 4: Workflow for In-Cell Protein Biotinylation Western Blot Assay.

Conclusion

This compound is a potent inhibitor of BPL that targets essential metabolic pathways in bacteria, primarily fatty acid biosynthesis and the TCA cycle. Its high affinity for the enzyme and significant antibacterial activity make it a valuable tool for studying bacterial metabolism and a promising lead compound for the development of new antibiotics. The experimental protocols described in this guide provide a framework for the further characterization of this and other BPL inhibitors and for elucidating their precise effects on cellular physiology. Further research, including metabolomic and lipidomic profiling of bacteria treated with this compound, will provide a more detailed understanding of its mechanism of action and its potential as a therapeutic agent.

References

In-Depth Technical Guide: Antibacterial Spectrum of Biotin Protein Ligase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin protein ligase (BPL), an essential enzyme in bacterial metabolism, has emerged as a promising target for novel antibacterial agents. This enzyme catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes, a critical step in fatty acid biosynthesis and other vital metabolic pathways. Inhibition of BPL disrupts these pathways, leading to bacterial growth inhibition. This technical guide provides a comprehensive overview of the antibacterial spectrum of a specific BPL inhibitor, Biotin protein ligase-IN-1 (also known as Bio-9), and details the experimental protocols for its evaluation.

Introduction to Biotin Protein Ligase as an Antibacterial Target

Biotin protein ligase (BPL), also known as BirA, is a highly conserved enzyme across bacterial species. It performs a crucial two-step reaction: first, the ATP-dependent synthesis of biotinyl-5'-AMP from biotin and ATP, and second, the transfer of the biotin moiety to a specific lysine residue on its cognate protein substrates.[1] In many bacteria, including Staphylococcus aureus, BPL is the sole enzyme responsible for the biotinylation and subsequent activation of key metabolic enzymes like acetyl-CoA carboxylase (ACC).[2] ACC plays a pivotal role in the first committed step of fatty acid biosynthesis, which is essential for the integrity of the bacterial cell membrane.[3] Therefore, inhibiting BPL presents an effective strategy for disrupting bacterial growth and survival.[2][4] this compound is a potent inhibitor of BPL, demonstrating significant antibacterial activity.[3]

Antibacterial Spectrum of this compound

This compound has demonstrated potent activity against key pathogenic bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, has been determined for this compound against several bacterial species.

Bacterial SpeciesStrain InformationMinimum Inhibitory Concentration (MIC) (µM)Reference
Staphylococcus aureusIncludes Methicillin-resistant (MRSA) and Methicillin-susceptible (MSSA) strains0.2[3]
Mycobacterium tuberculosisNot specified20[3]

Further studies are required to establish a broader antibacterial spectrum for this compound against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria.

Mechanism of Action

This compound functions as a competitive inhibitor of Biotin protein ligase. By binding to the active site of the enzyme, it prevents the formation of the essential biotinyl-5'-AMP intermediate, thereby blocking the biotinylation of acetyl-CoA carboxylase (ACC).[5] The un-biotinylated, inactive ACC cannot catalyze the conversion of acetyl-CoA to malonyl-CoA, a critical precursor for the synthesis of fatty acids.[5][6] This disruption of the fatty acid biosynthesis pathway ultimately compromises the bacterial cell membrane, leading to the cessation of growth and cell death.

cluster_inhibition Inhibition by this compound cluster_pathway Bacterial Fatty Acid Synthesis Pathway Biotin_protein_ligase_IN_1 Biotin protein ligase-IN-1 BPL Biotin Protein Ligase (BPL) Biotin_protein_ligase_IN_1->BPL Inhibits Biotinyl_AMP Biotinyl-5'-AMP Biotin_ATP Biotin + ATP Biotin_ATP->Biotinyl_AMP Catalyzed by BPL Holo_ACC Holo-Acetyl-CoA Carboxylase (Active) Biotinyl_AMP->Holo_ACC Biotinylation Apo_ACC Apo-Acetyl-CoA Carboxylase (Inactive) Apo_ACC->Holo_ACC Malonyl_CoA Malonyl-CoA Holo_ACC->Malonyl_CoA Carboxylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Cell_Membrane Cell Membrane Integrity Fatty_Acids->Cell_Membrane HTS High-Throughput Screening (HTS) Biochemical_Assay Biochemical Assay (BPL Enzyme Inhibition) HTS->Biochemical_Assay Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_Identification->Hit_to_Lead Confirmed Hits Whole_Cell_Assay Whole-Cell Antibacterial Assay (MIC Determination) Hit_to_Lead->Whole_Cell_Assay ADME_Tox In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Spectrum_Determination Antibacterial Spectrum Determination ADME_Tox->Spectrum_Determination Whole_Cell_Assay->ADME_Tox Mechanism_of_Action Mechanism of Action Studies Spectrum_Determination->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Mouse infection model) Mechanism_of_Action->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

References

Biotin Protein Ligase-IN-1 (BPLi-1): A Potent Chemical Probe for Biotin Protein Ligase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin Protein Ligase (BPL), an essential enzyme in bacteria, catalyzes the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC). This post-translational modification is critical for fatty acid biosynthesis, a fundamental process for bacterial survival. The absence of a homologous pathway in humans makes BPL an attractive target for the development of novel antibacterial agents. Biotin protein ligase-IN-1 (BPLi-1), also known as Compound Bio-9, is a potent and selective inhibitor of BPL, making it an invaluable chemical probe for studying BPL function and a promising lead for antibiotic development. This technical guide provides a comprehensive overview of BPLi-1, including its mechanism of action, quantitative data, and detailed experimental protocols.

Data Presentation

The inhibitory activity of this compound and its antibacterial efficacy have been quantified through various assays. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Inhibitory Activity of this compound against Biotin Protein Ligases

Enzyme SourceInhibition Constant (Ki) (nM)
Staphylococcus aureus BPL90
Homo sapiens BPL> 100,000

Data sourced from Soares da Costa et al., 2012.

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus(including MRSA and MSSA)0.2
Mycobacterium tuberculosis20

Data sourced from MedchemExpress product information.

Mechanism of Action

Biotin protein ligase catalyzes a two-step reaction. In the first step, BPL activates biotin by reacting it with ATP to form a biotinyl-AMP intermediate and pyrophosphate (PPi). In the second step, the activated biotin is transferred to a specific lysine residue on the acceptor protein (BCCP).

This compound is a competitive inhibitor of BPL. Its structure mimics the biotinyl-AMP intermediate, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking the binding of the natural substrates and inhibiting the biotinylation reaction. This inhibition of BPL disrupts fatty acid biosynthesis, leading to bacterial cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biotin Protein Ligase Inhibition Assay (Pyrophosphate Detection)

This assay measures the inhibition of the BPL-catalyzed formation of biotinyl-AMP by quantifying the amount of pyrophosphate (PPi) produced.

Materials:

  • Staphylococcus aureus Biotin Protein Ligase (SaBPL)

  • Biotin

  • ATP

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.05% (v/v) Tween-20

  • PPiLight™ Inorganic Pyrophosphate Assay Kit (or equivalent)

  • 96-well white, opaque microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 2 µL of varying concentrations of this compound or DMSO (for control).

  • Add 20 µL of SaBPL (final concentration 50 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a substrate mix containing biotin (final concentration 10 µM) and ATP (final concentration 100 µM).

  • Incubate the reaction for 30 minutes at room temperature.

  • Stop the reaction and measure the PPi concentration using a commercial pyrophosphate detection kit according to the manufacturer's instructions.[1][2][3][4]

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Staphylococcus aureus (or other target bacteria)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microtiter plates

Procedure:

  • Grow a fresh culture of Staphylococcus aureus in CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the inhibitor at which no visible growth is observed.

X-ray Crystallography of BPL in Complex with this compound

This method is used to determine the three-dimensional structure of the BPL-inhibitor complex.

Materials:

  • Purified Staphylococcus aureus Biotin Protein Ligase (SaBPL)

  • This compound

  • Crystallization screening solutions

  • Cryoprotectant solution

Procedure:

  • Concentrate purified SaBPL to 10-20 mg/mL.

  • Incubate the concentrated SaBPL with a 5-fold molar excess of this compound for 1 hour on ice.

  • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method by mixing the protein-inhibitor complex with various crystallization screening solutions.

  • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement and refine the model.

Visualizations

Biotin Protein Ligase (BPL) Enzymatic Reaction

BPL_Reaction cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer Biotin Biotin BPL_active_site BPL Active Site Biotin->BPL_active_site ATP ATP ATP->BPL_active_site Biotinyl_AMP Biotinyl-5'-AMP (Intermediate) BPL_active_site->Biotinyl_AMP PPi PPi BPL_active_site->PPi Apo_BCCP Apo-BCCP (Acceptor Protein) Holo_BCCP Holo-BCCP (Biotinylated) Biotinyl_AMP->Holo_BCCP AMP AMP Biotinyl_AMP->AMP Apo_BCCP->Holo_BCCP

Caption: The two-step enzymatic reaction catalyzed by Biotin Protein Ligase (BPL).

Mechanism of Inhibition by this compound

BPL_Inhibition cluster_normal_reaction Normal Reaction cluster_inhibition Inhibition Biotin_ATP Biotin + ATP BPL BPL Biotin_ATP->BPL Binds to active site Products Biotinyl-AMP + PPi BPL->Products Catalyzes reaction BPLi1 Biotin protein ligase-IN-1 BPL_inhibited BPL BPLi1->BPL_inhibited Binds to active site No_Reaction No Reaction BPL_inhibited->No_Reaction Biotin_ATP_blocked Biotin + ATP Biotin_ATP_blocked->BPL_inhibited Binding Blocked

Caption: Competitive inhibition of BPL by this compound.

Experimental Workflow for BPL Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: BPL Enzymatic Assay (e.g., Pyrophosphate Detection) start->primary_screen hit_identification Hit Identification: Compounds with >50% Inhibition primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC50 Values hit_identification->dose_response Active lead_optimization Lead Optimization hit_identification->lead_optimization Inactive mic_testing Antibacterial Activity: MIC Determination dose_response->mic_testing selectivity_assay Selectivity Profiling: Assay against Human BPL mic_testing->selectivity_assay structural_studies Structural Biology: X-ray Crystallography selectivity_assay->structural_studies structural_studies->lead_optimization

References

The Pivotal Role of Biotin Protein Ligase in Bacterial Physiology and as a Novel Antibacterial Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotin protein ligase (BPL), an essential enzyme in all domains of life, plays a central and indispensable role in bacterial metabolism. It catalyzes the covalent attachment of biotin to specific lysine residues of biotin-dependent enzymes, which are critical for key metabolic pathways such as fatty acid biosynthesis, amino acid metabolism, and the citric acid cycle. In many bacteria, BPL also functions as a transcriptional repressor, known as BirA, regulating the biosynthesis and uptake of biotin. This dual functionality makes BPL a highly attractive target for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance. This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of bacterial BPL, details on experimental protocols to study this enzyme, and a summary of its kinetic properties and inhibition.

Introduction to Bacterial Biotin Protein Ligase

Biotin, or vitamin B7, is a vital cofactor for a class of enzymes called biotin-dependent carboxylases. These enzymes are rendered active only after the covalent attachment of biotin to a specific lysine residue within their active site, a post-translational modification catalyzed by biotin protein ligase (BPL). In bacteria, this process is crucial for survival and virulence[1]. For instance, in Staphylococcus aureus, BPL activates acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC), enzymes essential for fatty acid synthesis and central metabolism, respectively[1][2].

A fascinating aspect of BPL in many bacterial species, including Escherichia coli and S. aureus, is its bifunctional nature. The protein, often referred to as BirA in this context, not only functions as a ligase but also as a transcriptional repressor of the biotin biosynthesis (bio) operon[3][4]. This dual role allows the bacterium to tightly regulate its intracellular biotin levels, a process critical for metabolic efficiency[3]. This intricate regulatory mechanism, coupled with its essential enzymatic activity, positions BPL as a compelling target for the development of new antibiotics with a novel mode of action[1][2].

Structure and Catalytic Mechanism

Overall Structure

Bacterial BPLs are typically monomeric or dimeric proteins with a molecular weight of around 35 kDa[5][6]. The crystal structure of E. coli BirA reveals three distinct domains:

  • N-terminal Domain: This domain contains a helix-turn-helix motif, a characteristic feature of DNA-binding proteins, which is responsible for its function as a transcriptional repressor[7][8].

  • Central Catalytic Domain: This domain houses the active site where the two-step biotinylation reaction occurs. It contains binding pockets for both biotin and ATP[2].

  • C-terminal Domain: This domain is crucial for catalytic activity and is thought to be involved in the interaction with the biotin carboxyl carrier protein (BCCP) substrate[9].

The Two-Step Catalytic Mechanism

The enzymatic activity of BPL proceeds through a two-step mechanism analogous to that of aminoacyl-tRNA synthetases[10][11][12].

Step 1: Synthesis of Biotinyl-5'-AMP (Bio-AMP) In the first step, BPL catalyzes the adenylation of biotin using ATP to form a highly reactive intermediate, biotinyl-5'-AMP (Bio-AMP), with the concomitant release of pyrophosphate (PPi)[2][10][13].

Biotin + ATP ⇌ Biotinyl-5'-AMP + PPi

Step 2: Transfer of Biotin to the Acceptor Protein The biotin moiety is then transferred from the Bio-AMP intermediate to the ε-amino group of a specific lysine residue on the apo-BCCP domain of the target carboxylase, forming a stable amide bond. This results in the formation of the active holocarboxylase and the release of AMP[10][12].

Biotinyl-5'-AMP + Apo-BCCP → Holo-BCCP + AMP

This ordered ligand binding mechanism, where biotin binding induces a conformational change that creates the ATP binding pocket, is a key feature of BPL's catalytic cycle[2].

BPL_Catalytic_Cycle cluster_substrates Substrates cluster_products Products BPL Biotin Protein Ligase (BPL) BPL_Biotin BPL-Biotin Complex BPL->BPL_Biotin BPL_BioAMP BPL-Biotinyl-5'-AMP Complex (Active Intermediate) BPL_Biotin->BPL_BioAMP Step 1 Holo_BCCP Holo-BCCP (Active Enzyme) BPL_BioAMP->Holo_BCCP Step 2: Biotin Transfer PPi PPi BPL_BioAMP->PPi AMP AMP BPL_BioAMP->AMP Holo_BCCP->BPL Release Biotin Biotin Biotin->BPL_Biotin Binds first ATP ATP ATP->BPL_BioAMP Binds second Apo_BCCP Apo-BCCP (Inactive Enzyme) Apo_BCCP->Holo_BCCP

BPL two-step catalytic mechanism.

The Bifunctional Role of BirA: A Transcriptional Repressor

In many bacteria, BPL (as BirA) acts as a sensor of cellular biotin levels. When biotin is abundant and the pool of apo-BCCP is saturated, the Bio-AMP intermediate accumulates and binds to BirA[3][6]. This binding triggers the dimerization of BirA, which then binds with high affinity to a specific DNA sequence known as the biotin operator (bioO) located in the promoter region of the biotin biosynthesis operon[4]. This binding event physically blocks transcription, thereby downregulating the synthesis of biotin. Conversely, when biotin levels are low, the Bio-AMP is consumed in the biotinylation of newly synthesized apo-BCCP, preventing BirA dimerization and allowing for the transcription of the bio operon[4][10].

BirA_Regulation cluster_high_biotin High Biotin Concentration cluster_low_biotin Low Biotin Concentration BirA_dimer BirA Dimer (Bio-AMP bound) bioO bioO Operator Site BirA_dimer->bioO Binds to Biotin_synthesis Biotin Biosynthesis Genes bioO->Biotin_synthesis Represses Transcription BirA_monomer BirA Monomer BirA_monomer->Biotin_synthesis Allows Transcription Apo_BCCP Apo-BCCP BirA_monomer->Apo_BCCP Biotinylates

Regulatory function of BirA.

Quantitative Data

Kinetic Parameters of Bacterial BPLs

The kinetic parameters of BPLs can vary between different bacterial species. The Michaelis-Menten constant (Km) for the substrates biotin and ATP provides insight into the enzyme's affinity for these molecules.

Enzyme SourceSubstrateKm (µM)Reference
Escherichia coli BirABiotin0.057[14]
Escherichia coli BirAATP~250[15]
Mycobacterium tuberculosis BPLBiotin0.424[5]
Mycobacterium tuberculosis BPLATP21.08[5]
Staphylococcus aureus BirABiotin1.8[16]
Inhibition Constants (Ki) of BPL Inhibitors

The development of potent and selective inhibitors of bacterial BPLs is a major focus of antibacterial drug discovery. The inhibition constant (Ki) is a measure of an inhibitor's potency.

Target EnzymeInhibitorKi (nM)Reference
S. aureus BPLBiotinol-5'-AMP30[17]
S. aureus BPLBiotin-1,2,3-triazole analog90[17]
S. aureus BPLSulfonylcarbamate 810.3[2]
S. aureus BPLMethylene sulfonylurea 657.2[2]
S. aureus BPLSulfamylurea 735.3[2]
S. aureus BPLBPL1992.38[1]
M. tuberculosis BPLAcylsulfamide bisubstrate inhibitor<1[8]
M. tuberculosis BPLBio-AMS- (potent)[9]

Experimental Protocols

In Vitro Biotinylation of an Avi-Tagged Protein

This protocol describes the enzymatic biotinylation of a protein containing an AviTag, a 15-amino acid peptide sequence that is specifically recognized and biotinylated by BirA[18].

Materials:

  • Purified Avi-tagged protein of interest (POI)

  • Purified His6-BirA enzyme (e.g., 180 µM stock)

  • 50 mM ATP stock solution

  • 50 mM Biotin stock solution

  • Reaction Buffer (e.g., 50 mM Bicine, pH 8.3)

  • 1 M MgCl2 stock solution

  • IMAC (Immobilized Metal Affinity Chromatography) resin (for removal of His6-BirA)

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order. The example below is for a 100 µL reaction. Adjust volumes as needed, maintaining the recommended molar ratios (e.g., 1:7.5:20:300 for BirA:POI:Biotin:ATP).

    • Reaction Buffer: to a final volume of 100 µL

    • POI (e.g., to a final concentration of 50 µM)

    • Biotin (to a final concentration of 50 µM)

    • ATP (to a final concentration of 2.5 mM)

    • MgCl2 (to a final concentration of 10 mM)

    • His6-BirA (e.g., 1 µL of 180 µM stock for a 1:100 enzyme to substrate ratio)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours, or overnight at 4°C.

  • Removal of His6-BirA: To remove the His-tagged BirA enzyme, add the reaction mixture to a pre-equilibrated IMAC resin. Collect the flow-through containing the biotinylated POI.

  • Buffer Exchange: Remove excess biotin and ATP by dialysis against a suitable storage buffer or by using a centrifugal concentrator.

  • Verification of Biotinylation: Confirm biotinylation by methods such as a gel-shift assay with streptavidin or by mass spectrometry.

InVitro_Biotinylation_Workflow start Start setup Set up Biotinylation Reaction (POI, BirA, Biotin, ATP, MgCl2) start->setup incubate Incubate at 30°C setup->incubate remove_birA Remove His6-BirA (IMAC) incubate->remove_birA buffer_exchange Buffer Exchange (Dialysis/Concentrator) remove_birA->buffer_exchange verify Verify Biotinylation (Gel-shift/Mass Spec) buffer_exchange->verify end End verify->end

Workflow for in vitro biotinylation.
BPL Activity Assay using Malachite Green

This assay measures the activity of BPL by quantifying the amount of pyrophosphate (PPi) released during the first step of the biotinylation reaction. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green-based colorimetric reagent[5][19][20].

Materials:

  • Purified BPL enzyme

  • Biotin

  • ATP

  • Inorganic Pyrophosphatase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of BPL, biotin, ATP, and inorganic pyrophosphatase in the assay buffer. Prepare a phosphate standard curve.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inorganic Pyrophosphatase

    • Biotin (at varying concentrations for Km determination)

    • BPL enzyme

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent. This reagent will also initiate the color development.

  • Read Absorbance: After a short incubation period (e.g., 10-15 minutes) for color development, measure the absorbance at ~620-640 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (reaction without BPL) from all readings. Use the phosphate standard curve to convert absorbance values to the concentration of Pi produced. Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Electrophoretic Mobility Shift Assay (EMSA) for BirA-DNA Interaction

EMSA is used to study the binding of BirA to its DNA operator sequence (bioO). The principle is that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment[14][21][22].

Materials:

  • Purified BirA protein

  • Labeled bioO DNA probe (e.g., with biotin or a fluorescent dye)

  • Unlabeled bioO DNA (for competition assay)

  • Non-specific competitor DNA (e.g., poly(dI-dC))

  • Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Biotin and ATP (to promote BirA dimerization)

  • Non-denaturing polyacrylamide gel

  • TBE buffer

  • Gel loading dye

  • Detection system appropriate for the DNA label

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the following on ice:

    • Binding Buffer

    • Non-specific competitor DNA

    • Labeled bioO probe

    • Biotin and ATP (if investigating the effect of the co-repressor)

    • BirA protein (at varying concentrations)

    • For competition assays, add unlabeled bioO DNA.

  • Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.

  • Gel Electrophoresis: Add gel loading dye to each reaction and load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room or with a cooling system.

  • Detection: After electrophoresis, transfer the DNA to a nylon membrane (for biotin-labeled probes) or visualize the gel directly (for fluorescent probes). Detect the labeled DNA using a chemiluminescent or fluorescence imaging system. A "shifted" band will appear for the DNA-protein complex, which migrates slower than the free probe.

Conclusion

Bacterial biotin protein ligase stands at the crossroads of essential metabolic pathways and their regulation. Its unique bifunctional nature in many pathogenic bacteria makes it an exceptionally attractive target for the development of novel antibiotics. A thorough understanding of its structure, catalytic mechanism, and the intricacies of its dual roles is paramount for the rational design of potent and selective inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of BPL as a key to combating bacterial infections. The continued investigation into the kinetic properties and substrate specificities of BPLs from various bacterial species will undoubtedly pave the way for the next generation of antibacterial therapies.

References

Preliminary In Vitro Evaluation of Biotin Protein Ligase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Biotin protein ligase-IN-1, a potent inhibitor of Biotin Protein Ligase (BPL). The document outlines the compound's inhibitory and antibacterial activity, details the experimental methodologies for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation

The inhibitory and antibacterial activities of this compound have been quantified and are summarized in the table below. This allows for a clear and concise understanding of its potency against its molecular target and its efficacy against key bacterial pathogens.

ParameterValueTarget/Organism
Binding Affinity (Kd) 7 nMBiotin Protein Ligase (BPL)
Minimum Inhibitory Concentration (MIC) 0.2 µMStaphylococcus aureus (including MRSA and MSSA)[1]
Minimum Inhibitory Concentration (MIC) 20 µMMycobacterium tuberculosis[1]

Signaling Pathway and Mechanism of Action

Biotin Protein Ligase (BPL) is a crucial enzyme in bacteria, responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC) and other carboxylases.[2][3] This biotinylation is essential for the activity of these enzymes, which play a central role in fatty acid biosynthesis and other vital metabolic pathways.[2][4] The inhibition of BPL disrupts these pathways, leading to bacterial cell death. This compound acts as an inhibitor of BPL, thereby exerting its antibacterial effect.

The enzymatic reaction catalyzed by BPL is a two-step process:

  • Activation of Biotin: BPL catalyzes the reaction of biotin and ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate.[2][3]

  • Transfer of Biotin: The activated biotin is then transferred from the biotinyl-5'-AMP intermediate to a specific lysine residue on the apo-BCCP, forming holo-BCCP.

This compound is designed to interfere with this process, likely by competing with the natural substrates (biotin or ATP) for binding to the active site of BPL.

BPL_Signaling_Pathway cluster_BPL_Reaction Biotin Protein Ligase (BPL) Catalyzed Reaction cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Metabolic Pathways Biotin Biotin BPL BPL (Biotin Protein Ligase) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP (Intermediate) BPL->BioAMP PPi PPi BPL->PPi Step 1: Activation HoloBCCP Holo-BCCP BioAMP->HoloBCCP Step 2: Transfer AMP AMP BioAMP->AMP ApoBCCP Apo-BCCP ApoBCCP->HoloBCCP FattyAcid Fatty Acid Biosynthesis HoloBCCP->FattyAcid Metabolism Other Metabolic Pathways HoloBCCP->Metabolism Inhibitor This compound Inhibitor->BPL Inhibition BacterialGrowth Bacterial Growth and Survival FattyAcid->BacterialGrowth Essential for Metabolism->BacterialGrowth Essential for

Biotin Protein Ligase (BPL) signaling pathway and its inhibition.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the evaluation of this compound.

Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) of this compound for Biotin Protein Ligase (BPL).

Materials:

  • Purified recombinant BPL

  • This compound

  • ITC instrument (e.g., MicroCal iTC200)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Syringe and sample cell for ITC

Procedure:

  • Sample Preparation:

    • Dialyze the purified BPL against the ITC buffer extensively to ensure buffer matching.

    • Dissolve this compound in the same ITC buffer.

    • Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the sample cell with the BPL solution (typically at a concentration of 10-50 µM).

    • Load the injection syringe with the this compound solution (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka).

    • Calculate the dissociation constant (Kd) as the reciprocal of Ka (Kd = 1/Ka).

Determination of Minimum Inhibitory Concentration (MIC)

3.2.1. Against Staphylococcus aureus

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of S. aureus and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

3.2.2. Against Mycobacterium tuberculosis

Objective: To determine the MIC of this compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound

  • Sterile 96-well microtiter plates with U-bottoms

  • Biosafety cabinet (BSL-3)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted culture in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plates.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include growth and sterility controls.

    • Seal the plates and incubate at 37°C in a humidified incubator.

  • MIC Determination:

    • Read the plates visually after 14-21 days of incubation.

    • The MIC is the lowest concentration of the compound that prevents visible growth of M. tuberculosis.

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro evaluation of a Biotin Protein Ligase inhibitor.

Experimental_Workflow cluster_Target_Validation Target Engagement & Potency cluster_Antibacterial_Activity Antibacterial Efficacy cluster_Data_Analysis Data Analysis & Interpretation Compound This compound ITC_SPR Determine Kd (e.g., ITC, SPR) Compound->ITC_SPR MIC_SA Determine MIC (S. aureus) Compound->MIC_SA MIC_MTB Determine MIC (M. tuberculosis) Compound->MIC_MTB BPL_Purification Purify Recombinant BPL BPL_Purification->ITC_SPR Data_Table Summarize Quantitative Data in Tables ITC_SPR->Data_Table SA_Culture Culture S. aureus SA_Culture->MIC_SA MTB_Culture Culture M. tuberculosis MTB_Culture->MIC_MTB MIC_SA->Data_Table MIC_MTB->Data_Table Conclusion Draw Conclusions on In Vitro Profile Data_Table->Conclusion

Experimental workflow for in vitro evaluation of a BPL inhibitor.

References

Methodological & Application

Biotin protein ligase-IN-1 experimental protocol for MIC assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Biotin protein ligase-IN-1 against Staphylococcus aureus and Mycobacterium tuberculosis.

Introduction

Biotin protein ligase (BPL), also known as BirA, is an essential enzyme in bacteria responsible for catalyzing the covalent attachment of biotin to biotin-dependent enzymes.[1] These enzymes, such as acetyl-CoA carboxylase (ACC), are crucial for vital metabolic pathways, including fatty acid biosynthesis.[2][3] Inhibition of BPL leads to the disruption of these pathways, ultimately resulting in bacterial cell death. This compound is an inhibitor of BPL, exhibiting antibacterial activity against key pathogens.[4] This document outlines the broth microdilution method for determining the MIC of this inhibitor.

Mechanism of Action

Biotin protein ligase catalyzes a two-step reaction. First, it activates biotin by reacting it with ATP to form biotinyl-5'-AMP.[1] Subsequently, the activated biotin is transferred to a specific lysine residue on the apo-carboxylase enzyme.[1] this compound acts as a competitive inhibitor, preventing the natural substrate from binding to the enzyme, thereby blocking the biotinylation of essential enzymes like ACC.[1][5] This inhibition of fatty acid synthesis disrupts the formation of the bacterial cell membrane, leading to growth inhibition and cell death.[2]

Quantitative Data Summary

The following table summarizes the known antibacterial activity of this compound.

OrganismStrain InformationMIC (µM)Reference
Staphylococcus aureusIncluding Methicillin-resistant (MRSA) and Methicillin-susceptible (MSSA) strains0.2[4]
Mycobacterium tuberculosisNot specified20[4]

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[6][7]

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol for M. tuberculosis

  • Sterile 96-well microtiter plates

  • Bacterial strains (S. aureus ATCC 29213, M. tuberculosis H37Rv)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

  • Microplate reader (optional)

Preparation of Reagents
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in the appropriate broth to the desired starting concentration.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for S. aureus and 1 x 10^7 to 1 x 10^8 CFU/mL for M. tuberculosis).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

Broth Microdilution Assay
  • Plate Setup:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting concentration of this compound (in broth) to the first column of wells.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard the final 100 µL from the last column.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay, broth, and inoculum.

  • Incubation:

    • Seal the plates (e.g., with an adhesive seal for M. tuberculosis to prevent evaporation and aerosols).

    • Incubate S. aureus plates at 35-37°C for 16-20 hours in ambient air.

    • Incubate M. tuberculosis plates at 37°C in a 5% CO2 atmosphere for 7-14 days.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the organism.

    • Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm (OD600).

Visualizations

Signaling Pathway of Biotin Protein Ligase Inhibition

G cluster_0 Normal Bacterial Metabolism cluster_1 Inhibition by this compound Biotin Biotin BPL Biotin Protein Ligase (BPL) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP BPL->BioAMP Step 1 BlockedBPL Inhibited BPL BPL->BlockedBPL HoloACC Holo-Acetyl-CoA Carboxylase (Active) BioAMP->HoloACC Step 2 ApoACC Apo-Acetyl-CoA Carboxylase (ACC) ApoACC->HoloACC MalonylCoA Malonyl-CoA HoloACC->MalonylCoA FattyAcid Fatty Acid Synthesis MalonylCoA->FattyAcid Membrane Cell Membrane Integrity FattyAcid->Membrane Inhibitor This compound Inhibitor->BPL Inhibits NoBioAMP No Biotinyl-5'-AMP BlockedBPL->NoBioAMP NoHoloACC Inactive Apo-ACC NoBioAMP->NoHoloACC NoFattyAcid Fatty Acid Synthesis Blocked NoHoloACC->NoFattyAcid CellDeath Cell Death NoFattyAcid->CellDeath

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Assay

G prep_inhibitor Prepare Biotin protein ligase-IN-1 Stock Solution serial_dilution Perform 2-Fold Serial Dilution of Inhibitor prep_inhibitor->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation plate_setup Add Broth to 96-Well Plate plate_setup->serial_dilution serial_dilution->inoculation controls Set Up Controls (Growth, Sterility, Solvent) inoculation->controls incubation Incubate Plates inoculation->incubation read_results Read MIC (Lowest Concentration with No Visible Growth) incubation->read_results

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for Biotin Protein Ligase-IN-1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin protein ligase (BPL) is an essential enzyme responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC) and other carboxylases. This post-translational modification is critical for various metabolic pathways, including fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] In many pathogenic bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis, BPL is essential for survival, making it an attractive target for the development of novel antibacterial agents.[6][7][8][9][10][11]

Biotin protein ligase-IN-1 is a potent inhibitor of BPL.[12] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its antibacterial activity and its effects on cellular metabolism.

Mechanism of Action

Biotin protein ligase catalyzes a two-step reaction. First, it activates biotin using ATP to form a biotinyl-AMP intermediate. Second, it transfers the biotinyl group to a specific lysine residue on the acceptor protein.[13] this compound acts as a competitive inhibitor, likely by mimicking the biotinyl-AMP intermediate, thereby blocking the biotinylation of essential enzymes.[12] This inhibition disrupts downstream metabolic pathways that are vital for bacterial growth and survival.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

ParameterValueSource
Binding Affinity (Kd)7 nM[12]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

OrganismStrainMIC (µM)Source
Staphylococcus aureusMRSA & MSSA0.2[12]
Mycobacterium tuberculosis-20[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its evaluation in a cell-based assay.

cluster_0 Biotin Protein Ligase (BPL) Mediated Biotinylation cluster_1 Metabolic Pathways Biotin Biotin BPL BPL Biotin->BPL ATP ATP ATP->BPL Biotinyl-AMP Biotinyl-AMP BPL->Biotinyl-AMP Holo-carboxylase (Active) Holo-carboxylase (Active) Biotinyl-AMP->Holo-carboxylase (Active) Apo-carboxylase Apo-carboxylase Apo-carboxylase->Holo-carboxylase (Active) Fatty Acid Synthesis Fatty Acid Synthesis Holo-carboxylase (Active)->Fatty Acid Synthesis TCA Cycle TCA Cycle Holo-carboxylase (Active)->TCA Cycle Amino Acid Metabolism Amino Acid Metabolism Holo-carboxylase (Active)->Amino Acid Metabolism Bacterial Growth & Survival Bacterial Growth & Survival Fatty Acid Synthesis->Bacterial Growth & Survival TCA Cycle->Bacterial Growth & Survival Amino Acid Metabolism->Bacterial Growth & Survival This compound This compound This compound->BPL Inhibits

Caption: Inhibition of BPL by this compound disrupts key metabolic pathways.

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Serial Dilutions of BPL-IN-1 Prepare Serial Dilutions of BPL-IN-1 Start->Prepare Serial Dilutions of BPL-IN-1 Inoculate Microplate Inoculate Microplate Prepare Bacterial Inoculum->Inoculate Microplate Prepare Serial Dilutions of BPL-IN-1->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Measure Bacterial Growth (e.g., OD600) Measure Bacterial Growth (e.g., OD600) Incubate->Measure Bacterial Growth (e.g., OD600) Determine MIC Determine MIC Measure Bacterial Growth (e.g., OD600)->Determine MIC Data Analysis Data Analysis Determine MIC->Data Analysis End End Data Analysis->End

References

Application Notes and Protocols: In Vivo Use of Biotin Protein Ligase Systems in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the in vivo use of biotin protein ligase (BPL) systems in mouse models. It is important to note that while the specific compound "Biotin protein ligase-IN-1" has been identified as a potent inhibitor of BPL in vitro, there is currently a lack of published data regarding its application in in vivo mouse models. Therefore, this document focuses on the well-established in vivo applications of the BPL enzyme itself, particularly for proximity-dependent biotinylation (BioID) studies, which are highly relevant for studying protein-protein interactions in a live animal context.

Introduction to Biotin Protein Ligase (BPL) and BPL-IN-1

Biotin protein ligase (BPL), also known as holocarboxylase synthetase (HCS) in mammals, is an essential enzyme that catalyzes the covalent attachment of biotin to specific lysine residues on target proteins.[1][2] This post-translational modification is crucial for the function of several key metabolic enzymes.[3][4] The reaction proceeds in two distinct steps: first, BPL activates biotin using ATP to form a biotinyl-5'-AMP intermediate, which remains bound to the enzyme.[1][2][4] In the second step, the activated biotin is transferred to the ε-amino group of a specific lysine residue on the acceptor protein.[1][2]

This compound (BPL-IN-1) , also known as Compound Bio-9, is a small molecule inhibitor of BPL.[5] Its primary application appears to be as an antibacterial agent, leveraging the essential nature of BPL in bacteria.

In Vitro Activity of BPL-IN-1

While in vivo data in mouse models is not available, the following in vitro data characterizes the activity of BPL-IN-1.

ParameterValueTarget Organism/sReference
Binding Affinity (Kd) 7 nMNot Specified[5]
MIC (S. aureus) 0.2 µMStaphylococcus aureus (MRSA and MSSA)[5]
MIC (M. tuberculosis) 20 µMMycobacterium tuberculosis[5]

In Vivo Application: Proximity-Dependent Biotinylation (BioID) in Mouse Models

A powerful in vivo application of BPL in mouse models involves using a promiscuous mutant of the E. coli BPL, BirA (termed BirA), for proximity-dependent biotin identification (BioID).[6][7][8] In this technique, BirA is fused to a "bait" protein of interest. When expressed in vivo, BirA* releases reactive Bio-AMP, which then covalently labels proximal proteins (within a ~10 nm radius) with biotin.[1][9] These biotinylated proteins can then be isolated and identified, providing a snapshot of the bait protein's interactome in its native environment.[7][9]

Logical Workflow for In Vivo BioID Experiment

BioID_Workflow cluster_mouse In Vivo Mouse Model cluster_lab Laboratory Workflow Mouse Generate Knock-in Mouse (e.g., BMAL1-BirA*) Biotin Biotin Administration (e.g., 0.5% Biotin Diet) Mouse->Biotin Labeling In Vivo Proximity Labeling of Proximal Proteins Biotin->Labeling Tissues Harvest Tissues (e.g., Brain, Liver, Heart) Labeling->Tissues Lysis Tissue Lysis under Denaturing Conditions Tissues->Lysis Purify Streptavidin Affinity Purification Lysis->Purify Identify Mass Spectrometry (LC-MS/MS) Purify->Identify Analysis Data Analysis to Identify Interactors Identify->Analysis

Caption: Workflow for an in vivo BioID experiment in mice.

Protocols for In Vivo BioID in Mouse Models

The following protocols are based on established methods for performing BioID studies in knock-in mouse models.[6][8]

Protocol 1: Biotin Administration for In Vivo Labeling

This protocol describes two common methods for administering biotin to induce proximity labeling in BioID mouse models.

Method A: Biotin-Supplemented Diet

  • Preparation: Prepare a custom mouse diet containing 0.5% (w/w) biotin. This has been shown to be effective for inducing biotinylation in various tissues.[6]

  • Administration: Provide the biotin-supplemented diet to the BioID knock-in mice and control (wild-type) mice ad libitum.

  • Duration: A feeding period of 7 days has been shown to be sufficient to induce robust protein biotinylation in tissues like the brain, heart, testis, and liver.[6] This duration can be optimized depending on the target protein and tissue.

  • Control: Always include a cohort of control mice (e.g., wild-type C57BL/6J) fed the same biotin diet to identify endogenously biotinylated proteins.[6][10]

Method B: Intraperitoneal (IP) Injection of Biotin

  • Solution Preparation:

    • Prepare a vehicle solution of 18:1:1 (by volume) saline:Kolliphor EL:DMSO.

    • Dissolve biotin in the vehicle solution to a final concentration of 2.5 mg/mL.

    • Heat the solution at 95°C for 10 minutes to ensure the biotin is fully dissolved. Cool to room temperature before injection.[10]

  • Administration: Using a 29G syringe, inject 200 µL of the biotin solution per mouse via intraperitoneal injection. This corresponds to a dose of approximately 24 mg/kg.[10]

  • Schedule: Administer the injection daily for three consecutive days. The duration can be varied based on experimental needs.[10]

Protocol 2: Tissue Harvesting and Lysis
  • Euthanasia and Perfusion: Euthanize mice using an approved method. Perform transcardial perfusion with ice-cold PBS to remove blood from the tissues.

  • Tissue Collection: Dissect and harvest the tissues of interest (e.g., brain, liver). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

  • Lysis:

    • Prepare a stringent, denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt cells and denature proteins, which minimizes post-lysis protein interactions.

    • Homogenize the frozen tissue in the lysis buffer using a mechanical homogenizer.

    • Sonicate the lysate to shear chromatin and reduce viscosity.

    • Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant for affinity purification.

Protocol 3: Streptavidin Affinity Purification of Biotinylated Proteins
  • Bead Preparation: Use streptavidin-conjugated magnetic beads for efficient capture of biotinylated proteins. Wash the beads several times with the lysis buffer to equilibrate them.

  • Binding: Incubate the clarified protein lysate with the prepared streptavidin beads. A typical incubation is overnight at 4°C with gentle rotation to allow for maximal binding.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background. The washes should progress from the lysis buffer to less stringent buffers.

  • Elution: Elute the bound proteins from the streptavidin beads. This can be achieved by boiling the beads in an SDS-PAGE sample buffer containing excess free biotin.

  • Preparation for Mass Spectrometry: The eluted proteins can be run briefly on an SDS-PAGE gel for an in-gel digest or processed directly for solution-based digestion with trypsin before analysis by LC-MS/MS.

Signaling Pathway: BPL Catalytic Mechanism

The enzymatic action of BPL is a fundamental two-step process. Understanding this mechanism is key to appreciating how both specific biotinylation and promiscuous labeling in BioID are initiated.

BPL_Mechanism BPL Biotin Protein Ligase (BPL) BioAMP Biotinyl-5'-AMP (Activated Biotin) BPL->BioAMP Step 1: Activation PPi PPi BPL->PPi Biotin Biotin Biotin->BPL ATP ATP ATP->BPL HoloProtein Holo-Protein (Biotinylated) BioAMP->HoloProtein Step 2: Transfer AMP AMP BioAMP->AMP ApoProtein Apo-Acceptor Protein (with target Lysine) ApoProtein->HoloProtein

Caption: The two-step catalytic mechanism of Biotin Protein Ligase.

Quantitative Data from In Vivo Mouse Models

The following table summarizes quantitative data from a study utilizing a BMAL1-BioID knock-in mouse model.

ParameterValue / ConditionTissues AnalyzedOutcomeReference
Biotin Diet Concentration 0.5% (w/w)Brain, Heart, Testis, Liver, KidneyInduced protein biotinylation in all listed tissues.[6]
Biotin Diet Duration 7 daysBrain, Heart, Testis, LiverSufficient for inducing detectable protein biotinylation.[6]
Endogenous Biotinylation Increased with biotin dietKidneyThe kidney showed increased biotinylation in both BioID and control mice, indicating high endogenous activity.[6]
Adverse Effects None observedTestisSpermatogenesis was not adversely affected by the 7-day high-biotin diet.[6]

References

Techniques for Measuring Biotin Protein Ligase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin protein ligases (BPLs), including the well-characterized E. coli BirA and human holocarboxylase synthetase (HCS), are essential enzymes that catalyze the ATP-dependent covalent attachment of biotin to specific lysine residues on target proteins. This post-translational modification is critical for the activity of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC), which plays a central role in fatty acid synthesis. The essential nature of BPLs in both prokaryotes and eukaryotes makes them attractive targets for the development of novel antimicrobial and therapeutic agents.

These application notes provide detailed protocols for various in vitro assays designed to measure the inhibition of biotin protein ligase activity. The described methods are suitable for a range of applications, from basic research to high-throughput screening (HTS) for inhibitor discovery.

Signaling Pathway: Biotinylation of Acetyl-CoA Carboxylase

Biotin protein ligase facilitates a two-step reaction to biotinylate its substrate proteins. First, BPL catalyzes the reaction of biotin and ATP to form an activated intermediate, biotinyl-5'-AMP, with the release of pyrophosphate (PPi). In the second step, the activated biotin is transferred from the BPL active site to a specific lysine residue on the apo-carboxylase domain of the target protein, such as ACC, releasing AMP. This covalent attachment of biotin is essential for the carboxylase function of ACC.

Biotinylation_Pathway cluster_step1 Step 1: Activation of Biotin cluster_step2 Step 2: Biotin Transfer BPL Biotin Protein Ligase (BPL) BioAMP Biotinyl-5'-AMP-BPL (Activated Intermediate) BPL->BioAMP Reaction Biotin Biotin Biotin->BPL ATP ATP ATP->BPL PPi Pyrophosphate (PPi) BioAMP->PPi Release HoloACC Holo-Acetyl-CoA Carboxylase (Holo-ACC) BioAMP->HoloACC Transfer of Biotin ApoACC Apo-Acetyl-CoA Carboxylase (Apo-ACC) ApoACC->HoloACC AMP AMP HoloACC->AMP Release Inhibitor Inhibitor Inhibitor->BPL Inhibition

Caption: Biotinylation of Acetyl-CoA Carboxylase by Biotin Protein Ligase.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various compounds against different biotin protein ligases, as determined by the assays described in these notes. This data is intended for comparative purposes.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Reference(s)
Biotin-alkyneS. aureus BPLIn situ Click Chemistry--[1]
1,4-disubstituted triazoleS. aureus BPLIn situ Click Chemistry-1.8[1]
Biotinol-5'-AMPM. tuberculosis BPLCoupled Adenylation-Hydroxamate0.31-0.78-[2]
Compound A36M. tuberculosis BioAEnzymatic Assay28.94-[3]
Compound A35M. tuberculosis BioAEnzymatic Assay88.16-[3]
Compound A65M. tuberculosis BioAEnzymatic Assay114.42-[3]
Biotin protein ligase-IN-1S. aureus BPLNot Specified-0.007[4]

Note: IC50 and Ki values are dependent on specific assay conditions, including substrate concentrations. Direct comparison between different studies should be made with caution.

Experimental Protocols

Pyrophosphate (PPi) Detection Assay

This assay quantifies the amount of pyrophosphate (PPi) produced in the first step of the BPL reaction. Inhibition of BPL results in a decrease in PPi generation. Commercial kits are available for this assay.[5][6][7][8][9]

PPi_Workflow start Start prepare Prepare Reaction Mix: BPL, Biotin, ATP, Hydroxylamine, Buffer start->prepare add_inhibitor Add Test Inhibitor (or Vehicle Control) prepare->add_inhibitor incubate Incubate to Allow PPi Generation add_inhibitor->incubate add_detection Add PPi Detection Reagent (contains Pyrophosphatase and Dye) incubate->add_detection measure Measure Absorbance (e.g., 650 nm) add_detection->measure analyze Analyze Data: Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the Pyrophosphate Detection Assay.

  • Reagent Preparation:

    • Prepare a 10x reaction buffer (e.g., 500 mM Bicine, pH 8.3).

    • Prepare 100x stocks of Biotin (e.g., 10 mM), ATP (e.g., 10 mM), and hydroxylamine (e.g., 1 M). Hydroxylamine acts as a biotin acceptor in the absence of a protein substrate.[6]

    • Prepare a working solution of BPL enzyme in an appropriate buffer.

    • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the following components to a final volume of, for example, 50 µL:

      • 5 µL of 10x reaction buffer.

      • 0.5 µL of 100x Biotin.

      • 0.5 µL of 100x ATP.

      • 0.5 µL of 100x hydroxylamine.

      • BPL enzyme (concentration to be optimized).

      • Test inhibitor at various concentrations (final DMSO concentration should be kept constant, e.g., <1%).

      • Nuclease-free water to the final volume.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Add the PPi detection reagent, which typically contains inorganic pyrophosphatase and a colorimetric or fluorometric substrate for phosphate detection, according to the manufacturer's instructions.[6]

    • Incubate at room temperature for 10-20 minutes.

    • Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 650 nm for colorimetric assays).[5]

  • Data Analysis:

    • Subtract the background reading (negative control) from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

HABA/Avidin Assay for Biotinylation Quantification

This colorimetric assay is used to determine the extent of biotinylation of a protein substrate. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin present. This assay can be adapted to measure the inhibition of BPL by quantifying the amount of biotinylated protein produced.

HABA_Workflow start Start biotinylation_reaction Perform Biotinylation Reaction: BPL, Biotin, ATP, Substrate Protein, +/- Inhibitor start->biotinylation_reaction remove_free_biotin Remove Unreacted Biotin (e.g., Desalting Column) biotinylation_reaction->remove_free_biotin add_biotinylated_protein Add Biotinylated Protein Sample remove_free_biotin->add_biotinylated_protein prepare_haba_avidin Prepare HABA/Avidin Solution measure_initial_abs Measure Initial Absorbance of HABA/Avidin at 500 nm prepare_haba_avidin->measure_initial_abs measure_initial_abs->add_biotinylated_protein measure_final_abs Measure Final Absorbance at 500 nm add_biotinylated_protein->measure_final_abs calculate_biotinylation Calculate Degree of Biotinylation and % Inhibition measure_final_abs->calculate_biotinylation end End calculate_biotinylation->end

Caption: Workflow for the HABA/Avidin Assay.

  • Biotinylation Reaction:

    • Set up a reaction mixture containing BPL, a biotin-acceptor protein substrate (e.g., a protein with an AviTag), biotin, ATP, and reaction buffer.

    • Include reactions with varying concentrations of the test inhibitor and a no-inhibitor control.

    • Incubate at 30°C for 1-2 hours.

  • Removal of Free Biotin:

    • It is crucial to remove any unreacted biotin from the reaction mixture, as it will interfere with the HABA assay. This can be achieved using a desalting column or dialysis.

  • HABA/Avidin Assay:

    • Prepare the HABA/Avidin solution according to commercially available kit instructions or standard protocols.

    • In a cuvette or microplate well, measure the initial absorbance of the HABA/Avidin solution at 500 nm.

    • Add a known amount of the biotinylated protein sample (from which free biotin has been removed) to the HABA/Avidin solution and mix.

    • Measure the final absorbance at 500 nm after the reading has stabilized.

  • Data Analysis:

    • The decrease in absorbance is proportional to the amount of biotinylated protein.

    • Calculate the moles of biotin per mole of protein.

    • Determine the percent inhibition by comparing the level of biotinylation in the presence of the inhibitor to the no-inhibitor control.

SDS-PAGE Gel-Shift Assay

This assay is based on the principle that the binding of streptavidin to a biotinylated protein will cause a noticeable shift in its electrophoretic mobility on an SDS-PAGE gel. Inhibition of BPL will result in less biotinylated protein, and therefore, a less pronounced or absent gel shift.

GelShift_Workflow start Start biotinylation_reaction Perform Biotinylation Reaction: BPL, Biotin, ATP, Substrate Protein, +/- Inhibitor start->biotinylation_reaction add_streptavidin Add Excess Streptavidin to the Reaction Mixture biotinylation_reaction->add_streptavidin sds_page Run Samples on SDS-PAGE add_streptavidin->sds_page visualize Visualize Protein Bands (e.g., Coomassie Staining or Western Blot) sds_page->visualize analyze Analyze Gel Shift: Quantify Band Intensities visualize->analyze end End analyze->end

Caption: Workflow for the SDS-PAGE Gel-Shift Assay.

  • Biotinylation Reaction:

    • Perform the biotinylation reaction as described in the HABA assay protocol, including inhibitor and control reactions.

  • Streptavidin Binding:

    • To a portion of each reaction, add a molar excess of streptavidin and incubate at room temperature for 15-30 minutes.

  • SDS-PAGE:

    • Add SDS-PAGE loading buffer to the samples. Do not boil the samples , as this can disrupt the streptavidin-biotin interaction.

    • Run the samples on an appropriate percentage SDS-PAGE gel.

  • Visualization and Analysis:

    • Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody against the substrate protein.

    • The unbiotinylated protein will run at its expected molecular weight, while the biotinylated protein bound to streptavidin will appear as a higher molecular weight band (the "shifted" band).

    • Quantify the intensity of the shifted and unshifted bands to determine the percentage of biotinylation and, consequently, the percent inhibition.

Bead-Based Pull-Down Assay

This assay utilizes streptavidin-coated beads to capture biotinylated proteins. The amount of protein captured on the beads is proportional to the BPL activity. This method can be adapted for inhibitor screening by measuring the amount of substrate protein pulled down in the presence and absence of an inhibitor.[10][11][12]

Bead_Pulldown_Workflow start Start biotinylation_reaction Perform Biotinylation Reaction: BPL, Biotin, ATP, Substrate Protein, +/- Inhibitor start->biotinylation_reaction add_streptavidin_beads Add Streptavidin-Coated Beads biotinylation_reaction->add_streptavidin_beads incubate_bind Incubate to Allow Binding add_streptavidin_beads->incubate_bind wash_beads Wash Beads to Remove Unbound Proteins incubate_bind->wash_beads elute_protein Elute Biotinylated Protein from Beads wash_beads->elute_protein quantify_protein Quantify Eluted Protein (e.g., Western Blot, ELISA) elute_protein->quantify_protein analyze Analyze Data: Calculate % Inhibition quantify_protein->analyze end End analyze->end

Caption: Workflow for the Bead-Based Pull-Down Assay.

  • Biotinylation Reaction:

    • Perform the biotinylation reaction as described previously.

  • Capture of Biotinylated Protein:

    • Add streptavidin-coated magnetic or agarose beads to each reaction.

    • Incubate with gentle mixing to allow the biotinylated protein to bind to the beads.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

    • Wash the beads several times with an appropriate wash buffer (e.g., PBS with a mild detergent) to remove unbound proteins.

  • Elution and Quantification:

    • Elute the captured protein from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with excess free biotin.

    • Quantify the amount of eluted protein using SDS-PAGE with Coomassie staining or Western blotting.

  • Data Analysis:

    • Compare the amount of protein pulled down in the inhibitor-treated samples to the no-inhibitor control to determine the percent inhibition.

High-Throughput Screening (HTS) Considerations

For screening large compound libraries, assays need to be robust, reproducible, and scalable. The pyrophosphate detection assay and fluorescence-based assays are generally well-suited for HTS.

Z'-Factor: The quality and suitability of an HTS assay can be assessed by calculating the Z'-factor. The Z'-factor is a statistical parameter that reflects the dynamic range of the assay and the variability of the data.

The formula for Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • µp = mean of the positive control (e.g., no inhibitor)

  • σp = standard deviation of the positive control

  • µn = mean of the negative control (e.g., no enzyme or a known inhibitor)

  • σn = standard deviation of the negative control

An ideal Z'-factor is ≥ 0.5, indicating a large separation between the positive and negative controls and low data variability, making the assay suitable for HTS.

Conclusion

The selection of an appropriate assay for measuring biotin protein ligase inhibition depends on the specific research goals, available equipment, and desired throughput. The protocols provided in these application notes offer a range of methodologies, from basic characterization of inhibitors to high-throughput screening campaigns. Careful optimization of assay conditions is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Biotin Protein Ligase-IN-1 (BPL-IN-1) in Bacterial Fatty Acid Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin Protein Ligase (BPL) is an essential enzyme in bacteria, responsible for the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC).[1][2][3] This biotinylation is a critical post-translational modification that activates ACC, which in turn catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[1][4] As the fatty acid synthesis pathway is vital for the construction of bacterial cell membranes, BPL represents a promising target for the development of novel antibacterial agents.[5][6]

Biotin Protein Ligase-IN-1 (also known as Compound Bio-9) is a potent inhibitor of BPL.[7][8] It is a metabolically stable analogue of the biotinyl-AMP reaction intermediate.[7] BPL-IN-1 has demonstrated significant antibacterial activity against key pathogens, making it a valuable tool for studying the role of BPL in bacterial fatty acid synthesis and for the development of new anti-infective therapies.[7][8]

Mechanism of Action

Biotin Protein Ligase catalyzes a two-step reaction. First, BPL activates biotin by reacting it with ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate.[2][3] In the second step, the biotin moiety is transferred from biotinyl-5'-AMP to a specific lysine residue on the apo-BCCP, forming holo-BCCP.[3][9] Holo-BCCP is the active form of the protein that participates in the carboxylation of acetyl-CoA.

BPL-IN-1 acts as a bisubstrate inhibitor, mimicking the biotinyl-5'-AMP intermediate and binding tightly to the active site of BPL.[7] This binding event blocks the formation of the natural intermediate and subsequent biotinylation of BCCP, leading to the inhibition of ACC activity and the disruption of fatty acid synthesis.[5]

Figure 1: Mechanism of BPL-IN-1 Inhibition of Fatty Acid Synthesis.

Quantitative Data

This compound (Compound Bio-9) exhibits potent inhibition of BPL and significant antibacterial activity. The following table summarizes key quantitative data for this inhibitor.

ParameterValueTarget/OrganismReference
Binding Affinity (Kd) 7 nMMycobacterium tuberculosis BPL[7]
Minimum Inhibitory Concentration (MIC) 0.2 µMStaphylococcus aureus (MRSA and MSSA)[8]
Minimum Inhibitory Concentration (MIC) 20 µMMycobacterium tuberculosis[8]

Experimental Protocols

In Vitro Biotin Protein Ligase (BPL) Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of BPL-IN-1 against bacterial BPL. The assay measures the incorporation of biotin into a biotin-acceptor peptide, which is detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant bacterial Biotin Protein Ligase (BPL)

  • Biotin acceptor peptide (e.g., AviTag™)

  • D-Biotin

  • ATP

  • BPL-IN-1 (Compound Bio-9)

  • Assay buffer (e.g., 50 mM Bicine, pH 8.3, 10 mM ATP, 10 mM MgOAc, 50 µM d-biotin)

  • Streptavidin-Europium (SA-Eu)

  • Anti-tag antibody conjugated to an acceptor fluorophore (e.g., anti-His-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of BPL-IN-1 in DMSO.

  • In a 384-well plate, add the assay buffer, biotin acceptor peptide, and the serially diluted BPL-IN-1.

  • Initiate the reaction by adding the BPL enzyme.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA to chelate Mg2+.

  • Add the detection reagents (SA-Eu and anti-tag antibody-acceptor).

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software.

cluster_workflow In Vitro BPL Inhibition Assay Workflow A Prepare Reagents (BPL, Peptide, ATP, Biotin, BPL-IN-1) B Dispense into 384-well Plate A->B C Incubate at 30°C B->C D Stop Reaction with EDTA C->D E Add TR-FRET Detection Reagents D->E F Incubate in Dark E->F G Read TR-FRET Signal F->G H Calculate IC50 G->H

Figure 2: Workflow for the In Vitro BPL Inhibition Assay.
Whole-Cell Bacterial Fatty Acid Synthesis Inhibition Assay

This protocol measures the effect of BPL-IN-1 on de novo fatty acid synthesis in whole bacterial cells by monitoring the incorporation of a radiolabeled precursor.

Materials:

  • Bacterial strain of interest (e.g., S. aureus)

  • Growth medium (e.g., Tryptic Soy Broth)

  • BPL-IN-1 (Compound Bio-9)

  • [14C]-acetate

  • Scintillation vials and cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Grow the bacterial strain to mid-log phase.

  • In a 96-well plate, add the bacterial culture and a serial dilution of BPL-IN-1.

  • Add [14C]-acetate to each well.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 1-2 hours).

  • Harvest the cells by centrifugation.

  • Wash the cell pellets to remove unincorporated radiolabel.

  • Lyse the cells and extract the lipids.

  • Transfer the lipid extract to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of BPL-IN-1 that inhibits 50% of fatty acid synthesis (IC50).

cluster_workflow Whole-Cell Fatty Acid Synthesis Assay Workflow A Grow Bacteria to Mid-Log Phase B Treat with BPL-IN-1 and [14C]-acetate A->B C Incubate at 37°C B->C D Harvest and Wash Cells C->D E Extract Lipids D->E F Measure Radioactivity E->F G Determine IC50 F->G

Figure 3: Workflow for the Whole-Cell Fatty Acid Synthesis Assay.
Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of BPL-IN-1 that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • BPL-IN-1 (Compound Bio-9)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of BPL-IN-1 in the growth medium in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL).

  • Add the bacterial inoculum to each well of the 96-well plate.

  • Include positive (no inhibitor) and negative (no bacteria) growth controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of BPL-IN-1 that shows no visible turbidity or by measuring the optical density (OD600) with a plate reader. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the control.[8]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of BPL-IN-1 to BPL in intact bacterial cells by measuring the thermal stabilization of the target protein.

Materials:

  • Bacterial strain of interest

  • BPL-IN-1 (Compound Bio-9)

  • Lysis buffer

  • Antibody specific for the bacterial BPL

  • Western blotting or ELISA reagents

  • PCR machine with a thermal gradient function or heating blocks

  • Centrifuge

Procedure:

  • Grow the bacterial culture to the desired density.

  • Treat the cells with BPL-IN-1 or a vehicle control (DMSO) and incubate.

  • Aliquot the treated cells into PCR tubes or a PCR plate.

  • Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble BPL in the supernatant by Western blotting or ELISA using a BPL-specific antibody.

  • Binding of BPL-IN-1 will stabilize the BPL protein, resulting in a higher melting temperature (Tm) compared to the vehicle-treated control.

cluster_workflow CETSA for Target Engagement Workflow A Treat Bacteria with BPL-IN-1 B Heat Shock at Various Temperatures A->B C Lyse Cells B->C D Separate Soluble and Precipitated Proteins C->D E Detect Soluble BPL (Western/ELISA) D->E F Determine Thermal Shift E->F

Figure 4: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for Utilizing Biotin Protein Ligase Inhibitors in Proximity Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proximity Labeling and the Role of Inhibitors

Proximity-dependent biotinylation identification (BioID) and its subsequent iterations like TurboID have become powerful techniques for mapping protein-protein interactions (PPIs) and the constituents of subcellular compartments in living cells.[1][2][3][4] These methods employ a promiscuous biotin ligase fused to a protein of interest (the "bait").[1][2][4] Upon addition of exogenous biotin, the ligase generates reactive biotinoyl-AMP, which then covalently labels proximal proteins (the "prey") within a nanometer-scale radius.[5] These biotinylated proteins can then be isolated and identified by mass spectrometry.[4][6][7]

While these techniques are incredibly insightful, ensuring the specificity and temporal control of the labeling process is crucial for generating high-quality data. The use of specific small molecule inhibitors of biotin protein ligase, such as Biotin protein ligase-IN-1, offers a valuable tool for researchers to enhance the rigor of their proximity labeling experiments. This inhibitor can be used as a negative control to confirm that the observed biotinylation is indeed a result of the promiscuous ligase's activity and to achieve a more precise temporal control over the labeling window.

This compound is a potent inhibitor of biotin protein ligase (BPL) with a dissociation constant (Kd) of 7 nM.[8] This document provides detailed application notes and protocols for the use of this compound in proximity labeling experiments to improve data quality and confidence.

Mechanism of Action: Proximity Labeling and Inhibition

In a typical proximity labeling experiment, a promiscuous biotin ligase (e.g., BirA* in BioID or TurboID) is fused to a bait protein. The ligase catalyzes the ATP-dependent conversion of biotin into a highly reactive biotinoyl-5'-AMP intermediate.[9] This intermediate is released from the active site and covalently attaches to the lysine residues of nearby proteins.

This compound acts as a competitive inhibitor, binding to the active site of the biotin ligase and preventing the binding of biotin and/or ATP, thereby blocking the formation of the reactive biotinoyl-5'-AMP intermediate. This inhibition effectively halts the proximity labeling process.

G cluster_0 Proximity Labeling (e.g., BioID/TurboID) cluster_1 Inhibition Bait Bait Protein Ligase Promiscuous Biotin Ligase (e.g., BirA*, TurboID) Bait->Ligase fused to Reactive_Intermediate Reactive Biotinoyl-AMP Ligase->Reactive_Intermediate Biotin Biotin Biotin->Ligase ATP ATP ATP->Ligase Proximal_Protein Proximal Protein Reactive_Intermediate->Proximal_Protein labels Biotinylated_Protein Biotinylated Proximal Protein Inhibitor Biotin protein ligase-IN-1 Inhibitor->Ligase binds to active site

Mechanism of proximity labeling and its inhibition.

Quantitative Data

The following table summarizes key quantitative data for this compound and provides typical parameters for proximity labeling experiments.

ParameterValueSource
This compound
Dissociation Constant (Kd)7 nM[8]
Recommended Working Concentration (in cells)1-10 µM (empirical validation recommended)N/A
Proximity Labeling (BioID)
Biotin Concentration10-50 µM[6]
Labeling Time16-24 hours[5]
Proximity Labeling (TurboID)
Biotin Concentration50 µM (can be lower)N/A
Labeling Time10 minutes - 4 hours[5]

Experimental Workflow

A typical proximity labeling experiment incorporating an inhibitor involves parallel workflows for the experimental condition, a negative control with the inhibitor, and a control expressing the ligase alone.

G cluster_workflow Experimental Workflow cluster_conditions Parallel Treatments start Start: Cells expressing Bait-Ligase fusion exp Experimental: Add Biotin start->exp inhibitor Negative Control: Add Biotin + This compound start->inhibitor control Background Control: Cells expressing Ligase alone + Biotin incubation Incubate (Time course) exp->incubation inhibitor->incubation control->incubation lysis Cell Lysis incubation->lysis enrichment Streptavidin Affinity Purification of Biotinylated Proteins lysis->enrichment ms Mass Spectrometry (LC-MS/MS) enrichment->ms analysis Data Analysis: Identify and Quantify Proteins ms->analysis

Workflow for proximity labeling with inhibitor control.

Detailed Protocols

Cell Culture and Transfection
  • Cell Lines: Use a cell line appropriate for your protein of interest. HEK293T cells are commonly used for their high transfection efficiency.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Seed cells in 10 cm dishes to be 70-80% confluent on the day of transfection.

    • Transfect cells with plasmids encoding your bait-ligase fusion protein (e.g., Bait-TurboID-HA) and a control plasmid (e.g., TurboID-HA) using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow cells to express the fusion protein for 24-48 hours post-transfection.

Proximity Labeling with Inhibitor Control
  • Reagents:

    • Biotin stock solution (50 mM in DMSO)

    • This compound stock solution (10 mM in DMSO)

    • Complete cell culture medium

  • Procedure:

    • Prepare three sets of transfected cells for each bait protein:

      • Experimental Group: Cells expressing the bait-ligase fusion.

      • Inhibitor Control Group: Cells expressing the bait-ligase fusion.

      • Background Control Group: Cells expressing the ligase alone.

    • For the Inhibitor Control Group , pre-incubate the cells with the desired final concentration of this compound (e.g., 1-10 µM) for 1-2 hours before adding biotin.

    • To initiate the labeling reaction, add biotin to a final concentration of 50 µM to all three groups. For the inhibitor group, add the biotin in the continued presence of the inhibitor.

    • Incubate the cells for the desired labeling period (e.g., 10 minutes to 4 hours for TurboID, 16-24 hours for BioID).

    • To stop the reaction, wash the cells three times with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation. The cell pellets can be stored at -80°C until further processing.

Cell Lysis and Protein Extraction
  • Reagents:

    • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Procedure:

    • Resuspend the cell pellets in 1 mL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysates to shear DNA and reduce viscosity.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the total protein lysate.

    • Determine the protein concentration using a BCA assay.

Enrichment of Biotinylated Proteins
  • Reagents:

    • Streptavidin-conjugated magnetic beads

    • Wash Buffer 1 (2% SDS in PBS)

    • Wash Buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES pH 7.5)

    • Wash Buffer 3 (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% deoxycholate)

  • Procedure:

    • For each sample, take an equal amount of total protein lysate (e.g., 1-5 mg).

    • Add streptavidin magnetic beads and incubate overnight at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3, followed by two washes with PBS.

    • The enriched biotinylated proteins on the beads are now ready for on-bead digestion and mass spectrometry analysis.

Logical Relationships in the Experimental Design

The following diagram illustrates the logical relationships between the different components of a well-controlled proximity labeling experiment.

G cluster_logic Experimental Logic Bait_Ligase Bait-Ligase Fusion Inhibitor Biotin Ligase Inhibitor Bait_Ligase->Inhibitor is treated with Biotinylation Specific Biotinylation of Proximal Proteins Bait_Ligase->Biotinylation leads to Ligase_Alone Ligase Alone Control Background Background Biotinylation Ligase_Alone->Background identifies No_Biotinylation No Biotinylation Inhibitor->No_Biotinylation results in

Logical relationships in the experimental setup.

Troubleshooting and Considerations

  • Inhibitor Concentration: The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. A concentration that effectively inhibits biotinylation without causing cytotoxicity should be used.

  • Pre-incubation Time: A pre-incubation step with the inhibitor before the addition of biotin is recommended to ensure that the inhibitor has entered the cells and engaged with the target ligase.

  • Mass Spectrometry Data Analysis: When analyzing the mass spectrometry data, compare the protein abundance in the experimental group to both the inhibitor control and the ligase-alone control. True proximal interactors should be significantly enriched in the experimental sample and depleted in both control samples.

  • Off-target Effects: As with any small molecule inhibitor, consider the potential for off-target effects. Validating key findings with orthogonal methods is always recommended.

By incorporating a specific inhibitor like this compound into your proximity labeling workflow, you can significantly increase the confidence in your results and gain a more precise understanding of the protein interaction networks you are studying.

References

Application Notes and Protocols for Solubilizing Biotin Protein Ligase-IN-1 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin protein ligase (BPL) is a critical enzyme responsible for the covalent attachment of biotin to biotin-dependent enzymes, which are essential for various metabolic pathways.[1] This vital role makes BPL a compelling target for the development of novel antibacterial agents. Biotin protein ligase-IN-1 has been identified as a potent inhibitor of BPL, demonstrating significant antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.[2] Proper solubilization of this inhibitor is paramount for accurate and reproducible in vitro assays to further characterize its inhibitory activity and mechanism of action.

This document provides detailed protocols for the solubilization of this compound and its application in common in vitro BPL assays.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

ParameterValueSpeciesReference
Binding Affinity (Kd) 7 nM-[2]
Minimum Inhibitory Concentration (MIC) 0.2 µMStaphylococcus aureus (MRSA and MSSA)[2]
Minimum Inhibitory Concentration (MIC) 20 µMMycobacterium tuberculosis[2]

Solubilization Protocol for this compound

The recommended solvent for preparing stock solutions of hydrophobic small molecule inhibitors like this compound for in vitro assays is dimethyl sulfoxide (DMSO).[3][4]

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% pure[5]

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure for Preparing a High-Concentration Stock Solution (e.g., 10 mM):

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

  • Weigh the Inhibitor: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the Inhibitor: Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[6][7][8][9]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[10]

Table 2: Preparation of a 10 mM Stock Solution

ComponentAction
This compoundWeigh a specific mass (e.g., 1 mg)
DMSOAdd the appropriate volume to reach 10 mM
Mixing Vortex until fully dissolved
Storage Aliquot and store at -20°C or -80°C

Experimental Protocols

General Considerations for In Vitro Assays:
  • Final DMSO Concentration: When diluting the stock solution into the aqueous assay buffer, ensure the final concentration of DMSO is kept low, typically below 1%, to minimize its potential effects on enzyme activity and assay performance.[3]

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the inhibitor-treated samples.

Protocol 1: Biotin Protein Ligase (BPL) Activity Assay (Generic)

This protocol describes a general method to assess the inhibitory effect of this compound on BPL activity. The assay measures the incorporation of biotin onto a biotin acceptor protein.

Materials:

  • Purified Biotin Protein Ligase (BPL) enzyme

  • Biotin acceptor protein (e.g., Biotin Carboxyl Carrier Protein, BCCP)

  • Biotin

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., Streptavidin-HRP and a suitable substrate for colorimetric or chemiluminescent detection)

  • 96-well microplate

Procedure:

  • Prepare Working Solutions:

    • Dilute the this compound stock solution in assay buffer to various concentrations. Remember to keep the final DMSO concentration constant across all wells.

    • Prepare a solution of BPL enzyme in assay buffer.

    • Prepare a solution containing the biotin acceptor protein, biotin, and ATP in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add the diluted this compound solutions or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add the BPL enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the solution containing the biotin acceptor protein, biotin, and ATP to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the BPL enzyme for a specific time (e.g., 30-60 minutes).

  • Stop the Reaction:

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by heat inactivation.

  • Detection:

    • Coat a separate microplate with the biotin acceptor protein.

    • Transfer the reaction mixtures to the coated plate and incubate to allow the biotinylated protein to bind.

    • Wash the plate to remove unbound components.

    • Add a Streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the HRP substrate and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway of Biotin Protein Ligase

Biotin Protein Ligase (BPL) catalyzes a two-step reaction to attach biotin to its target proteins.[1]

BPL_Pathway cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer Biotin Biotin BPL_enzyme BPL Biotin->BPL_enzyme ATP ATP ATP->BPL_enzyme BioAMP Biotinyl-5'-AMP BPL_enzyme->BioAMP Forms intermediate PPi PPi BPL_enzyme->PPi Releases Holo_protein Holo-protein (Biotinylated) BioAMP->Holo_protein Transfers Biotin to Apo_protein Apo-protein (e.g., ACC) Apo_protein->Holo_protein AMP AMP Holo_protein->AMP Releases Biotin_ligase_IN_1 This compound Biotin_ligase_IN_1->BPL_enzyme Inhibits

Caption: The catalytic mechanism of Biotin Protein Ligase (BPL) and the inhibitory action of this compound.

Experimental Workflow for Solubilization and In Vitro Assay

The following diagram outlines the general workflow from solubilizing the inhibitor to performing an in vitro BPL activity assay.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis start Start: Obtain this compound (powder) dissolve Dissolve in 100% DMSO to create stock solution start->dissolve store Aliquot and store at -20°C / -80°C dissolve->store dilute Dilute stock solution in assay buffer (DMSO < 1%) store->dilute pre_incubate Pre-incubate with BPL enzyme dilute->pre_incubate initiate Initiate reaction with Biotin, ATP, and acceptor protein pre_incubate->initiate incubate Incubate at optimal temperature initiate->incubate stop_detect Stop reaction and perform detection incubate->stop_detect analyze Calculate % Inhibition and determine IC50 stop_detect->analyze end End: Characterize inhibitor potency analyze->end

Caption: A streamlined workflow for preparing this compound and conducting in vitro BPL inhibition assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin protein ligase-IN-1 is a potent inhibitor of Biotin Protein Ligase (BPL), also known as BirA, with a reported dissociation constant (Kd) of 7 nM.[1] BPL is an essential enzyme in bacteria, catalyzing the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase. This process is critical for fatty acid biosynthesis, making BPL a compelling target for the development of novel antibacterial agents. This compound has demonstrated antibacterial activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[1] These application notes provide recommended buffer conditions and detailed protocols for conducting in vitro experiments with this compound to assess its inhibitory effects on BPL.

Recommended Buffer Conditions

The optimal buffer conditions for BPL activity are crucial for obtaining reliable and reproducible results in inhibitor screening and characterization assays. Based on a review of established protocols for BPL/BirA enzymes from various sources, the following tables summarize recommended buffer components and concentrations.

Table 1: Recommended Buffer Systems for Biotin Protein Ligase Assays

Buffer ComponentConcentrationpH RangeSource(s)
Tris-HCl10-100 mM7.5 - 8.3[2][3][4][5]
Bicine50 mM8.3[2][6]
HEPESNot Specified7.5 - 8.3

Table 2: Essential Reaction Components

ComponentConcentrationPurposeSource(s)
ATP1-10 mMCo-substrate[4][5]
MgCl₂ or MgOAc5-11 mMCo-factor for ATP[4][5]
Biotin5-50 µMSubstrate[4][5]
Dithiothreitol (DTT)0.1-1 mMReducing agent[4][5]
Bovine Serum Albumin (BSA)0.1 mg/mLStabilizing agent[4][5]

Table 3: Reagents Known to Inhibit Biotin Protein Ligase Activity

Inhibitory ReagentTypical Inhibitory ConcentrationSource(s)
Sodium Chloride (NaCl)≥ 100 mM[6]
Glycerol≥ 5%[6]
Ammonium Sulfate≥ 50 mM[6]

Signaling Pathway and Experimental Workflow

Biotin Protein Ligase Catalytic Cycle

The following diagram illustrates the two-step catalytic mechanism of Biotin Protein Ligase (BPL), which is the target of this compound. The inhibitor acts by competing with the natural substrates, likely at the adenylation step.

BPL_Pathway Biotin Protein Ligase Catalytic Cycle BPL Biotin Protein Ligase (BPL/BirA) BioAMP Biotinyl-5'-AMP Intermediate BPL->BioAMP Step 1: Adenylation Biotin Biotin Biotin->BPL ATP ATP ATP->BPL PPi Pyrophosphate (PPi) BioAMP->PPi HoloBCCP Holo-BCCP (Biotinylated) BioAMP->HoloBCCP Step 2: Biotin Transfer ApoBCCP Apo-BCCP ApoBCCP->BioAMP AMP AMP HoloBCCP->AMP Inhibitor This compound Inhibitor->BPL Inhibition Experimental_Workflow Workflow for BPL Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis ReagentPrep Prepare Assay Buffer and Reagents ReactionSetup Set up Reaction Mixtures (Enzyme, Inhibitor, Buffer) ReagentPrep->ReactionSetup EnzymePrep Prepare BPL Enzyme Stock EnzymePrep->ReactionSetup InhibitorPrep Prepare this compound Stock InhibitorPrep->ReactionSetup Initiation Initiate Reaction (Add ATP/Biotin) ReactionSetup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Detection Measure Enzyme Activity (e.g., Pyrophosphate Detection) Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis

References

Application of Biotin Protein Ligase-IN-1 in Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the era of rising antibiotic resistance, the discovery of novel antibacterial agents with unique mechanisms of action is a critical priority in global health.[1][2] Biotin protein ligase (BPL), an essential enzyme in bacterial metabolism, has emerged as a promising target for the development of new antibiotics.[1][2][3] BPL, also known as BirA, plays a crucial role in the biosynthesis of fatty acids, which are vital for the construction and maintenance of bacterial cell membranes.[2][4] This enzyme catalyzes the covalent attachment of biotin to acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC), essential enzymes in key metabolic pathways.[2][5] Inhibition of BPL disrupts these pathways, leading to bacterial growth inhibition. Biotin protein ligase-IN-1 is a potent inhibitor of BPL and has demonstrated significant antibacterial activity against clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Mycobacterium tuberculosis.[6]

Mechanism of Action

Biotin protein ligase catalyzes a two-step reaction to biotinylate its target proteins.[2][7][8]

  • Activation of Biotin: BPL first catalyzes the reaction of biotin and ATP to form a reactive intermediate, biotinyl-5'-AMP, with the release of pyrophosphate.[2][7][9]

  • Transfer of Biotin: The activated biotin is then transferred from biotinyl-5'-AMP to a specific lysine residue on the apo-carboxylase enzyme (like ACC), forming a holo-carboxylase and releasing AMP.[10]

This compound acts as a competitive inhibitor of BPL, likely by mimicking the biotinyl-5'-AMP intermediate, thereby blocking the biotinylation of essential enzymes.[1] This inhibition disrupts fatty acid biosynthesis and other vital metabolic processes, ultimately leading to the cessation of bacterial growth.[2] In some bacteria, like S. aureus, BPL also functions as a transcriptional repressor for the biotin biosynthesis and transport genes, adding another layer to its importance in bacterial survival.[5]

BPL_Mechanism cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer cluster_inhibition Inhibition Biotin Biotin BPL Biotin Protein Ligase (BPL) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP BPL->BioAMP PPi Pyrophosphate (PPi) BPL->PPi BPL_enzyme BPL BioAMP2 Biotinyl-5'-AMP ApoACC Apo-carboxylase (inactive) HoloACC Holo-carboxylase (active) ApoACC->HoloACC AMP AMP ApoACC->AMP BioAMP2->ApoACC BPL BPL_Inhibitor This compound BPL_Inhibitor->BPL_enzyme Inhibits

Caption: Mechanism of Biotin Protein Ligase and Inhibition by this compound.

Application Notes

This compound has been identified as a potent inhibitor of BPL with significant antibacterial properties. Its efficacy has been quantified against key bacterial pathogens, making it a valuable tool for antibiotic discovery and research.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

ParameterValueReference
Binding Affinity (Kd) 7 nM[6]
Target Organism Strain(s) MIC (µM) Reference
Staphylococcus aureusMRSA & MSSA0.2[6]
Mycobacterium tuberculosis-20[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of IC50 of this compound against BPL

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against Biotin Protein Ligase. The assay measures the production of pyrophosphate (PPi), a product of the BPL-catalyzed reaction.

Materials:

  • Recombinant Biotin Protein Ligase (from S. aureus or M. tuberculosis)

  • Biotin

  • ATP (Adenosine 5'-triphosphate)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Pyrophosphate detection kit (e.g., colorimetric or fluorescent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer. The final concentrations should span the expected IC50 range.

    • Prepare solutions of biotin and ATP in assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add 5 µL of the serially diluted this compound or DMSO (for control wells).

    • Add 20 µL of BPL enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a 25 µL mixture of biotin and ATP solution. The final concentrations should be at or near the Km values for the respective substrates.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection of Pyrophosphate:

    • Stop the enzyme reaction according to the pyrophosphate detection kit instructions.

    • Add the detection reagents to each well.

    • Incubate as required by the kit.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Subtract the background reading (no enzyme control).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

IC50_Workflow A Prepare Reagent Dilutions (Inhibitor, Biotin, ATP) B Add Inhibitor/DMSO to Plate A->B C Add BPL Enzyme Incubate 15 min B->C D Initiate Reaction with Biotin/ATP Incubate at 37°C C->D E Stop Reaction & Add Pyrophosphate Detection Reagents D->E F Measure Signal (Absorbance/Fluorescence) E->F G Data Analysis (Plot % Inhibition vs. [Inhibitor]) F->G H Determine IC50 G->H

Caption: Workflow for IC50 Determination of a BPL Inhibitor.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Staphylococcus aureus

This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA, or a clinical MRSA isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of S. aureus and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the inhibitor in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the inhibitor dilutions.

    • Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This protocol describes a common method for determining the MIC of this compound against M. tuberculosis using a microplate-based assay.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (for viability indication)

  • Biosafety cabinet (BSL-3)

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the culture to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the inhibitor in 7H9 broth in the 96-well plate.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include appropriate controls (no drug, no bacteria).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Determine MIC:

    • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest inhibitor concentration in the wells that remain blue.

MIC_Workflow A Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of This compound in Broth B->C D Incubate Plate (37°C, 18-24h for S. aureus) (37°C, 7-14d for M. tb) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: General Workflow for MIC Determination.

References

Troubleshooting & Optimization

Troubleshooting Biotin protein ligase-IN-1 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Biotin protein ligase-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] Most small molecule inhibitors, particularly those with hydrophobic properties, exhibit good solubility in DMSO.[2] It is advisable to start by preparing a concentrated stock solution (e.g., 10 mM) in DMSO, which can then be diluted into your aqueous experimental buffer.[2]

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[1] Several strategies can be employed to prevent this:

  • Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.[1]

  • Use a Surfactant: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to your aqueous buffer can help maintain the solubility of the compound.[1]

  • Employ Co-solvents: A small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution can improve solubility.[1]

  • Adjust pH: If the inhibitor has ionizable groups, adjusting the pH of the buffer might enhance its solubility.[1]

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the insolubility of this compound?

A3: Yes, inconsistent results in cell-based assays are a common consequence of poor compound solubility.[1][2] If the inhibitor precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. It is crucial to visually inspect your cell culture plates under a microscope for any signs of precipitation after adding the inhibitor.[1]

Q4: What is the maximum recommended concentration of DMSO for cell-based experiments?

A4: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.1-1% to avoid off-target effects and cytotoxicity.[2]

Troubleshooting Guide

This guide provides a systematic approach to addressing insolubility issues with this compound.

Issue: Difficulty Dissolving the Compound to Prepare a Stock Solution

  • Possible Cause: The compound may have low solubility in the chosen solvent at the desired concentration.

  • Troubleshooting Steps:

    • Ensure you are using high-purity, anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Sonication in short bursts can also aid dissolution.

    • If the compound remains insoluble, consider preparing a stock solution at a lower concentration.

Issue: Precipitation Observed After Diluting the Stock Solution in Aqueous Buffer

  • Possible Cause: The aqueous solubility limit of the compound has been exceeded.

  • Troubleshooting Steps:

    • Visually Inspect: Carefully check for any precipitate (crystals or oily film) in your working solution.

    • Solubility Test: Before your main experiment, perform a small-scale solubility test in your specific experimental buffer to determine the maximum soluble concentration.

    • Optimize Dilution:

      • Use a pre-warmed aqueous buffer (e.g., 37°C) for dilution.[2]

      • Vortex the solution immediately after adding the DMSO stock to ensure rapid and uniform mixing.[2]

      • Decrease the final concentration of the inhibitor.[2]

      • Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of its tolerance in your assay (typically ≤ 1%).[2]

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~5 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Note: This data is hypothetical and intended for illustrative purposes. Always refer to the manufacturer's datasheet for specific solubility information.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a small amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of the inhibitor, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.[2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw Stock Solution: Slowly thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Pre-warm Buffer: Gently warm your aqueous experimental buffer to the desired temperature (e.g., 37°C).

  • Dilution: Add the required volume of the DMSO stock solution to the pre-warmed buffer to achieve the desired final concentration.

  • Immediate Mixing: Vortex the solution immediately and vigorously after adding the stock solution to prevent precipitation.

  • Visual Inspection: Before use, visually inspect the working solution to ensure it is clear and free of any precipitate.

Visualizations

G cluster_0 Troubleshooting Insolubility start Start: this compound Insolubility Issue stock_prep Issue with Stock Solution Preparation? start->stock_prep dilution_issue Issue with Dilution in Aqueous Buffer? stock_prep->dilution_issue No warm_sonicate Action: Warm (37°C) and/or Sonicate stock_prep->warm_sonicate Yes optimize_dilution Action: Optimize Dilution Protocol (Pre-warm buffer, vortex immediately) dilution_issue->optimize_dilution Yes lower_stock_conc Action: Lower Stock Solution Concentration warm_sonicate->lower_stock_conc Still Insoluble resolved Issue Resolved warm_sonicate->resolved Soluble lower_stock_conc->resolved lower_final_conc Action: Lower Final Working Concentration optimize_dilution->lower_final_conc Precipitation Persists optimize_dilution->resolved No Precipitation additives Action: Use Additives (Surfactants, Co-solvents) lower_final_conc->additives Precipitation Persists lower_final_conc->resolved No Precipitation additives->resolved

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_1 Biotin Protein Ligase (BPL) Activity and Inhibition biotin Biotin bpl Biotin Protein Ligase (BPL) biotin->bpl atp ATP atp->bpl bioamp Biotinyl-5'-AMP (Intermediate) bpl->bioamp Step 1 holo_protein Holo-carboxylase (Active) bioamp->holo_protein Step 2 apo_protein Apo-carboxylase (Inactive) apo_protein->holo_protein Biotinylation inhibitor This compound inhibitor->bpl Inhibition

Caption: Simplified pathway of BPL activity and its inhibition.

G cluster_2 Experimental Workflow for Solubilization start Start: Weigh Inhibitor Powder calc_vol Calculate DMSO Volume for Stock Solution start->calc_vol add_dmso Add Anhydrous DMSO calc_vol->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve stock_sol Clear Stock Solution (e.g., 10 mM) dissolve->stock_sol thaw Thaw Stock Aliquot stock_sol->thaw dilute Dilute in Pre-warmed Aqueous Buffer thaw->dilute vortex Vortex Immediately dilute->vortex working_sol Clear Working Solution vortex->working_sol

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Biotin Protein Ligase-IN-1 for Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin protein ligase-IN-1 to inhibit bacterial growth.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Biotin Protein Ligase (BPL), also known as BirA.[1][2][3] In bacteria, BPL is a crucial enzyme with a dual function. Firstly, it catalyzes the ATP-dependent attachment of biotin to biotin-dependent enzymes, such as acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis and cell membrane integrity.[4][5] Secondly, in many bacteria like S. aureus, BPL acts as a transcriptional repressor, controlling the synthesis and import of biotin. This compound inhibits the enzymatic activity of BPL, thereby disrupting these vital cellular processes and leading to the inhibition of bacterial growth.[1][6] Some BPL inhibitors may also function as transcription co-repressors.[6]

Q2: Against which types of bacteria is this compound effective?

A2: this compound has demonstrated antibacterial activity against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains, MSSA and MRSA) and Mycobacterium tuberculosis.[1][7] Its effectiveness against Gram-negative bacteria may be limited due to the protective outer membrane which can prevent the inhibitor from reaching its cytoplasmic target.

Q3: What is a typical starting concentration range for in vitro susceptibility testing with this compound?

A3: For initial screening and determination of the Minimum Inhibitory Concentration (MIC), a broad concentration range using serial dilutions is recommended. A common starting point is from 64 µg/mL down to 0.0625 µg/mL.[8][9] The optimal range can depend on the bacterial species and specific strain being tested. Refer to the table below for reported MIC values.

Q4: What is the recommended solvent and stock solution concentration for this compound?

A4: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[8][10] Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to prevent solvent-induced effects on bacterial growth.[8][10] Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results. 1. Inconsistent Inoculum Preparation: The density of the bacterial suspension is critical for reproducible results. 2. Pipetting Errors: Small volume inaccuracies can lead to significant concentration differences in a 96-well plate format. 3. Edge Effects: Evaporation from the outer wells of the plate can concentrate the inhibitor.1. Standardize Inoculum: Always standardize the bacterial inoculum to a 0.5 McFarland standard. Dilute this standardized suspension to achieve the final desired inoculum density (e.g., approximately 5 x 10^5 CFU/mL).[8] 2. Calibrate Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Mitigate Edge Effects: Avoid using the outermost wells for experimental data or fill them with sterile medium to create a humidity barrier.[9]
No bacterial growth observed, even in the no-inhibitor control well. 1. Inactive Bacterial Culture: The bacterial inoculum may not have been viable. 2. Contamination: The culture or media may be contaminated with a substance that inhibits growth. 3. Incorrect Media Preparation: The growth medium may have been prepared incorrectly.1. Use Fresh Culture: Prepare the inoculum from a fresh overnight culture. 2. Ensure Sterility: Use aseptic techniques throughout the experiment. Include a sterility control well (media only, no bacteria) to check for contamination.[8] 3. Verify Media: Double-check the preparation protocol and components of the growth medium.
Bacterial growth observed in all wells, even at high inhibitor concentrations. 1. Resistant Bacterial Strain: The bacterial strain may be intrinsically resistant to the inhibitor. 2. Degraded Inhibitor: The this compound may have degraded due to improper storage or handling. 3. High Inoculum Density: An excessively high bacterial concentration can overwhelm the inhibitor.1. Confirm Strain Susceptibility: Test a known susceptible control strain in parallel. 2. Use Fresh Inhibitor: Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Standardize Inoculum: Ensure the inoculum density is within the recommended range.
Precipitation of this compound in the growth medium. 1. Solubility Issues: The inhibitor may have limited solubility in the aqueous growth medium. 2. pH of Medium: The pH of the medium can affect the solubility of the compound.1. Check DMSO Concentration: Ensure the final DMSO concentration is at or below 1% (v/v). Gentle warming or sonication of the stock solution before dilution may help.[8] 2. Verify Medium pH: Confirm that the pH of the growth medium is within the expected range.[9]

Quantitative Data Summary

Table 1: In Vitro Antibacterial Activity of this compound and Related Inhibitors

CompoundBacterial SpeciesStrainMIC (µM)MIC (µg/mL)Reference
This compoundStaphylococcus aureusMRSA & MSSA0.2-[1]
This compoundMycobacterium tuberculosis-20-[1]
Biotin 1,2,3-triazole analogueStaphylococcus aureusClinical Isolates-2 - 16[5]
Halogenated BPL inhibitorStaphylococcus aureus--8[11]

Note: MIC values can vary between different studies and experimental conditions.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in fresh CAMHB to achieve a final working inoculum of approximately 5 x 10^5 CFU/mL.[8]

  • Preparation of Inhibitor Dilutions:

    • Prepare a 2X working stock of the highest concentration of this compound to be tested in CAMHB.

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the 2X inhibitor working stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no inhibitor), and well 12 as the sterility control (no bacteria).[10]

  • Inoculation and Incubation:

    • Add 50 µL of the working bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and dilute the inhibitor to its final 1X concentration.

    • Add 50 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

BPL_Signaling_Pathway cluster_bpl Biotin Protein Ligase (BPL) Activity cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects cluster_repression Transcriptional Repression Biotin Biotin BPL Biotin Protein Ligase (BirA) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP (Intermediate) BPL->BioAMP Step 1 BPL_dimer BPL Dimer BPL->BPL_dimer HoloACC Holo-Acetyl-CoA Carboxylase (ACC) BioAMP->HoloACC Step 2 (Biotin Transfer) ApoACC Apo-Acetyl-CoA Carboxylase (ACC) ApoACC->HoloACC FattyAcid Fatty Acid Biosynthesis HoloACC->FattyAcid Catalyzes Inhibitor Biotin protein ligase-IN-1 Inhibitor->BPL Membrane Cell Membrane Integrity FattyAcid->Membrane Leads to Growth Bacterial Growth Membrane->Growth Essential for bioO Biotin Operon (bioO) BPL_dimer->bioO Represses Biotin_Synth Biotin Synthesis & Import bioO->Biotin_Synth Controls

Caption: Mechanism of Biotin Protein Ligase (BPL) and its inhibition.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Prepare Serial Dilutions of This compound in 96-well plate D Inoculate plate with bacterial suspension A->D C Prepare Controls: - Growth Control (No Inhibitor) - Sterility Control (No Bacteria) B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect wells for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

References

Technical Support Center: Overcoming Off-Target Effects of Biotin Protein Ligase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of Biotin protein ligase-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound (also known as Compound Bio-9) is an inhibitor of Biotin Protein Ligase (BPL).[1] BPL is a crucial enzyme that catalyzes the covalent attachment of biotin to specific lysine residues on target proteins, a post-translational modification essential for the activity of several carboxylases involved in metabolism.[2][3][4][5][6] this compound exerts its effect by binding to BPL with a high affinity (Kd = 7 nM), thereby preventing the biotinylation of its substrates.[1] This inhibition of BPL activity has shown antibacterial effects against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[1]

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a chemical inhibitor like this compound binds to and modulates the activity of proteins other than its intended target, Biotin Protein Ligase.[7][8] These unintended interactions can lead to a variety of issues in experimental settings, including:

  • Misinterpretation of results: Ascribing an observed phenotype to the inhibition of BPL when it is actually caused by the modulation of an off-target protein.[7]

  • Cellular toxicity: Off-target binding can disrupt essential cellular processes, leading to cell death or other adverse effects.

  • Confounding variables in drug development: Undisclosed off-target activities can lead to failures in later stages of drug development.[9]

Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?

Several signs may suggest that the observed effects are not solely due to the inhibition of Biotin Protein Ligase:

  • Discrepancy with genetic validation: The phenotype observed with this compound is different from that seen with genetic knockdown or knockout of the BPL gene.[10]

  • Inconsistent results with other BPL inhibitors: Using a structurally different inhibitor of BPL produces a different cellular outcome.[7][9]

  • Effects at very high concentrations: The observed phenotype only occurs at concentrations significantly higher than the inhibitor's Kd for BPL, suggesting lower-affinity binding to other targets.

  • Unusual or unexpected cellular phenotypes: The observed cellular response is not consistent with the known downstream effects of BPL inhibition.

Troubleshooting Guides

If you suspect off-target effects from this compound, follow these troubleshooting steps to validate your results and identify potential unintended targets.

Troubleshooting Workflow: Investigating Suspected Off-Target Effects

G cluster_0 Phase 1: Initial Observation & Validation cluster_1 Phase 2: On-Target Engagement cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Mitigation & Confirmation A Suspected Off-Target Effect (e.g., unexpected phenotype, high concentration needed) B Perform Dose-Response Curve (Phenotype vs. Toxicity) A->B C Compare with Genetic Knockdown (siRNA, CRISPR) A->C D Use Structurally Different BPL Inhibitor A->D E Cellular Thermal Shift Assay (CETSA) to confirm target engagement B->E F Western Blot for Downstream Effects (e.g., reduced biotinylation of known substrates) C->F G Proteome-wide Profiling (e.g., Proteome Microarrays) E->G H Kinase Panel Screening E->H I Computational Off-Target Prediction E->I L Validate Off-Target with Specific Assays G->L H->L I->L J Optimize Inhibitor Concentration (Use lowest effective dose) J->B K Synthesize or Obtain Analogs with Improved Specificity K->D

Caption: A troubleshooting workflow for investigating and mitigating suspected off-target effects of this compound.

Experimental Protocols

Dose-Response and Toxicity Profiling

Objective: To determine the optimal concentration of this compound that elicits the desired on-target phenotype without causing general cellular toxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).

  • Phenotypic Assay: After an appropriate incubation time, perform your primary phenotypic assay (e.g., measuring cell proliferation, gene expression, or a specific signaling event).

  • Toxicity Assay: In a parallel plate, assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.

  • Data Analysis: Plot the phenotypic response and cell viability against the inhibitor concentration. Calculate the EC50 (half-maximal effective concentration) for the phenotype and the CC50 (half-maximal cytotoxic concentration). A large window between the EC50 and CC50 suggests that the observed phenotype is not due to general toxicity.

Data Presentation:

Concentration (µM)Phenotypic Response (% of Control)Cell Viability (% of Control)
0.0198100
0.18599
15297
101592
50560
100235
Orthogonal Validation with a Structurally Different Inhibitor

Objective: To confirm that the observed phenotype is due to the inhibition of BPL and not a specific off-target of this compound's chemical scaffold.

Methodology:

  • Identify a commercially available BPL inhibitor with a different chemical structure from this compound.

  • Perform a dose-response experiment with the new inhibitor, as described in the protocol above.

Cellular Thermal Shift Assay (CETSA)

Objective: To directly confirm that this compound engages with BPL in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble BPL remaining at each temperature by Western blotting.

  • Data Analysis: A shift to a higher melting temperature for BPL in the inhibitor-treated samples indicates direct target engagement.

Proteome-Wide Off-Target Profiling

Objective: To identify potential off-target proteins of this compound in an unbiased manner.

Methodology:

  • Proteome Microarrays: Utilize commercially available proteome microarrays that contain thousands of purified human proteins.[11]

  • Inhibitor Incubation: Incubate the array with a labeled version of this compound or a close analog.

  • Detection: Detect the binding of the inhibitor to proteins on the array.

  • Hit Validation: Validate potential off-targets identified from the screen using orthogonal assays, such as enzymatic assays or CETSA for the specific putative off-target.

Visualizing the BPL Signaling Pathway and Inhibition

G cluster_0 Biotin Protein Ligase (BPL) Catalytic Cycle cluster_1 Inhibition by this compound BPL Biotin Protein Ligase (BPL) BioAMP Biotinyl-5'-AMP (Intermediate) BPL->BioAMP Step 1 Biotin Biotin Biotin->BPL ATP ATP ATP->BPL HoloCarboxylase Holo-carboxylase (active) BioAMP->HoloCarboxylase Step 2 (Biotin Transfer) ApoCarboxylase Apo-carboxylase (inactive) ApoCarboxylase->HoloCarboxylase Metabolism Metabolic Pathways (e.g., Fatty Acid Synthesis) HoloCarboxylase->Metabolism Inhibitor This compound Inhibitor->BPL Inhibits

References

Improving the stability of Biotin protein ligase-IN-1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Biotin Protein Ligase (BPL), commonly known as BirA, in solution during their experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for Biotin Protein Ligase (BirA)?

For long-term storage, Biotin Protein Ligase should be stored at -80°C.[1][2][3][4][5] Under these conditions, the enzyme is stable for at least one year.[6] For short-term storage (up to two weeks), the enzyme can be kept at 4°C with minimal loss of activity.[6] It is recommended to avoid repeated freeze-thaw cycles, as each cycle can lead to a loss of activity of up to 10%.[2] If repeated use is anticipated, it is advisable to aliquot the enzyme into smaller, single-use volumes upon first thawing.

2. My BirA solution shows visible precipitates. What could be the cause and how can I resolve it?

Precipitation or aggregation of BirA can be caused by several factors, including improper storage, inappropriate buffer conditions (e.g., pH far from the isoelectric point without sufficient stabilizing agents), or high protein concentration. To resolve this, it is recommended to centrifuge the solution to remove aggregates and assess the supernatant for protein concentration and activity. To prevent future precipitation, consider optimizing the buffer composition. This may include adjusting the pH, ionic strength, or adding stabilizing excipients.

3. I am observing a progressive loss of BirA activity over time in my experiments. What are the likely reasons?

A gradual loss of enzymatic activity can be attributed to several factors:

  • Instability at experimental temperature: BirA is most active at 37°C, but prolonged incubation at this temperature can lead to denaturation.[7] For extended reactions, performing them at a lower temperature (e.g., 30°C, room temperature, or even 4°C for overnight incubations) can help preserve activity, although the reaction time will be longer.[6][7]

  • ATP Hydrolysis: The reaction buffer component containing ATP (often referred to as BiomixB) is labile. ATP can hydrolyze over time, especially if the buffer is not stored properly (at -20°C or colder) or is kept at room temperature for extended periods.[7]

  • Presence of Inhibitory Substances: Certain common laboratory reagents can inhibit BirA activity. High concentrations of NaCl (>100 mM), glycerol (>5%), and ammonium sulfate can reduce enzyme function.[1][3]

4. Can I use buffers other than the recommended Bicine or Tris for my BirA reaction?

While Bicine (pH 8.3) and Tris-HCl (pH 7.5-8.3) are commonly recommended and work well for the BirA reaction, other buffers like HEPES (pH 7.5-8.3) can also be used.[7] However, it is crucial to ensure the pH is within the optimal range for enzyme activity (typically pH 7.5-8.5). If your experimental setup requires a specific buffer system, it is advisable to perform a pilot experiment to confirm BirA's activity in that buffer.

Troubleshooting Guide

Issue 1: Low or No Biotinylation Activity
Possible Cause Suggestion
Degraded ATP The ATP-containing reaction buffer is sensitive to degradation. Always thaw it on ice immediately before use and refreeze promptly. If ATP degradation is suspected, you can supplement the reaction with fresh ATP.[7]
Inhibitory Buffer Components High concentrations of salts (e.g., NaCl > 100 mM) or glycerol (> 5%) in your substrate solution can inhibit BirA activity.[1][3] If possible, buffer exchange your substrate into a compatible buffer (e.g., 10 mM Tris-HCl, pH 8.0 or 50 mM Bicine, pH 8.3). If high salt is required for substrate stability, consider using potassium glutamate as a substitute for NaCl.[7]
Suboptimal Reaction Temperature BirA is most active at 37°C, but stability may be compromised during long incubations. For reactions longer than one hour, consider incubating at 30°C or room temperature for a few hours, or overnight at 4°C.[6][7]
Incorrect Substrate Concentration The rate of biotinylation is dependent on the substrate concentration. Low substrate concentrations will significantly increase the reaction time. For efficient biotinylation, it is recommended to keep the substrate concentration as high as possible (up to 40 µM).[1][3]
Inactive Enzyme Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity. Use a fresh aliquot of BirA and always store it as recommended (-80°C for long-term).[2]
Issue 2: Protein Aggregation or Precipitation
Possible Cause Suggestion
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can significantly impact protein solubility. Ensure the pH of your buffer is not close to the isoelectric point (pI) of BirA. You can screen different buffers (e.g., Tris, HEPES, phosphate) and pH values to find the optimal condition for stability.
High Protein Concentration Highly concentrated protein solutions are more prone to aggregation. If you observe aggregation, try working with a lower protein concentration. If a high concentration is necessary, consider adding stabilizing excipients.
Temperature-Induced Aggregation Heating the protein during experiments can induce unfolding and subsequent aggregation. You can monitor the onset of aggregation with increasing temperature using Dynamic Light Scattering (DLS).
Freeze-Thaw Stress Repeated freezing and thawing can cause protein aggregation. Aliquot the protein into single-use volumes to minimize freeze-thaw cycles.[2]

Data on Biotin Protein Ligase Stability

The stability of Biotin Protein Ligase can be influenced by various factors. The following tables summarize quantitative data on the effects of ligands on the thermal stability of a GFP-tagged BirA (BirA-GFP), as determined by Differential Scanning Fluorimetry (DSF).

Table 1: Effect of Biotin Concentration on the Thermal Stability (Tm) of BirA-GFP

Biotin ConcentrationChange in Melting Temperature (ΔTm) (°C)
500 nM+ 2.5
1 µM+ 4.0
10 µM+ 8.5
100 µM+ 12.5
1 mM+ 15.0

Data adapted from a study on a GFP-tagged BirA, where the Tm of the apo-enzyme was the baseline for ΔTm calculations.[7][8]

Table 2: Effect of Nucleotides and Biotin on the Thermal Stability (Tm) of BirA-GFP

ConditionChange in Melting Temperature (ΔTm) (°C)
Apo-BirA-GFP0
+ 1 mM Biotin+15.0
+ 1 mM ATP + 1 mM MgCl₂+5.5
+ 1 mM Biotin + 1 mM ATP + 1 mM MgCl₂+18.0
+ 1 mM CTP + 1 mM MgCl₂+1.0
+ 1 mM GTP + 1 mM MgCl₂+1.5
+ 1 mM UTP + 1 mM MgCl₂+1.0

Data adapted from a study on a GFP-tagged BirA, where the Tm of the apo-enzyme was the baseline for ΔTm calculations.[7][8]

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis of BirA

This protocol outlines the steps to determine the melting temperature (Tm) of BirA and assess the stabilizing effects of different additives.

Materials:

  • Purified Biotin Protein Ligase (BirA)

  • SYPRO Orange dye (or equivalent)

  • Real-Time PCR instrument with melt curve capability

  • PCR plates (96- or 384-well)

  • Assay buffer (e.g., 15 mM Tris-HCl pH 8, 10 mM NaCl, 0.5% v/v glycerol)[7]

  • Additives to be tested (e.g., biotin, ATP, MgCl₂, different salts, glycerol, arginine)

Procedure:

  • Prepare a master mix containing the assay buffer, BirA (final concentration of 3-5 µM), and SYPRO Orange dye (final dilution of 1:1000 from a 5000x stock).

  • Aliquot the master mix into the wells of the PCR plate.

  • Add the test additives to the respective wells at the desired final concentrations. Include a control well with no additive.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Equilibrate the plate at room temperature for 10 minutes.[7]

  • Perform the melt curve analysis on the Real-Time PCR instrument. A typical program would be to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C per 30 seconds, acquiring fluorescence data at each interval.[7]

  • Analyze the data by plotting the negative first derivative of fluorescence with respect to temperature (-d(RFU)/dT). The peak of this curve represents the melting temperature (Tm).[9]

  • Compare the Tm values of BirA in the presence and absence of additives to determine the change in thermal stability (ΔTm).

Protocol 2: Dynamic Light Scattering (DLS) for Monitoring BirA Aggregation

This protocol describes how to use DLS to assess the aggregation state of a BirA solution.

Materials:

  • Purified Biotin Protein Ligase (BirA) solution

  • DLS instrument

  • Low-volume cuvettes

  • Syringe filters (0.2 µm or smaller)[1]

  • Buffer for dilution

Procedure:

  • Prepare the sample: Filter the BirA solution and the buffer through a 0.2 µm syringe filter to remove dust and large aggregates.[1]

  • Clean the cuvette: Thoroughly clean the cuvette with filtered water and ethanol, and dry it with filtered, compressed air.[1]

  • Blank measurement: First, measure the scattering of the filtered buffer alone to ensure the cuvette is clean.

  • Sample measurement: Carefully pipette the filtered BirA sample into the cuvette, avoiding the introduction of air bubbles.

  • Acquire DLS data: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature. Collect data for a sufficient duration to obtain a stable correlation function.

  • Analyze the data: The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monodisperse sample with a low PDI is indicative of a non-aggregated protein solution. The presence of larger species or a high PDI suggests aggregation.

  • (Optional) Thermal ramp: To determine the aggregation onset temperature (Tagg), perform a series of DLS measurements at increasing temperatures. The temperature at which a significant increase in particle size or PDI is observed is the Tagg.

Protocol 3: BirA Enzymatic Activity Assay

This protocol provides a general method to measure the biotinylation activity of BirA.

Materials:

  • Purified Biotin Protein Ligase (BirA)

  • Biotin-acceptor substrate (e.g., a protein or peptide with an AviTag)

  • d-Biotin solution

  • ATP solution

  • MgCl₂ solution

  • Reaction buffer (e.g., 50 mM Bicine, pH 8.3)[7]

  • Method for detecting biotinylation (e.g., Streptavidin-HRP conjugate for Western blot or gel-shift assay)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, ATP (final concentration ~1 mM), MgCl₂ (final concentration ~5 mM), d-biotin (final concentration ~50 µM), and the biotin-acceptor substrate.

  • Initiate the reaction: Add BirA to the reaction mixture to start the biotinylation reaction. The amount of BirA needed will depend on the substrate concentration and desired reaction time. A good starting point is 1 µg of BirA for every 100 µg of substrate.

  • Incubate the reaction: Incubate at the desired temperature (e.g., 30°C or room temperature) for a specific time (e.g., 1 hour).[6][7]

  • Stop the reaction: The reaction can be stopped by adding EDTA to chelate the Mg²⁺ or by heat inactivation.

  • Analyze the results: Detect the extent of biotinylation using a suitable method. For a gel-shift assay, the biotinylated protein will bind to streptavidin, causing a shift in its migration on a native or SDS-PAGE gel. For a Western blot, the biotinylated protein can be detected using a streptavidin-HRP conjugate.

Visualizations

Enzymatic_Reaction_Pathway cluster_step1 Step 1: Activation of Biotin cluster_step2 Step 2: Transfer of Biotin Biotin Biotin BirA1 BirA Biotin->BirA1 ATP ATP ATP->BirA1 BioAMP Biotinyl-5'-AMP (bound to BirA) BirA1->BioAMP PPi Pyrophosphate (PPi) BioAMP->PPi releases AcceptorProtein Apo-Acceptor Protein (with target Lysine) BioAMP->AcceptorProtein transfers Biotinyl group BiotinylatedProtein Holo-Acceptor Protein (Biotinylated) AcceptorProtein->BiotinylatedProtein AMP AMP BiotinylatedProtein->AMP releases

Biotin Protein Ligase (BirA) Enzymatic Reaction Pathway.

Troubleshooting_Workflow Start Problem: Low/No BirA Activity or Aggregation CheckStorage Verify Storage Conditions (-80°C, minimal freeze-thaw) Start->CheckStorage CheckBuffer Analyze Buffer Composition (pH, inhibitors, ATP) CheckStorage->CheckBuffer Proper UseFreshAliquot Use a fresh aliquot of BirA CheckStorage->UseFreshAliquot Improper CheckConditions Review Experimental Conditions (Temperature, Time, Concentration) CheckBuffer->CheckConditions Optimal OptimizeBuffer Optimize buffer: - Adjust pH - Remove inhibitors - Use fresh ATP CheckBuffer->OptimizeBuffer Suboptimal AdjustProtocol Adjust protocol: - Lower temperature - Increase incubation time - Optimize concentrations CheckConditions->AdjustProtocol Suboptimal DSF_DLS Perform DSF/DLS to assess stability and aggregation CheckConditions->DSF_DLS Optimal, but problem persists UseFreshAliquot->Start Re-test OptimizeBuffer->Start Re-test AdjustProtocol->Start Re-test

Troubleshooting Workflow for BirA Stability Issues.

Experimental_Workflow cluster_stability Stability Assessment cluster_activity Activity Assessment Start Prepare BirA Sample (Purified Protein) DSF Differential Scanning Fluorimetry (DSF) - Determine Tm - Test additives Start->DSF DLS Dynamic Light Scattering (DLS) - Check for aggregation (PDI) - Determine Tagg Start->DLS ActivityAssay Enzymatic Activity Assay - Confirm biotinylation Start->ActivityAssay DataAnalysis Analyze Data and Optimize Conditions DSF->DataAnalysis DLS->DataAnalysis ActivityAssay->DataAnalysis

Experimental Workflow for Assessing BirA Stability and Activity.

References

Common pitfalls in Biotin protein ligase-IN-1 experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin Protein Ligase-IN-1 (BPL-IN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BPL-IN-1 in experimental settings. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to help you navigate your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BPL-IN-1) and what is its mechanism of action?

A1: this compound (also known as Compound Bio-9) is a potent inhibitor of Biotin Protein Ligase (BPL).[1] BPL is a crucial enzyme that catalyzes the covalent attachment of biotin to its target proteins, a key step in various metabolic pathways, including fatty acid synthesis.[2][3] BPL-IN-1 exerts its inhibitory effect by targeting BPL, thereby preventing the biotinylation of downstream proteins. It has shown antibacterial activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[1]

Q2: What are the key physicochemical and inhibitory properties of BPL-IN-1?

A2: Key quantitative data for BPL-IN-1 are summarized in the table below.

ParameterValueOrganism/TargetReference
Binding Affinity (Kd) 7 nMBiotin Protein Ligase (BPL)[1]
Minimum Inhibitory Concentration (MIC) 0.2 µMStaphylococcus aureus (including MRSA and MSSA)[1]
Minimum Inhibitory Concentration (MIC) 20 µMMycobacterium tuberculosis[1]
Metabolic Stability Metabolically stable in vivo with negligible hydrolysisIn vivo studies[2]

Q3: How should I prepare and store BPL-IN-1 stock solutions?

A3: BPL-IN-1 is typically soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month. When preparing working solutions for aqueous assays, ensure the final DMSO concentration is low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: Is BPL-IN-1 cell-permeable?

Experimental Protocols

In Vitro BPL Inhibition Assay

This protocol describes a method to determine the inhibitory activity of BPL-IN-1 on purified BPL enzyme.

Materials:

  • Purified Biotin Protein Ligase (BPL) enzyme

  • Biotin

  • ATP (Adenosine triphosphate)

  • Apo-protein substrate (e.g., a biotin acceptor peptide or protein)

  • BPL-IN-1

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Detection reagent (e.g., Streptavidin-HRP for western blot, or a pyrophosphate detection kit)

  • 96-well plates (for high-throughput screening)

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of BPL-IN-1 in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

    • Prepare solutions of BPL enzyme, biotin, ATP, and apo-protein substrate in the assay buffer at desired concentrations.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate or microcentrifuge tubes, add the BPL enzyme and the BPL-IN-1 at various concentrations.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the biotinylation reaction by adding a mixture of biotin, ATP, and the apo-protein substrate.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.

  • Detection of Biotinylation:

    • Method A: Pyrophosphate Detection: If using a pyrophosphate detection kit, follow the manufacturer's instructions to measure the amount of pyrophosphate generated, which is proportional to BPL activity.[4]

    • Method B: Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with Streptavidin-HRP to detect the biotinylated protein.[1][5][6]

  • Data Analysis:

    • Quantify the signal from each reaction.

    • Calculate the percentage of inhibition for each concentration of BPL-IN-1 compared to the positive control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cellular Biotinylation Inhibition Assay

This protocol outlines a method to assess the effect of BPL-IN-1 on protein biotinylation within a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, or a bacterial strain)

  • Cell culture medium

  • BPL-IN-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-HRP

  • Antibodies against a known biotinylated protein (e.g., Acetyl-CoA Carboxylase) or a loading control (e.g., GAPDH, β-actin)

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of BPL-IN-1 (and a vehicle control, e.g., DMSO) for a desired period (e.g., 2, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then probe with Streptavidin-HRP to detect all biotinylated proteins.

    • Alternatively, to assess the biotinylation of a specific protein, probe with a primary antibody against that protein, followed by a secondary antibody, and then visualize. To confirm equal loading, probe a separate blot or the same blot (after stripping) with an antibody against a loading control protein.

  • Data Analysis:

    • Quantify the band intensities for the biotinylated proteins.

    • Normalize the signals to the loading control.

    • Determine the dose-dependent effect of BPL-IN-1 on protein biotinylation.

Troubleshooting Guide

Here are some common pitfalls you may encounter during your BPL-IN-1 experiments and how to address them.

Issue 1: No or low inhibition of BPL activity in an in vitro assay.

Possible CauseSuggested Solution
Inhibitor Instability Prepare fresh dilutions of BPL-IN-1 for each experiment. Assess the stability of the inhibitor in your assay buffer over the time course of the experiment.
Incorrect Enzyme or Substrate Concentration Ensure that the concentrations of BPL, biotin, and ATP are optimized for your assay. The concentration of the enzyme should be in the linear range of the assay.
Inhibitor Not Binding The pre-incubation time of the inhibitor with the enzyme may be too short. Try increasing the pre-incubation time.
Assay Conditions Not Optimal Verify that the pH and temperature of the assay buffer are optimal for BPL activity.

Issue 2: High background or non-specific signal in a cellular biotinylation assay.

Possible CauseSuggested Solution
Endogenous Biotin The cell culture medium may contain high levels of biotin, which can lead to a high basal level of protein biotinylation. Consider using a biotin-free medium for a period before and during the experiment.
Non-specific Binding of Streptavidin Ensure adequate blocking of the western blot membrane (e.g., with 5% BSA or non-fat milk in TBST). Optimize the concentration of Streptavidin-HRP and the washing steps.
Cell Stress or Death High concentrations of the inhibitor or the solvent (DMSO) may be causing cellular stress, leading to non-specific changes in protein expression or biotinylation. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for BPL-IN-1.

Issue 3: Inconsistent results between experiments.

Possible CauseSuggested Solution
Inhibitor Stock Degradation Aliquot stock solutions of BPL-IN-1 and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.
Variability in Cell Culture Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
Pipetting Errors Use calibrated pipettes and be precise when preparing serial dilutions of the inhibitor.

Issue 4: BPL-IN-1 appears to have low potency in cellular assays compared to in vitro assays.

Possible CauseSuggested Solution
Poor Cell Permeability Although expected to be cell-permeable, the efficiency might be low in your specific cell type. You may need to use higher concentrations or longer incubation times.
Inhibitor Efflux Cells may be actively pumping out the inhibitor. Consider using an efflux pump inhibitor as a control experiment to test this possibility.
Metabolic Instability While reported to be metabolically stable, the specific cell line you are using might metabolize the compound.

Visualizing Pathways and Workflows

Biotin Protein Ligase Signaling Pathway

The following diagram illustrates the two-step enzymatic reaction of Biotin Protein Ligase (BPL) and the point of inhibition by BPL-IN-1.

BPL_Pathway cluster_0 Step 1: Adenylation cluster_1 Step 2: Biotin Transfer Biotin Biotin BPL Biotin Protein Ligase (BPL) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP (Intermediate) BPL->BioAMP synthesizes PPi PPi BPL->PPi releases Holo_protein Holo-protein (biotinylated) BioAMP->Holo_protein transfers biotin to AMP AMP BioAMP->AMP releases Apo_protein Apo-protein (unbiotinylated) Apo_protein->Holo_protein BPL_IN_1 BPL-IN-1 BPL_IN_1->BPL inhibits

Caption: The BPL enzymatic pathway and inhibition by BPL-IN-1.

Experimental Workflow for Cellular Inhibition Assay

This diagram outlines the key steps in a typical cellular assay to evaluate the efficacy of BPL-IN-1.

Cellular_Workflow cluster_workflow Cellular Assay Workflow Start Start: Seed Cells Treat Treat cells with BPL-IN-1 and controls Start->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE Run SDS-PAGE and transfer to membrane Lyse->SDS_PAGE Blot Western Blot with Streptavidin-HRP SDS_PAGE->Blot Analyze Analyze biotinylation levels Blot->Analyze End End: Determine IC₅₀ Analyze->End

Caption: A typical workflow for a cellular BPL inhibition assay.

References

Technical Support Center: Troubleshooting Biotin Protein Ligase-IN-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of Biotin protein ligase-IN-1 in their bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an inhibitor of Biotin Protein Ligase (BPL), an essential enzyme in bacteria.[1] BPL, also known as BirA, is responsible for attaching biotin (vitamin B7) to key metabolic enzymes, particularly acetyl-CoA carboxylase (ACC), which is crucial for fatty acid biosynthesis.[2] By inhibiting BPL, this compound prevents the activation of these essential enzymes, thereby halting bacterial growth.[3] The inhibitor is a chemical analog of the reaction intermediate, biotinyl-5'-AMP.[4]

Q2: What is the known spectrum of activity for this compound?

This compound has demonstrated antibacterial activity against certain Gram-positive and acid-fast bacteria.[1] Specifically, it is potent against Staphylococcus aureus (including MRSA and MSSA) and Mycobacterium tuberculosis.[1] While some biotin analogues have shown activity against the Gram-negative bacterium Escherichia coli, the efficacy of this compound against a broad range of Gram-negative bacteria has not been extensively reported in publicly available literature.[3]

Troubleshooting Guide: Why is this compound not inhibiting my bacterial strain?

If you are observing a lack of inhibition with this compound in your experiments, several factors could be at play. This guide will walk you through potential causes and provide experimental protocols to investigate them.

A logical workflow for troubleshooting is outlined below:

Troubleshooting_Workflow Start Start: No Inhibition Observed Check_MIC 1. Verify Inhibitor Potency (Perform MIC Assay) Start->Check_MIC Check_Permeability 2. Assess Cell Permeability Check_MIC->Check_Permeability If MIC is high Check_Efflux 3. Investigate Efflux Pump Activity Check_Permeability->Check_Efflux If permeability is low Check_Target 4. Analyze the Target Enzyme (BPL) Check_Efflux->Check_Target If efflux is high Check_Degradation 5. Evaluate Inhibitor Stability Check_Target->Check_Degradation If no target mutations Conclusion Identify Potential Resistance Mechanism Check_Degradation->Conclusion

Figure 1: A step-by-step workflow for troubleshooting the lack of inhibition by this compound.

Issue: Is the inhibitor potent against my specific bacterial strain?

Possible Cause: The intrinsic potency of this compound may be low against your bacterial strain. The known effective concentrations are primarily for S. aureus and M. tuberculosis.

Troubleshooting Steps:

  • Determine the Minimum Inhibitory Concentration (MIC): The first step is to experimentally determine the MIC of this compound against your specific bacterial strain. This will provide a quantitative measure of its potency.

    Data Presentation: Known MIC Values for this compound

Bacterial SpeciesGram StatusMIC (µM)Reference
Staphylococcus aureus (MRSA & MSSA)Gram-positive0.2[1]
Mycobacterium tuberculosisAcid-fast20[1]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control (bacterial culture without inhibitor)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Inhibitor Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound in broth. The final volume in each well should be 100 µL.

    • Include a well with broth and the highest concentration of the solvent as a control.

  • Inoculate the Plate:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the inhibitor dilutions and the positive control well.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for your bacterial strain (e.g., 37°C) for 16-20 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor that shows no visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.

Issue: Is the inhibitor getting into the bacterial cells?

Possible Cause: The cell envelope of your bacterial strain, particularly if it is Gram-negative, may be impermeable to this compound. Gram-negative bacteria have an outer membrane that acts as a significant barrier to many small molecules.

Troubleshooting Steps:

  • Perform a Cell Permeability Assay: These assays can help determine if the inhibitor is accumulating inside the bacterial cells.

Experimental Protocol: General Approach for a Cell Permeability Assay

A common method to assess compound accumulation is through liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Bacterial culture

  • This compound

  • Phosphate-buffered saline (PBS)

  • Organic solvent for cell lysis (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • Expose Bacteria to the Inhibitor:

    • Grow a bacterial culture to a specific density.

    • Incubate the bacterial cells with a known concentration of this compound for a defined period.

  • Separate Cells from the Medium:

    • Quickly pellet the bacterial cells by centrifugation.

    • Wash the pellet with ice-cold PBS to remove any inhibitor that is not inside the cells.

  • Lyse the Cells and Extract the Inhibitor:

    • Resuspend the cell pellet in an organic solvent to lyse the cells and extract the intracellular contents, including the inhibitor.

    • Centrifuge to remove cell debris.

  • Quantify the Intracellular Inhibitor:

    • Analyze the supernatant containing the extracted inhibitor using LC-MS to determine its concentration.

    • Compare the intracellular concentration to the initial extracellular concentration to assess accumulation.

Issue: Is the inhibitor being actively removed from the cells?

Possible Cause: Your bacterial strain may possess efflux pumps that actively transport this compound out of the cell before it can reach its target. Efflux is a common mechanism of antibiotic resistance.

Troubleshooting Steps:

  • Perform an MIC Assay with an Efflux Pump Inhibitor (EPI): If the MIC of this compound decreases in the presence of a broad-spectrum EPI, it suggests that efflux is a contributing factor.

    Data Presentation: Common Efflux Pump Inhibitors

Efflux Pump InhibitorTarget Family (Primarily)Bacterial Type
Phenylalanine-arginine β-naphthylamide (PAβN)RNDGram-negative
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)Proton Motive Force DisruptorBroad-spectrum
VerapamilABCBroad-spectrum

Experimental Protocol: MIC Assay with an Efflux Pump Inhibitor

This protocol is a modification of the standard MIC assay.

Procedure:

  • Follow the steps for the Broth Microdilution MIC Assay described above.

  • In a separate set of wells, in addition to the serial dilutions of this compound, add a sub-inhibitory concentration of an EPI (a concentration that does not inhibit bacterial growth on its own).

  • Compare the MIC of this compound in the presence and absence of the EPI. A significant decrease in the MIC with the EPI suggests that the inhibitor is a substrate for an efflux pump.

Efflux_Pump_Mechanism cluster_cell Bacterial Cell BPL Biotin Protein Ligase (BPL) EffluxPump Efflux Pump Inhibitor_out Biotin protein ligase-IN-1 EffluxPump->Inhibitor_out Expulsion Inhibitor_in Biotin protein ligase-IN-1 Inhibitor_in->BPL Inhibition Inhibitor_in->EffluxPump

References

Adjusting assay conditions for potent Biotin protein ligase-IN-1 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Biotin protein ligase-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of Biotin protein ligase (BPL). It functions by competing with biotin for the active site of the enzyme, thereby preventing the biotinylation of target proteins. The reported dissociation constant (Kd) for this compound is 7 nM, indicating a high affinity for the enzyme.[1]

Q2: What are the key components of a Biotin protein ligase activity assay?

A2: A typical in vitro Biotin protein ligase assay contains the following components in a suitable buffer (e.g., Bicine or Tris-HCl):

  • Biotin Protein Ligase (BPL/BirA): The enzyme catalyzing the reaction.

  • Biotin: The natural substrate of the enzyme.

  • ATP (Adenosine Triphosphate): A co-substrate required for the activation of biotin.[2]

  • Magnesium Acetate (MgOAc) or Magnesium Chloride (MgCl2): Divalent cations essential for enzyme activity.

  • A biotin acceptor substrate: This can be a peptide containing a specific recognition sequence (e.g., AviTag™) or a protein like Biotin Carboxyl Carrier Protein (BCCP).[3]

Q3: How can I detect the activity of Biotin protein ligase in my assay?

A3: BPL activity can be measured through various methods:

  • Radiolabeled Biotin: Incorporation of [14C]-biotin into a substrate can be quantified.

  • Pyrophosphate Detection: The reaction produces pyrophosphate (PPi), which can be detected using a colorimetric assay. In this method, pyrophosphatase converts PPi to phosphate, which is then detected by a dye that absorbs at 650 nm.[4]

  • Streptavidin-based Detection: Biotinylated products can be detected using streptavidin conjugated to a reporter molecule (e.g., horseradish peroxidase or a fluorophore) in formats like ELISA or Western blot.[5]

  • GFP-based Assay: A green fluorescent protein (GFP) tagged with an AviTag can be used, where biotinylation can be detected through changes in fluorescence or mobility.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal Non-specific binding of detection reagents.- Increase the number and duration of wash steps. - Add a blocking agent (e.g., BSA or non-fat dry milk) to your buffers. - If using a streptavidin-based detection system, ensure endogenous biotin is blocked, especially in cell lysates.
High concentration of enzyme or substrate.- Titrate the enzyme and substrate concentrations to find the optimal window for your assay.
Contaminated reagents.- Use fresh, high-quality reagents. Filter-sterilize buffers if necessary.
Low or No Signal Inactive enzyme.- Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3] - Test the enzyme activity with a positive control substrate.
Suboptimal assay conditions.- Verify the pH of the buffer is within the optimal range for the enzyme (typically pH 8.0-8.3).[3] - Ensure the correct concentrations of ATP and magnesium ions are used.
Presence of inhibitors in the sample or buffer.- Be aware of common BPL inhibitors such as NaCl (>100 mM), glycerol (>5%), and ammonium sulfate (>50 mM).[3][7] Minimize their concentration in your final reaction.
Inconsistent Results/High Variability Pipetting errors.- Use calibrated pipettes and ensure thorough mixing of reagents. - Prepare a master mix for multiple reactions to minimize pipetting variations.
Temperature fluctuations.- Ensure all reaction components are at the recommended temperature before starting the assay. Incubate plates or tubes in a temperature-controlled environment.
Edge effects in microplates.- Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.
IC50 Value Differs from Published Data Different assay conditions.- Ensure your assay conditions (enzyme and substrate concentrations, buffer composition, temperature, and incubation time) are as close as possible to the published method. IC50 values are highly dependent on these parameters.
Incorrect data analysis.- Use appropriate software to fit the dose-response curve and calculate the IC50. Ensure you have a sufficient number of data points spanning the inhibition range.
Inhibitor solubility issues.- Confirm that this compound is fully dissolved in the assay buffer. It may require an organic solvent like DMSO for the initial stock solution, but ensure the final solvent concentration in the assay is low and does not affect enzyme activity.[8]

Quantitative Data

The following table summarizes the inhibitory activities of various compounds against Biotin protein ligase.

Inhibitor Target Organism Inhibition Constant
This compoundStaphylococcus aureusKd = 7 nM
Biotinol-5'-AMPS. aureusKi = 0.03 µM
Biotinol-5'-AMPHumanKi = 0.42 µM
Sulfonamide analogue 18Mycobacterium tuberculosisIC50 = 135 nM
1,4-disubstituted triazole 20S. aureusKi = 1.8 µM
2-benzoxazolone containing 1,4-triazole 24S. aureusKi = 0.09 µM

Note: Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) are all measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol outlines a competitive ELISA-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Bicine buffer, pH 8.3.

  • Biotin Protein Ligase (BPL) Stock Solution: Prepare a stock solution of BPL in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 5 nM.

  • Biotinylated Acceptor Peptide Stock Solution: Prepare a stock solution of a biotinylated peptide (e.g., containing an AviTag™) in assay buffer. This will serve as the coating agent for the ELISA plate. A typical concentration is 1-2 µg/mL.

  • ATP/MgOAc/Biotin Solution (2X): Prepare a 2X solution containing 200 mM ATP, 200 mM MgOAc, and a concentration of biotin that is at or near its Km for the enzyme (e.g., 840 nM for M. tuberculosis BPL).[9]

  • This compound Stock Solution: Prepare a stock solution of the inhibitor in 100% DMSO.

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Detection Reagent: Streptavidin-HRP conjugate diluted in blocking buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M H2SO4.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of the biotinylated acceptor peptide solution and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Enzyme-Inhibitor Incubation: In a separate plate or tubes, pre-incubate the BPL enzyme with the various concentrations of this compound (and a vehicle control) for 15-30 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of the pre-incubated enzyme-inhibitor mixture to the corresponding wells of the coated plate. Then, add 50 µL of the 2X ATP/MgOAc/Biotin solution to each well to start the reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C. This time should be within the linear range of the enzymatic reaction.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Detection: Add 100 µL of the diluted streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 5-15 minutes).

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the "no enzyme" control from all other readings.

  • Normalize the data by setting the absorbance of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

BPL_Reaction_Pathway cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer BPL Biotin Protein Ligase (BPL) BioAMP Biotinyl-5'-AMP (Bio-AMP) BPL->BioAMP Forms intermediate PPi Pyrophosphate (PPi) BPL->PPi Releases Acceptor Apo-acceptor Protein (e.g., BCCP) Biotin Biotin Biotin->BPL ATP ATP ATP->BPL Biotinylated_Protein Holo-acceptor Protein (Biotinylated) BioAMP->Biotinylated_Protein Transfers Biotin AMP AMP BioAMP->AMP Releases Acceptor->BioAMP

Caption: The two-step reaction mechanism of Biotin Protein Ligase (BPL).

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - BPL Enzyme - Substrate (Biotin) - ATP, MgOAc - Inhibitor (Biotin-IN-1) Plate Prepare 96-well plate (e.g., coat with acceptor protein) Reagents->Plate Preincubation Pre-incubate BPL with Inhibitor dilutions Plate->Preincubation Reaction Initiate reaction by adding Substrate/ATP/MgOAc Preincubation->Reaction Incubation Incubate at optimal temperature and time Reaction->Incubation Detection Add detection reagents (e.g., Streptavidin-HRP) Incubation->Detection Read Read signal (e.g., Absorbance at 450 nm) Detection->Read Normalize Normalize data to controls (0% and 100% activity) Read->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot IC50 Calculate IC50 value using non-linear regression Plot->IC50

Caption: Experimental workflow for determining the IC50 of a BPL inhibitor.

References

Dealing with Biotin protein ligase-IN-1 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin protein ligase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor and to troubleshoot common issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of Biotin Protein Ligase (BPL).[1] BPL, also known as BirA, is a critical enzyme in most organisms that catalyzes the covalent attachment of biotin to its target proteins, a key step in various metabolic pathways.[2][3] The inhibition of BPL disrupts these essential pathways.

The mechanism of BPL involves a two-step reaction:

  • Activation of biotin with ATP to form biotinyl-5'-AMP.

  • Transfer of the biotinyl group to a specific lysine residue on the acceptor protein.[4][5]

This compound likely acts as a competitive inhibitor, binding to the active site of BPL and preventing the binding of biotin or ATP, thereby halting the biotinylation process.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in studies related to:

  • Antibacterial drug discovery: BPL is an essential enzyme in bacteria, making it an attractive target for the development of new antibiotics.[4] This inhibitor has shown activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[1]

  • Metabolic research: As BPL is crucial for fatty acid biosynthesis, gluconeogenesis, and amino acid catabolism, this inhibitor can be used as a tool to study these metabolic pathways.[4][6]

  • Target validation: It can be used to validate BPL as a drug target in various organisms.

Q3: How should I store and handle this compound?

A3: Proper storage and handling are critical to maintain the stability and activity of the inhibitor. While specific degradation data for this compound is not extensively available, the following general guidelines for small molecule inhibitors should be followed:

Storage ConditionFormRecommended TemperatureDuration
Long-term Powder-20°C or -80°CUp to several years (refer to manufacturer's specifications)
Short-term Powder4°CUp to a few weeks
Stock Solution In solvent (e.g., DMSO)-20°C or -80°CUp to 6 months (aliquoted to avoid freeze-thaw cycles)
Working Solution Diluted in buffer4°CUse fresh, within a day

Note: Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Minimize exposure to light and air.

Troubleshooting Guide

Problem 1: Inconsistent or no inhibitory effect observed.

Possible Cause Troubleshooting Step
Degradation of the inhibitor Prepare fresh stock and working solutions from the powdered compound. Ensure proper storage conditions have been maintained. Perform a quality control check of the inhibitor if possible (e.g., by mass spectrometry).
Incorrect concentration Verify calculations for stock and working solutions. Perform a dose-response experiment to determine the optimal inhibitory concentration.
Precipitation of the inhibitor Visually inspect the solution for any precipitate. If precipitation is observed, try gently warming the solution or sonicating. Consider the solubility limits in your experimental buffer. The final concentration of DMSO or other organic solvents should be kept low (typically <0.5%) to avoid both precipitation and cellular toxicity.
Issues with the assay Run positive and negative controls to ensure the assay is performing as expected. Confirm the activity of the Biotin Protein Ligase enzyme.

Problem 2: High background signal or off-target effects.

Possible Cause Troubleshooting Step
Inhibitor concentration is too high Perform a dose-response curve to identify the optimal concentration that provides specific inhibition with minimal off-target effects.
Solvent (e.g., DMSO) toxicity Include a vehicle control (solvent only) in your experiments to assess its effect. Keep the final solvent concentration as low as possible.
Degradation products have off-target activity As the specific degradation products and their activities are unknown, minimizing degradation by using fresh solutions is the best mitigation strategy.
Non-specific binding Include appropriate controls in your assay, such as a structurally similar but inactive compound if available.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM):

    • Allow the vial of powdered this compound to warm to room temperature.

    • Centrifuge the vial briefly to collect all the powder at the bottom.

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.

    • Vortex or sonicate gently until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

  • Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in the appropriate assay buffer immediately before use.

    • Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 2: In Vitro Biotin Protein Ligase Inhibition Assay

This protocol is a general guideline for a biochemical assay to measure the inhibition of BPL.

  • Reaction Components:

    • Biotin Protein Ligase (BirA)

    • Biotin

    • ATP

    • Biotin acceptor substrate (e.g., a peptide with an AviTag)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

    • This compound (or other inhibitor)

    • Detection reagent (e.g., Streptavidin-HRP for detecting biotinylated product)

  • Assay Procedure:

    • Prepare a reaction mixture containing BPL enzyme, biotin, and the acceptor substrate in the assay buffer.

    • Add varying concentrations of this compound (and a vehicle control) to the reaction mixture.

    • Pre-incubate for 15-30 minutes at the desired temperature (e.g., 30°C or 37°C).

    • Initiate the reaction by adding ATP.

    • Incubate for a set period (e.g., 30-60 minutes) during which the reaction is linear.

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Detect the amount of biotinylated product. This can be done using various methods, such as a filter-binding assay with radiolabeled biotin, an ELISA-based format with streptavidin-HRP, or a fluorescence-based assay.[7][8][9]

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration prep_stock->prep_working add_inhibitor Add BPL-IN-1 (or Vehicle) prep_working->add_inhibitor add_reagents Combine BPL, Biotin, and Acceptor Substrate add_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Biotinylated Product stop_reaction->detect analyze Calculate % Inhibition and IC50 detect->analyze

Caption: Workflow for an in vitro BPL inhibition assay.

signaling_pathway BPL Biotin Protein Ligase (BPL/BirA) HoloCarboxylase Holo-carboxylases (Active) BPL->HoloCarboxylase Biotinylation BPL_IN_1 This compound BPL_IN_1->BPL ApoCarboxylase Apo-carboxylases (e.g., ACC, PC) ApoCarboxylase->BPL FattyAcid Fatty Acid Biosynthesis HoloCarboxylase->FattyAcid Gluco Gluconeogenesis HoloCarboxylase->Gluco

Caption: Inhibition of key metabolic pathways by BPL-IN-1.

References

Technical Support Center: Biotin Protein Ligase-IN-1 & Biotinylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Biotin protein ligase (BPL), its inhibitor Biotin protein ligase-IN-1, and related biotinylation assays.

Frequently Asked Questions (FAQs)

Q1: What is Biotin protein ligase (BPL) and what is its mechanism of action?

A1: Biotin protein ligase (BPL), also known as BirA in E. coli, is an enzyme that catalyzes the covalent attachment of biotin to a specific lysine residue on a target protein.[1] This process, called biotinylation, is a two-step reaction. First, BPL activates biotin using ATP to form a reactive intermediate, biotinyl-5'-AMP.[2] This intermediate is then transferred to the epsilon-amino group of the target lysine.[1]

Q2: What is this compound?

A2: this compound is a potent inhibitor of Biotin protein ligase with a reported dissociation constant (Kd) of 7 nM.[3] It exhibits antibacterial activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis by targeting their BPL enzymes.[3]

Q3: What are the common causes of non-specific binding in biotinylation assays?

A3: Non-specific binding in biotin-based assays can arise from several sources:

  • Endogenous Biotin: Many biological samples contain naturally occurring biotinylated proteins, which can lead to background signal.

  • Hydrophobic and Ionic Interactions: Proteins and other molecules in the sample can non-specifically adhere to the solid phase (e.g., microplate wells, beads) or to the streptavidin/avidin capture reagent.

  • Properties of Avidin: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through carbohydrate interactions and electrostatic interactions. Using deglycosylated avidin (NeutrAvidin) or streptavidin, which is not glycosylated, can mitigate this issue.

Q4: How can I prevent non-specific binding in my experiments?

A4: Several strategies can be employed to minimize non-specific binding:

  • Blocking: Use appropriate blocking agents to saturate non-specific binding sites on the solid phase.

  • Buffer Optimization: Adjusting the pH, salt concentration, and including detergents in your buffers can significantly reduce background.

  • Washing: Implement stringent washing steps to remove unbound and weakly bound molecules.

  • Pre-clearing: For pull-down assays, pre-clearing the lysate with beads before adding the biotinylated bait can remove proteins that non-specifically bind to the beads.

Troubleshooting Guides

High Background or Non-Specific Binding
Potential Cause Recommended Solution
Endogenous Biotin Pre-treat samples with an avidin/biotin blocking kit. This involves sequential incubation with avidin to block endogenous biotin, followed by incubation with biotin to saturate the biotin-binding sites on the avidin.
Insufficient Blocking Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercially available blocking buffers. The optimal concentration and type of blocker should be determined empirically for each assay.
Inadequate Washing Increase the number and duration of wash steps. Include detergents like Tween-20 (0.05-0.1%) in the wash buffer to reduce non-specific interactions. For pull-down assays, consider using more stringent wash buffers containing higher salt concentrations (e.g., up to 500 mM NaCl) or mild chaotropic agents like urea (1-2 M), if the specific interaction is strong enough to withstand these conditions.
Hydrophobic or Ionic Interactions Increase the salt concentration (e.g., 150-500 mM NaCl) in binding and washing buffers to reduce electrostatic interactions. Include non-ionic detergents (e.g., Tween-20, Triton X-100) to minimize hydrophobic interactions.
Cross-reactivity of Reagents Ensure that secondary antibodies or other detection reagents are not cross-reacting with other components in the assay. Use pre-adsorbed secondary antibodies if necessary.
Low or No Signal
Potential Cause Recommended Solution
Inefficient Biotinylation Optimize the biotinylation reaction conditions, including the ratio of biotinylating reagent to protein, reaction time, and temperature. Ensure the buffer used for biotinylation is free of primary amines (e.g., Tris), which can quench the reaction. Use a buffer like PBS or HEPES.
Inactivated Biotin Protein Ligase Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[4] Verify the activity of the enzyme using a positive control substrate.
Presence of BPL Inhibitors in the Sample Some biological buffers contain components that can inhibit BPL activity, such as high concentrations of NaCl (>100 mM), glycerol (>5%), or ammonium sulfate (>50 mM).[5] Minimize the concentration of these reagents in the substrate solution.[5]
Steric Hindrance The biotin label may be inaccessible to streptavidin. Consider using a biotinylating reagent with a longer spacer arm to increase its accessibility.
Degraded Reagents Ensure that ATP and biotin solutions are fresh and have been stored correctly. ATP solutions are particularly prone to degradation.
Troubleshooting this compound Assays
Potential Cause Recommended Solution
Inhibitor Insolubility This compound, like many small molecule inhibitors, may have limited aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[6] Visually inspect for any precipitation. Determine the tolerance of the BPL enzyme to the final concentration of the organic solvent, as it can be inhibitory at higher concentrations.[6]
Inaccurate Inhibitor Concentration Verify the concentration of the inhibitor stock solution. If possible, confirm its identity and purity using analytical methods.
Inhibitor Degradation Ensure the inhibitor has been stored under the recommended conditions to prevent degradation. Prepare fresh dilutions from the stock solution for each experiment.
Assay Conditions Affecting Inhibitor Activity The pH and composition of the assay buffer can influence the activity of small molecule inhibitors. Ensure the assay conditions are within the optimal range for both the enzyme and the inhibitor.
Non-specific Binding of the Inhibitor Small molecule inhibitors can sometimes bind non-specifically to other proteins in the assay or to the assay vessel. Including a non-related protein like BSA in the assay buffer can help to reduce this. If off-target effects are suspected, consider using a counterscreen with a different enzyme or a structural analog of the inhibitor that is known to be inactive.

Quantitative Data Summary

Table 1: Recommended Concentrations of Common Blocking Agents

Blocking AgentTypical Working ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective blocking agent. Purity can vary between suppliers, which may affect results.
Non-fat Dry Milk0.1-5% (w/v)Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with some assays. Not recommended for use with avidin/streptavidin systems or phospho-specific antibodies.
Casein1% (w/v)The primary protein in milk, can be a more purified alternative to non-fat dry milk.
Fish Gelatin0.1-1% (w/v)Reduces non-specific binding from mammalian-derived reagents.
Commercial Blocking BuffersVaries by manufacturerOften contain a proprietary mix of proteins and detergents for broad-spectrum blocking.

Table 2: Common Buffer Additives to Reduce Non-specific Binding

AdditiveTypical Working ConcentrationPurpose
Tween-200.05-0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.
Triton X-1000.1-1% (v/v)Non-ionic detergent, slightly stronger than Tween-20.
NaCl150-500 mMReduces non-specific ionic interactions.

Experimental Protocols

Protocol 1: General In Vitro Biotinylation using Biotin Protein Ligase (BirA)

This protocol describes the biotinylation of a purified protein containing a recognition sequence for BirA (e.g., AviTag).

Materials:

  • Purified protein with BirA recognition sequence

  • Biotin Protein Ligase (BirA)

  • 10X Biotinylation Buffer A (0.5 M Bicine, pH 8.3)[4]

  • 10X Biotinylation Buffer B (100 mM ATP, 100 mM MgOAc, 500 µM d-biotin)[4]

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0)[5]

  • Desalting column

Procedure:

  • Prepare the reaction mixture in the following order:

    • 8 parts of your protein solution (substrate) in reaction buffer. The final concentration of the substrate should ideally be up to 40 µM for efficient biotinylation.[4]

    • 1 part of 10X Biotinylation Buffer A.[4]

    • 1 part of 10X Biotinylation Buffer B.[4]

  • Add BirA enzyme to the reaction mixture. A general starting point is to use 2.5 µg of BirA for every 10 nmol of substrate.[5] The optimal enzyme concentration may need to be determined empirically.

  • Incubate the reaction at 30°C for 1-2 hours. For lower substrate concentrations, a longer incubation time or a higher enzyme concentration may be required.[4]

  • Stop the reaction and remove excess biotin and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • The biotinylated protein is now ready for use in downstream applications. The efficiency of biotinylation can be assessed by a gel-shift assay with streptavidin or by Western blot using a streptavidin-HRP conjugate.

Protocol 2: Pull-down Assay using Streptavidin Beads to Minimize Non-specific Binding

This protocol provides a general workflow for a pull-down experiment using a biotinylated bait protein and streptavidin-coated magnetic beads.

Materials:

  • Cell lysate containing the putative interacting proteins

  • Biotinylated bait protein

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

  • Wash Buffer (e.g., Lysis Buffer with 300-500 mM NaCl)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Pre-clear the Lysate:

    • Add streptavidin beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube. This step removes proteins that non-specifically bind to the beads.

  • Binding of Bait to Prey:

    • Add the biotinylated bait protein to the pre-cleared lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the bait to bind to its interacting partners.

  • Capture of Protein Complexes:

    • Add fresh streptavidin beads to the lysate-bait mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated bait and its bound proteins.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. For each wash, resuspend the beads completely in the buffer and incubate for 5 minutes at 4°C before pelleting.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the captured proteins.

  • Analysis:

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.

Visualizations

Biotin Protein Ligase (BPL) Reaction Mechanism

BPL_Reaction cluster_step1 Step 1: Biotin Activation cluster_step2 Step 2: Biotin Transfer BPL Biotin Protein Ligase (BPL) BioAMP Biotinyl-5'-AMP (Activated Biotin) BPL->BioAMP + BPL PPi PPi BPL->PPi Biotin Biotin Biotin->BPL ATP ATP ATP->BPL Holo_Protein Holo-protein (Biotinylated) BioAMP->Holo_Protein + Apo-protein AMP AMP BioAMP->AMP Apo_Protein Apo-protein (with target Lys)

Caption: The two-step reaction mechanism of Biotin Protein Ligase (BPL).

Transcriptional Regulation by Bifunctional BPL (BirA)

BirA_Regulation cluster_high_biotin High Biotin Concentration cluster_low_biotin Low Biotin Concentration BirA_dimer Holo-BirA Dimer (BirA + Biotinyl-5'-AMP) bioO bio Operon (bioO) BirA_dimer->bioO Binds to operator Repression Transcription REPRESSED bioO->Repression Blocks RNA Polymerase BirA_mono Apo-BirA Monomer bioO2 bio Operon (bioO) BirA_mono->bioO2 No binding Expression Transcription ACTIVE bioO2->Expression Biotin_synthesis Biotin Synthesis Enzymes Expression->Biotin_synthesis

Caption: Transcriptional regulation of the biotin operon by the bifunctional Biotin Protein Ligase, BirA.

References

Refining protocols for consistent results with Biotin protein ligase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Biotin protein ligase-IN-1. The information is designed to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of Biotin protein ligase (BPL), also known as BirA.[1] BPL catalyzes the covalent attachment of biotin to a specific lysine residue on a target protein in a two-step reaction. First, BPL activates biotin using ATP to form a reactive intermediate, biotinyl-5'-AMP.[2][3][4][5][6][7][8][9] This intermediate is then transferred to the target protein.[2][3][4][5][6][7][8][9] this compound likely interferes with this process, thereby preventing the biotinylation of target proteins.

Q2: What are the primary applications of this compound?

This compound can be used as a tool to study the effects of inhibiting protein biotinylation in various biological systems. Given its antibacterial activity against Staphylococcus aureus (including MRSA and MSSA) and Mycobacterium tuberculosis, it is particularly relevant for research in antibacterial drug discovery.[1]

Q3: What is the recommended solvent for reconstituting this compound?

For specific reconstitution instructions, it is always best to consult the manufacturer's datasheet that accompanied the product. However, for many similar small molecule inhibitors, DMSO is a common solvent for creating stock solutions.

Q4: What is a typical starting concentration for an in vitro assay with this compound?

A good starting point for an in vitro assay would be a concentration around the reported Kd value of 7 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.

Q5: What is a typical starting concentration for a cell-based assay with this compound?

For cell-based assays, a starting concentration in the range of the reported Minimum Inhibitory Concentration (MIC) values could be appropriate. The MIC for Staphylococcus aureus is 0.2 µM, and for Mycobacterium tuberculosis it is 20 µM.[1] A dose-response experiment is crucial to determine the optimal and non-toxic concentration for your specific cell type and experimental setup.

Quantitative Data Summary

ParameterValueOrganism/TargetReference
Kd 7 nMBiotin protein ligase (BPL)[1]
MIC 0.2 µMStaphylococcus aureus (MRSA and MSSA)[1]
MIC 20 µMMycobacterium tuberculosis[1]

Signaling Pathway and Experimental Workflows

cluster_0 Biotin Protein Ligase (BirA) Catalytic Cycle BirA Biotin Protein Ligase (BirA/BPL) BioAMP Biotinyl-5'-AMP (Intermediate) BirA->BioAMP Step 1: Activation Biotin Biotin Biotin->BirA ATP ATP ATP->BirA PPi PPi BioAMP->PPi HoloProtein Holo-protein (biotinylated) BioAMP->HoloProtein Step 2: Transfer ApoProtein Apo-protein (unbiotinylated) ApoProtein->BioAMP AMP AMP HoloProtein->AMP Inhibitor Biotin protein ligase-IN-1 Inhibitor->BirA Inhibition

Caption: Catalytic cycle of Biotin protein ligase (BirA) and the inhibitory action of this compound.

cluster_1 In Vitro Inhibition Assay Workflow A Prepare Assay Buffer and Reagents (BirA, Biotin, ATP, Substrate) C Add Inhibitor to Assay Wells A->C B Prepare Serial Dilutions of This compound B->C D Pre-incubate Inhibitor with BirA C->D E Initiate Reaction by Adding Biotin, ATP, and Substrate D->E F Incubate at Optimal Temperature E->F G Stop Reaction F->G H Detect Biotinylation Signal (e.g., Streptavidin-HRP) G->H I Data Analysis (IC50 determination) H->I cluster_2 Cell-Based Assay Workflow J Seed Cells in Culture Plates K Treat Cells with Varying Concentrations of This compound J->K L Incubate for Desired Time K->L M Lyse Cells L->M N Protein Quantification M->N O Analyze Biotinylation of Target Protein (e.g., Western Blot with Streptavidin) N->O P Analyze Downstream Effects (e.g., Cell Viability, Gene Expression) N->P

References

Validation & Comparative

A Comparative Guide to Biotin Protein Ligase (BPL) Inhibitors: Benchmarking BPL-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotin protein ligase-IN-1 (BPL-IN-1) with other notable Biotin Protein Ligase (BPL) inhibitors. The data presented is curated from peer-reviewed literature and is intended to serve as a valuable resource for researchers engaged in antibacterial drug discovery and the study of metabolic pathways.

Introduction to Biotin Protein Ligase as a Drug Target

Biotin Protein Ligase (BPL) is a crucial enzyme responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes. This post-translational modification is essential for key metabolic pathways, including fatty acid biosynthesis, making BPL an attractive target for the development of novel antibacterial agents.[1][2] Inhibition of BPL disrupts these vital cellular processes, leading to bacterial growth inhibition.

Quantitative Comparison of BPL Inhibitors

The following table summarizes the inhibitory activities of BPL-IN-1 and other well-characterized BPL inhibitors against Staphylococcus aureus BPL (SaBPL) and human BPL, as well as their antibacterial efficacy.

InhibitorTarget BPLKd (nM)Ki (nM)MIC against S. aureus (µM)Reference(s)
This compound S. aureus7-0.2[3]
Biotinol-5'-AMPS. aureus-181 - 8 (µg/mL)[4][5]
Human-182-[4]
Biotin-triazole analog 24S. aureus-908 (µg/mL)[6][7]
Human->100,000-[6][7]
Sulfonylcarbamate 8S. aureus-10.316 - 32 (µg/mL)[8]

Note: MIC values are presented in different units as reported in the source literature. Conversion may be necessary for direct comparison.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of BPL inhibition, the following diagrams illustrate the BPL catalytic pathway and a general experimental workflow for evaluating BPL inhibitors.

BPL_Signaling_Pathway Biotin Protein Ligase Catalytic Pathway cluster_step1 Step 1: Adenylation of Biotin cluster_step2 Step 2: Biotin Transfer Biotin Biotin BPL_E BPL Enzyme Biotin->BPL_E ATP ATP ATP->BPL_E BioAMP Biotinyl-5'-AMP (Intermediate) BPL_E->BioAMP Mg2+ PPi PPi BPL_E->PPi Apo_ACC Apo-Acetyl-CoA Carboxylase (inactive) BioAMP_bound BPL-Biotinyl-5'-AMP Apo_ACC->BioAMP_bound Holo_ACC Holo-Acetyl-CoA Carboxylase (active) AMP AMP BioAMP_bound->Holo_ACC Biotin Transfer BioAMP_bound->AMP BPL_Inhibitor BPL Inhibitor (e.g., BPL-IN-1) BPL_Inhibitor->BPL_E Inhibition Experimental_Workflow Workflow for BPL Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Enzyme_Assay In Vitro BPL Enzyme Assay Determine_Ki Determine Ki/Kd Enzyme_Assay->Determine_Ki SPR Surface Plasmon Resonance (SPR) SPR->Determine_Ki MIC_Assay Antibacterial Susceptibility (MIC Assay) Determine_Ki->MIC_Assay Lead Compounds Determine_MIC Determine MIC MIC_Assay->Determine_MIC Start Compound Synthesis/ Acquisition Start->Enzyme_Assay Start->SPR

References

On-Target Validation of Biotin Protein Ligase-IN-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target activity of Biotin Protein Ligase-IN-1 (also known as Compound Bio-9) against other known inhibitors of Biotin Protein Ligase (BPL). The data presented is supported by experimental findings and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.

Biotin Protein Ligase is a crucial enzyme in bacteria, responsible for the covalent attachment of biotin to acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1][2] Inhibition of BPL disrupts this essential pathway, making it an attractive target for the development of novel antibacterial agents.[1] This guide focuses on the validation of this compound's activity and compares it with other significant BPL inhibitors.

Comparative Analysis of Inhibitor Potency

The on-target activity of this compound and its alternatives has been quantified using various biochemical and microbiological assays. The following tables summarize the key inhibitory constants (Kd, Ki, IC50) and Minimum Inhibitory Concentrations (MIC) for these compounds.

InhibitorTarget Organism/EnzymeKd (nM)Ki (nM)IC50 (nM)Reference
This compound (Bio-9) M. tuberculosis BPL7[3]
Biotinol-5'-AMPS. aureus BPL30[2]
Biotinol-5'-AMPHuman BPL210[2]
Sulfonamide-based Inhibitor (Compound 6)S. aureus BPL7[4]
Sulfonamide-based Inhibitor (Compound 7)S. aureus BPL65[4]
Triazole-based Inhibitor (Compound 14)S. aureus BPL90[2]
Sulfonamide analogue 18M. tuberculosis BPL135[5]

Table 1: Comparison of Dissociation and Inhibition Constants for BPL Inhibitors. This table highlights the high affinity of this compound for its target.

InhibitorTarget OrganismMIC (µM)Reference
This compound (Bio-9) S. aureus (including MRSA and MSSA)0.2[3]
This compound (Bio-9) M. tuberculosis20[3]
Biotinol-5'-AMPS. aureus (clinical isolates)1-8 µg/mL[6]
Biotinol-5'-AMPM. tuberculosis (clinical isolates)0.5-2.5 µg/mL[6]
Sulfonamide-based Inhibitor (Compound 6)S. aureus ATCC497750.25 µg/mL[4]
Sulfonamide-based Inhibitor (Compound 7)S. aureus ATCC497754 µg/mL[4]

Table 2: Comparison of Minimum Inhibitory Concentrations (MIC) for BPL Inhibitors. This table showcases the potent antibacterial activity of this compound against Staphylococcus aureus.

Signaling Pathway and Experimental Workflows

To understand the mechanism of inhibition and the methods used for validation, the following diagrams illustrate the Biotin Protein Ligase signaling pathway and a general experimental workflow for assessing inhibitor activity.

BPL_Signaling_Pathway Biotin Protein Ligase (BPL) Catalytic Cycle cluster_step1 Step 1: Adenylation of Biotin cluster_step2 Step 2: Biotin Transfer cluster_inhibition Inhibition Biotin Biotin BPL_active_site BPL Active Site Biotin->BPL_active_site ATP ATP ATP->BPL_active_site Biotinyl_AMP Biotinyl-5'-AMP (Intermediate) BPL_active_site->Biotinyl_AMP Formation of intermediate PPi Pyrophosphate (PPi) BPL_active_site->PPi Release Apo_ACC Apo-Acetyl-CoA Carboxylase (Inactive) Holo_ACC Holo-Acetyl-CoA Carboxylase (Active) Biotinyl_AMP->Holo_ACC Transfer of Biotin AMP AMP Biotinyl_AMP->AMP Release Apo_ACC->Holo_ACC Inhibitor BPL Inhibitor (e.g., this compound) Inhibitor->BPL_active_site Competitive Binding

Caption: BPL Catalytic Cycle and Point of Inhibition.

Experimental_Workflow Workflow for BPL Inhibitor On-Target Validation cluster_biochemical Biochemical Assays cluster_microbiological Microbiological Assays cluster_selectivity Selectivity Profiling ITC Isothermal Titration Calorimetry (ITC) (Determine Kd) Data_Analysis Data Analysis and Comparison ITC->Data_Analysis Binding Affinity Enzyme_Assay Enzyme Inhibition Assay (Determine Ki/IC50) Selectivity Activity against human BPL Enzyme_Assay->Selectivity Enzyme_Assay->Data_Analysis Inhibitory Potency MIC_Assay Minimum Inhibitory Concentration (MIC) Assay MIC_Assay->Data_Analysis Antibacterial Efficacy Selectivity->Data_Analysis Selectivity Index Inhibitor Test Compound (e.g., this compound) Inhibitor->ITC Inhibitor->Enzyme_Assay Inhibitor->MIC_Assay

Caption: Experimental Workflow for BPL Inhibitor Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) of an inhibitor to Biotin Protein Ligase.

Materials:

  • Purified Biotin Protein Ligase (e.g., from M. tuberculosis or S. aureus)

  • Inhibitor stock solution (e.g., this compound)

  • ITC instrument

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Prepare the BPL solution to a final concentration of 10-20 µM in the reaction buffer.

  • Prepare the inhibitor solution to a final concentration of 100-200 µM in the same reaction buffer.

  • Degas both solutions to prevent bubble formation during the experiment.

  • Load the BPL solution into the sample cell of the ITC instrument.

  • Load the inhibitor solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the BPL solution, with sufficient time between injections for the signal to return to baseline.

  • A control experiment with inhibitor injected into buffer alone should be performed to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Enzyme Inhibition Assay (Determination of Ki/IC50)

Objective: To determine the inhibitory potency (Ki or IC50) of a compound against BPL.

Materials:

  • Purified Biotin Protein Ligase

  • Biotin

  • ATP

  • Apo-Acetyl-CoA Carboxylase (or a peptide substrate)

  • Inhibitor at various concentrations

  • Assay buffer (e.g., 100 mM Bicine buffer, pH 8.3, 10 mM ATP, 10 mM MgOAc)

  • Detection reagent (e.g., Malachite Green for phosphate detection from pyrophosphate cleavage)

Protocol:

  • Prepare a reaction mixture containing the assay buffer, biotin, and apo-ACC substrate.

  • Add varying concentrations of the inhibitor to the reaction mixture in a 96-well plate.

  • Initiate the reaction by adding BPL to each well.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Add the detection reagent to quantify the reaction product (e.g., pyrophosphate).

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., S. aureus, M. tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Inhibitor stock solution

  • Sterile 96-well microtiter plates

Protocol:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the inhibitor in the growth medium directly in the 96-well plate.

  • Inoculate each well (containing different inhibitor concentrations) with the bacterial suspension.

  • Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.

References

A Comparative Analysis of Biotin Protein Ligase-IN-1 and Standard Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. One such promising candidate is Biotin Protein Ligase-IN-1, an inhibitor of the essential bacterial enzyme Biotin Protein Ligase (BPL). This guide provides a comparative overview of this compound against established antibiotics used in the treatment of MRSA infections, supported by available experimental data.

Mechanism of Action: A Novel Target

This compound introduces a novel mechanism of action against MRSA by targeting BPL. This enzyme is crucial for the survival of S. aureus as it catalyzes the covalent attachment of biotin to acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC), enzymes essential for fatty acid biosynthesis and gluconeogenesis, respectively. By inhibiting BPL, this compound effectively disrupts these vital metabolic pathways, leading to bacterial growth inhibition.

In contrast, conventional anti-MRSA antibiotics target different cellular processes:

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[1][2][3][4][5]

  • Linezolid: An oxazolidinone that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7][8][9][10]

  • Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.[11][12][13][14][15]

Quantitative Comparison of In Vitro Activity

The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and other BPL inhibitors against S. aureus (including MRSA strains), alongside representative MIC values for standard-of-care antibiotics. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions and strains tested.

Table 1: In Vitro Activity of Biotin Protein Ligase Inhibitors against S. aureus

CompoundTargetOrganismMICSource
This compoundBiotin Protein LigaseS. aureus (MRSA & MSSA)0.2 µM[6]

MIC values are a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Representative In Vitro Activity of Known Antibiotics against MRSA

AntibioticMechanism of ActionMRSA MIC Range (µg/mL)Source(s)
VancomycinCell Wall Synthesis Inhibitor1 - 2[16][17]
LinezolidProtein Synthesis Inhibitor1 - 4[16]
DaptomycinCell Membrane Disruptor0.5 - 1[16]

Note: The susceptibility breakpoints for these antibiotics can vary based on the specific strain and testing guidelines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of an antimicrobial agent against MRSA, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19][20][21]

1. Preparation of Inoculum:

  • Select three to five well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate.
  • Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the antimicrobial agent (e.g., this compound, vancomycin) in a suitable solvent.
  • Perform serial twofold dilutions of the antimicrobial agent in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
  • Incubate the plates at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Pathways and Processes

Biotin Protein Ligase Signaling Pathway

BPL_Pathway cluster_Cell Staphylococcus aureus Cell BPL Biotin Protein Ligase (BPL) Biotinyl-5'-AMP Biotinyl-5'-AMP BPL->Biotinyl-5'-AMP Reaction 1 Biotin Biotin Biotin->BPL ATP ATP ATP->BPL ACC apo-Acetyl-CoA Carboxylase (ACC) Biotinyl-5'-AMP->ACC Reaction 2a PC apo-Pyruvate Carboxylase (PC) Biotinyl-5'-AMP->PC Reaction 2b holo_ACC holo-ACC (Active) ACC->holo_ACC holo_PC holo-PC (Active) PC->holo_PC FattyAcid Fatty Acid Biosynthesis holo_ACC->FattyAcid Gluco Gluconeogenesis holo_PC->Gluco BPL_IN_1 This compound BPL_IN_1->BPL

Caption: Mechanism of Biotin Protein Ligase and its inhibition.

General Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A 1. Prepare MRSA Inoculum (0.5 McFarland) C 3. Inoculate Microtiter Plate A->C B 2. Prepare Serial Dilutions of Test Compound B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Read Plates for Visible Growth D->E F 6. Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion and Future Directions

This compound represents a promising new class of antibacterial agent with a novel mechanism of action against MRSA. The available data suggests potent in vitro activity. However, for a definitive comparison with established antibiotics like vancomycin, linezolid, and daptomycin, direct head-to-head studies are essential. Such studies should employ a panel of diverse clinical MRSA isolates and standardized methodologies to provide a robust assessment of relative efficacy. Furthermore, comprehensive cytotoxicity studies are required to fully evaluate the therapeutic index of this compound and its suitability for further development as a clinical candidate. The continued exploration of novel targets such as BPL is crucial in the ongoing battle against antibiotic resistance.

References

Comparative Analysis of Biotin Protein Ligase-IN-1 and its Cross-Reactivity with Human BPL

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Biotin protein ligase-IN-1, a potent inhibitor of bacterial Biotin Protein Ligase (BPL), and discusses its cross-reactivity profile with the human ortholog, Holocarboxylase Synthetase (HCS). The development of selective inhibitors against bacterial BPL is a promising strategy for novel antibiotic discovery. This document outlines the available experimental data, compares this compound with other BPL inhibitors, and provides detailed experimental methodologies to aid in the evaluation and design of new therapeutic agents.

Introduction to Biotin Protein Ligase as a Drug Target

Biotin Protein Ligase (BPL) is an essential enzyme found in all domains of life. It catalyzes the covalent attachment of biotin to specific lysine residues of biotin-dependent enzymes, a crucial post-translational modification for their function.[1][2][3] In bacteria, these enzymes, such as acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC), are vital for key metabolic pathways including fatty acid biosynthesis and gluconeogenesis.[4][5] Inhibition of BPL disrupts these pathways, leading to bacterial growth inhibition, making it an attractive target for the development of new antibiotics.[4][5] However, the presence of a functional human homolog, Holocarboxylase Synthetase (HCS), necessitates the development of inhibitors with high selectivity for the bacterial enzyme to minimize potential host toxicity.[4]

This compound: A Potent Bacterial BPL Inhibitor

This compound, also known as Compound Bio-9, has been identified as a potent inhibitor of Biotin Protein Ligase with a dissociation constant (Kd) of 7 nM.[6] It demonstrates significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 0.2 µM against Staphylococcus aureus (including MRSA and MSSA strains) and 20 µM against Mycobacterium tuberculosis.[6]

Comparative Analysis with Alternative BPL Inhibitors

To contextualize the potential of this compound, this section compares its known properties with other published BPL inhibitors. The key to a successful antibacterial agent targeting BPL is a high selectivity index, defined as the ratio of inhibitory activity against the human enzyme to the bacterial enzyme.

Inhibitor NameTarget OrganismPotency (Ki/Kd)Human BPL Potency (Ki)Selectivity Index (Human/Bacterial)
This compound (Bio-9) S. aureus, M. tuberculosis7 nM (Kd)Not ReportedNot Reported
Biotin 1,4-triazole analogue (Compound 24) S. aureus0.09 µM> 100 µM> 1100-fold
Biotin analogue (Compound 7) S. aureus~3.5 µM~9.0 µM~2.6-fold
Biotinol-5'-AMP S. aureus0.03 µM0.21 µM7-fold

This table summarizes key quantitative data for a selection of BPL inhibitors. The data highlights the varying degrees of selectivity achieved with different chemical scaffolds.

The data clearly illustrates the challenge and importance of designing selective inhibitors. While Biotinol-5'-AMP shows good potency against bacterial BPL, its selectivity is low. In contrast, the biotin 1,4-triazole analogue (Compound 24) demonstrates excellent selectivity, making it a more promising candidate for further development. The lack of data for this compound's activity against human BPL prevents a direct comparison of its selectivity profile.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to assess BPL inhibitors, the following diagrams are provided.

BPL_Signaling_Pathway cluster_BPL_Reaction Biotin Protein Ligase (BPL) Catalysis cluster_Inhibition Inhibitor Action cluster_Downstream_Effects Metabolic Consequences Biotin Biotin BPL Biotin Protein Ligase (BPL / HCS) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP (Intermediate) BPL->BioAMP Step 1 PPi PPi BPL->PPi HoloCarboxylase Holo-Carboxylase (Active) BioAMP->HoloCarboxylase Step 2 ApoCarboxylase Apo-Carboxylase (e.g., ACC, PC) ApoCarboxylase->HoloCarboxylase AMP AMP HoloCarboxylase->AMP FattyAcid Fatty Acid Biosynthesis HoloCarboxylase->FattyAcid Gluconeogenesis Gluconeogenesis HoloCarboxylase->Gluconeogenesis Inhibitor This compound (or other inhibitors) Inhibitor->BPL Blocks Binding/Catalysis CellGrowth Bacterial Cell Growth FattyAcid->CellGrowth Gluconeogenesis->CellGrowth

BPL Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_Assay_Setup BPL Inhibition Assay cluster_Detection_Methods Detection cluster_Data_Analysis Data Analysis Enzyme Recombinant BPL (Bacterial or Human) Incubation Incubation Enzyme->Incubation Substrates Biotin + ATP Substrates->Incubation Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubation Pyrophosphate Pyrophosphate Detection (e.g., Malachite Green Assay) Incubation->Pyrophosphate Method 1 Biotinylation Biotinylation Detection (e.g., HABA/Avidin Assay or Streptavidin Blot) Incubation->Biotinylation Method 2 IC50 IC50 / Ki Determination Pyrophosphate->IC50 Biotinylation->IC50 Selectivity Selectivity Index Calculation IC50->Selectivity

References

Orthogonal Validation of Biotin Protein Ligase-IN-1's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Biotin protein ligase-IN-1's performance with alternative inhibitors, supported by experimental data. Biotin Protein Ligase (BPL), also known as BirA, is an essential enzyme in bacteria, catalyzing the covalent attachment of biotin to biotin-dependent enzymes crucial for metabolism, such as fatty acid biosynthesis. This makes BPL an attractive target for novel antibacterial agents. This compound, also known as Bio-9, is a potent inhibitor of BPL. This document will delve into its mechanism of action, compare its efficacy against other known inhibitors, and provide detailed experimental protocols for its validation.

Mechanism of Action: Inhibition of Biotinylation

Biotin Protein Ligase catalyzes a two-step reaction. First, it activates biotin by reacting it with ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate. In the second step, the activated biotin is transferred to a specific lysine residue on the apo-acceptor protein. This compound and its alternatives act as competitive inhibitors, interfering with this process, typically by mimicking biotin or the biotinyl-5'-AMP intermediate, thereby preventing the biotinylation of essential enzymes and leading to bacterial growth inhibition.

cluster_0 Biotin Protein Ligase (BPL) Catalytic Cycle cluster_1 Inhibition BPL Biotin Protein Ligase (apoenzyme) BPL_Biotin_ATP BPL-Biotin-ATP Complex BPL->BPL_Biotin_ATP + Biotin + ATP Biotin Biotin Biotin->BPL_Biotin_ATP ATP ATP ATP->BPL_Biotin_ATP BPL_BioAMP BPL-BioAMP Complex BPL_Biotin_ATP->BPL_BioAMP Formation of Intermediate BioAMP Biotinyl-5'-AMP Intermediate PPi PPi Apo_Protein Apo-Acceptor Protein Apo_Protein->BPL_BioAMP BPL_BioAMP->BPL + Apo-Acceptor Protein BPL_BioAMP->PPi Holo_Protein Holo-Acceptor Protein (Biotinylated) BPL_BioAMP->Holo_Protein Biotin Transfer AMP AMP BPL_BioAMP->AMP Inhibitor This compound (or Alternative Inhibitor) Inhibitor->BPL_Biotin_ATP Competes with Biotin/ATP Prevents intermediate formation

Caption: BPL signaling pathway and point of inhibition.

Comparative Performance Data

The efficacy of this compound is compared with other known BPL inhibitors based on their binding affinity and antibacterial activity.

Table 1: Comparison of Binding Affinity of BPL Inhibitors

CompoundTarget BPLMethodParameterValueReference
This compound (Bio-9) M. tuberculosisITCKd7 nM[1]
Biotinol-5'-AMPS. aureusEnzyme AssayKi0.03 µM[2]
Biotinol-5'-AMPHumanEnzyme AssayKi0.21 µM[2]
Biotin Analogue (Alcohol 7)S. aureusEnzyme AssayKi3-4 µM[3]
Biotin Analogue (Alcohol 7)HumanEnzyme AssayKi~9.0 µM[3]
1,4-Triazole Analogue (24)S. aureusEnzyme AssayKi0.09 µM[3]
1,4-Triazole Analogue (24)HumanEnzyme AssayKi>100 µM[3]

Table 2: Comparison of Antibacterial Activity of BPL Inhibitors

CompoundBacterial StrainMIC (µM)Reference
This compound (Bio-9) S. aureus0.2[1]
This compound (Bio-9) M. tuberculosis20[1]
Biotinol-5'-AMPS. aureus1-8 µg/mL[4]
Biotinol-5'-AMPM. tuberculosis0.5-2.5 µg/mL[4]
Biotin Analogue (16)S. aureus2-16 µg/mL
Biotin Analogue (5)S. aureus2-16 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Biotin Protein Ligase Inhibition Assay (Ki Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of BPL. The activity can be monitored by the generation of pyrophosphate (PPi), a product of the first step of the BPL reaction.

  • Materials:

    • Purified Biotin Protein Ligase (BPL)

    • Biotin

    • ATP

    • Hydroxylamine (as a biotin receptor substitute)

    • Pyrophosphatase

    • Phosphate detection reagent (e.g., Malachite Green)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5.5 mM MgCl₂, 100 mM KCl, 0.1 mM TCEP)

    • Test inhibitors (e.g., this compound)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, a fixed concentration of BPL enzyme, and the various concentrations of the inhibitor.

    • Initiate the reaction by adding a mixture of biotin, ATP, and hydroxylamine.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of PPi produced. This is done by adding pyrophosphatase to convert PPi to inorganic phosphate, followed by a phosphate detection reagent.

    • Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

    • The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, based on the concentration of the substrate (biotin) and its Km value.

cluster_workflow BPL Inhibition Assay Workflow P1 Prepare serial dilutions of inhibitor P2 Add BPL and inhibitor to 96-well plate P1->P2 P3 Initiate reaction with Biotin, ATP, Hydroxylamine P2->P3 P4 Incubate at 37°C P3->P4 P5 Add Pyrophosphatase and Phosphate detector P4->P5 P6 Read Absorbance P5->P6 P7 Calculate IC50 and Ki P6->P7

Caption: Workflow for BPL inhibition assay.

2. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Materials:

    • Purified Biotin Protein Ligase (BPL)

    • This compound

    • ITC buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl), dialyzed extensively.

    • Isothermal Titration Calorimeter

  • Procedure:

    • Prepare the BPL solution (e.g., 10-50 µM) and the inhibitor solution (e.g., 100-500 µM) in the same, degassed ITC buffer.

    • Load the BPL solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).

    • Perform an initial injection, followed by a series of subsequent injections (e.g., 20-30 injections) with a set delay between each to allow for re-equilibration.

    • The heat change upon each injection is measured.

    • The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • Incubator

  • Procedure:

    • Prepare a stock solution of the inhibitor and perform serial two-fold dilutions in CAMHB in a 96-well plate.

    • Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in saline to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth (turbidity).

cluster_workflow MIC Determination Workflow M1 Prepare serial dilutions of inhibitor in 96-well plate M3 Inoculate wells with bacteria M1->M3 M2 Prepare and standardize bacterial inoculum M2->M3 M4 Incubate at 35°C for 16-20h M3->M4 M5 Visually inspect for growth and determine MIC M4->M5

Caption: Workflow for MIC determination.

Orthogonal Validation Strategy

cluster_validation Orthogonal Validation of Mechanism ITC Isothermal Titration Calorimetry (ITC) (Direct Binding) Conclusion Validated Mechanism: Inhibitor targets BPL, leading to bacterial growth inhibition ITC->Conclusion Confirms Target Engagement EnzymeAssay In Vitro Enzyme Inhibition Assay (Functional Inhibition) EnzymeAssay->Conclusion Confirms Inhibition of Function MIC Minimum Inhibitory Concentration (MIC) (Whole-Cell Activity) MIC->Conclusion Demonstrates Physiological Effect

Caption: Orthogonal validation workflow.

Conclusion

The data presented in this guide demonstrate that this compound (Bio-9) is a highly potent inhibitor of Biotin Protein Ligase, with strong binding affinity and effective antibacterial activity against clinically relevant pathogens like S. aureus. When compared to other BPL inhibitors, such as biotinol-5'-AMP and various biotin analogues, this compound exhibits comparable or superior performance, particularly in terms of its low nanomolar dissociation constant. The orthogonal validation strategy, combining biophysical, biochemical, and microbiological data, provides a robust confirmation of its mechanism of action. The continued investigation and development of BPL inhibitors like this compound hold significant promise for the discovery of new classes of antibiotics.

References

A Comparative Analysis of Biotin Protein Ligase Inhibitors: Biotin Protein Ligase-IN-1 and Bio-AMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent inhibitors of biotin protein ligase (BPL): Biotin protein ligase-IN-1 (also known as Bio-9) and Bio-AMS. This document outlines their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to support further research and development in the field of antibacterial agents.

Introduction

Biotin protein ligase (BPL), also known as BirA, is an essential enzyme in bacteria responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC).[1][2] This post-translational modification is critical for fatty acid biosynthesis, a fundamental process for bacterial survival.[1][2] The inhibition of BPL represents a promising strategy for the development of novel antibacterial agents. Both this compound and Bio-AMS are synthetic inhibitors designed to target this essential enzymatic activity.

Mechanism of Action

Biotin protein ligase catalyzes a two-step reaction. First, BPL activates biotin by reacting it with ATP to form a biotinyl-5'-AMP intermediate.[1][3] In the second step, the activated biotin is transferred to a specific lysine residue on the acceptor protein (BCCP).[1][3]

Both this compound and Bio-AMS are bisubstrate inhibitors that mimic the biotinyl-5'-AMP reaction intermediate.[3][4] By binding tightly to the active site of BPL, they block the natural substrate from binding, thereby inhibiting the biotinylation of ACC and ultimately arresting fatty acid and lipid biosynthesis.[5][6] This leads to bacterial cell growth inhibition and, in some cases, cell death.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and Bio-AMS, providing a basis for their comparative evaluation.

ParameterThis compound (Bio-9)Bio-AMSReference(s)
Binding Affinity (Kd) 7 nMNot explicitly reported, but analogs have Kds < 2 nM[3][4]
Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus 0.2 µM (including MRSA and MSSA)Not explicitly reported, but related analogs show activity[4]
Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis 20 µM0.16 - 0.625 µM (H37Rv, MDR/XDR strains)[4][5]
Metabolic Stability Metabolically stable in vivo with negligible hydrolysis.Metabolized in vivo via hydrolysis of the acyl-sulfamide linker, leading to high clearance.[4]
Cytotoxicity (HepG2 cells IC50) > 100 µM> 100 µM[6][7]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

BPL_Mechanism cluster_step1 Step 1: Activation of Biotin cluster_step2 Step 2: Biotin Transfer Biotin Biotin BPL Biotin Protein Ligase (BPL) Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP Intermediate BPL->BioAMP forms PPi PPi BPL->PPi releases HoloBCCP Holo-BCCP (Biotinylated) BioAMP->HoloBCCP transfers Biotin to AMP AMP BioAMP->AMP releases ApoBCCP Apo-BCCP ApoBCCP->HoloBCCP FattyAcid Fatty Acid Biosynthesis HoloBCCP->FattyAcid Enables

Biotin Protein Ligase (BPL) Catalytic Mechanism.

Inhibitor_Action BPL Biotin Protein Ligase (BPL) BioAMP_formation Formation of Biotinyl-5'-AMP BPL->BioAMP_formation Inhibitor This compound or Bio-AMS Inhibitor->BPL binds to Inhibitor->BioAMP_formation inhibits Biotinylation Protein Biotinylation Inhibitor->Biotinylation inhibits FattyAcid Fatty Acid Biosynthesis Inhibitor->FattyAcid inhibits BioAMP_formation->Biotinylation Biotinylation->FattyAcid

Inhibitory Mechanism of this compound and Bio-AMS.

Experimental Protocols

Biotin Protein Ligase (BPL) Enzymatic Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of compounds against BPL. This assay can be adapted to measure IC50 or Ki values.

Materials:

  • Purified recombinant Biotin Protein Ligase (BPL)

  • Biotin

  • ATP (Adenosine triphosphate)

  • Apo-Biotin Carboxyl Carrier Protein (Apo-BCCP) as substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5.5 mM MgCl₂, 100 mM KCl, 0.1 mM TCEP)[8]

  • Inhibitor compounds (this compound or Bio-AMS) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., radioactive [α-³²P]ATP or a coupled-enzyme system to detect pyrophosphate or AMP)

  • 96-well microplate

  • Plate reader or scintillation counter

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, a fixed concentration of BPL enzyme, and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of biotin, ATP (including a tracer amount of [α-³²P]ATP if using radiometric detection), and Apo-BCCP substrate.[8]

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding EDTA or a strong acid).

  • Quantify the amount of product formed. For radiometric assays, this can be done by capturing the biotinylated BCCP on a filter and measuring the incorporated radioactivity. For coupled-enzyme assays, measure the absorbance or fluorescence of the final product.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the inhibitors against bacterial strains such as Staphylococcus aureus.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)[9]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Inhibitor compounds (this compound or Bio-AMS)

  • Sterile 96-well microtiter plates (round-bottom)[10]

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[9]

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inhibitor Dilution: Prepare a serial two-fold dilution of each inhibitor compound in CAMHB directly in the 96-well microtiter plate.[10] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the inhibitor dilutions. This will bring the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with bacteria and no inhibitor) and a negative control (wells with broth only) on each plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. The MIC is the first well that appears clear.

Comparative Discussion

This compound and Bio-AMS are both potent inhibitors of bacterial BPL, demonstrating significant antibacterial activity. A key differentiator between the two is their metabolic stability. Bio-AMS is susceptible to in vivo hydrolysis, which leads to high clearance and the formation of a moderately cytotoxic metabolite.[4] In contrast, this compound (Bio-9) was specifically designed as a metabolically stable analog of Bio-AMS, showing negligible hydrolysis and consequently improved pharmacokinetic properties such as reduced clearance and a longer half-life.[4]

While both compounds are effective against Mycobacterium tuberculosis, Bio-AMS appears to have a lower MIC in the reported data. However, the superior metabolic stability of this compound may translate to better in vivo efficacy. The potent activity of this compound against Staphylococcus aureus, including MRSA strains, highlights its potential as a broad-spectrum antibacterial agent.

Conclusion

Both this compound and Bio-AMS are valuable research tools for studying the role of biotin protein ligase in bacterial physiology and for the development of novel antibiotics. This compound represents a significant advancement over Bio-AMS due to its enhanced metabolic stability, a critical attribute for a successful drug candidate. Further side-by-side comparative studies, particularly on their inhibitory potency (Ki or IC50) against a panel of bacterial BPL enzymes and in vivo efficacy in animal models of infection, are warranted to fully elucidate their therapeutic potential.

References

Biotin Protein Ligase-IN-1: A Potent and Selective Inhibitor of Bacterial BPL

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Biotin protein ligase-IN-1 (also known as Compound Bio-9), a novel inhibitor of biotin protein ligase (BPL), demonstrates its high potency and specificity for bacterial BPLs, positioning it as a promising candidate for the development of new antibacterial agents. This guide provides an objective analysis of its performance, supported by experimental data, and compares it with the broader landscape of BPL inhibitors.

Biotin protein ligase is an essential enzyme in both bacteria and humans, responsible for the covalent attachment of biotin to key enzymes involved in metabolism.[1][2] Its crucial role makes it an attractive target for the development of novel antibiotics. However, the high degree of conservation in the biotin-binding site between bacterial and human BPLs presents a significant challenge in developing inhibitors that are selective for the bacterial enzyme, a crucial aspect to minimize potential host toxicity.[1] this compound has emerged from efforts to design such selective inhibitors.

Comparative Analysis of Inhibitory Activity

This compound exhibits a strong inhibitory effect on bacterial BPL, with a dissociation constant (Kd) in the nanomolar range.[3][4] Its antibacterial activity has been demonstrated against clinically significant pathogens, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Mycobacterium tuberculosis.[3][4]

CompoundTarget OrganismEnzyme/AssayPotency (IC₅₀/Kᵢ/KᏧ)Antibacterial Activity (MIC)Selectivity (over human BPL)Reference
This compound (Bio-9) Staphylococcus aureusBPLKᏧ = 7 nM0.2 µMData not available in abstract[3][4]
This compound (Bio-9) Mycobacterium tuberculosisBPLNot specified20 µMData not available in abstract[3][4]
Biotin triazole 14Staphylococcus aureusSaBPLKᵢ = 90 nMNot specified>1100-fold[5]
Biotin analogue 7Staphylococcus aureusSaBPLKᵢ = 3-4 µMNot specified2.6-fold[1]
Biotin analogue 10Staphylococcus aureusSaBPLNot specifiedNot specified~12-fold[1]

Note: The table summarizes available data. Direct comparative studies of this compound against human BPL were not found in the initial abstract search.

Mechanism of Action

Biotin protein ligase catalyzes a two-step reaction to biotinylate its target proteins.[1][2] First, it synthesizes biotinyl-5'-AMP from biotin and ATP.[1][2] In the second step, the biotin moiety is transferred to a specific lysine residue on the acceptor protein.[1][2] this compound, as an inhibitor, is designed to bind to the active site of BPL, thereby preventing the completion of this essential catalytic process.

BPL_Mechanism cluster_step1 Step 1: Activation of Biotin cluster_step2 Step 2: Biotin Transfer Biotin Biotin BPL BPL Biotin->BPL ATP ATP ATP->BPL BioAMP Biotinyl-5'-AMP BPL->BioAMP forms PPi PPi BPL->PPi releases Apo_protein Apo-protein (unbiotinylated) Holo_protein Holo-protein (biotinylated) Apo_protein->Holo_protein AMP AMP BioAMP_BPL BPL-BioAMP Complex BioAMP_BPL->Holo_protein transfers biotin to BioAMP_BPL->AMP releases Inhibitor Biotin protein ligase-IN-1 Inhibitor->BPL inhibits

Figure 1. Mechanism of Biotin Protein Ligase and Inhibition.

Experimental Protocols

While the specific, detailed protocols for the characterization of this compound are proprietary to its developing researchers, this section outlines a general methodology for key experiments based on standard practices in the field for evaluating BPL inhibitors.

BPL Inhibition Assay (General Protocol)

This enzymatic assay is designed to measure the inhibitory effect of a compound on the activity of purified BPL.

  • Protein Expression and Purification: Recombinant bacterial and human BPL are expressed in E. coli and purified using affinity chromatography.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, ATP, MgCl₂, and the apo-BCCP (biotin carboxyl carrier protein) substrate.

  • Inhibitor Addition: The inhibitor, this compound, is added to the reaction mixture at various concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of purified BPL. The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Detection of Biotinylation: The extent of biotinylation of BCCP is quantified. This can be achieved using various methods, such as:

    • Radioactive Labeling: Using [³H]-biotin and measuring its incorporation into BCCP via scintillation counting.

    • ELISA-based Assay: Using streptavidin-conjugated horseradish peroxidase (HRP) to detect biotinylated BCCP.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce BPL activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, M. tuberculosis) is prepared in a suitable growth medium.

  • Serial Dilution of Inhibitor: this compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, specific atmospheric conditions for M. tuberculosis) for a defined period (e.g., 18-24 hours for S. aureus, several days for M. tuberculosis).

  • Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay start_biochem Purified BPL (Bacterial & Human) reagents Reaction Mix (ATP, MgCl₂, apo-BCCP) start_biochem->reagents inhibitor_add Add Biotin protein ligase-IN-1 reagents->inhibitor_add incubation Incubate inhibitor_add->incubation detection Detect Biotinylation incubation->detection ic50 Calculate IC₅₀ detection->ic50 start_cellular Bacterial Culture (e.g., S. aureus) inoculation Inoculate Bacteria start_cellular->inoculation dilution Serial Dilution of This compound dilution->inoculation incubation_cell Incubate inoculation->incubation_cell mic_det Determine MIC incubation_cell->mic_det

Figure 2. General workflow for evaluating BPL inhibitors.

Conclusion

This compound is a potent inhibitor of bacterial BPL with demonstrated antibacterial activity. While the available information strongly suggests its specificity for bacterial enzymes, a direct quantitative comparison with its effect on human BPL is necessary for a complete assessment of its therapeutic potential. The development of this compound and similar compounds represents a promising avenue for combating the growing threat of antibiotic resistance by targeting an essential and relatively underexploited bacterial enzyme. Further studies, including detailed structural analysis of its binding mode and in vivo efficacy and toxicity assessments, will be crucial in advancing this compound towards clinical application.

References

Safety Operating Guide

Proper Disposal of Biotin Protein Ligase-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Biotin protein ligase-IN-1, a known inhibitor of Biotin protein ligase (BPL) with antibacterial properties. Due to its bioactivity, this compound requires specific handling and disposal procedures to ensure laboratory safety and prevent environmental contamination.

Immediate Safety and Hazard Assessment

This compound is an active pharmacological agent. While a specific Safety Data Sheet (SDS) is not publicly available, its known antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis necessitates that it be handled as a potentially hazardous chemical waste.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times when handling this compound.

Key Safety Considerations:

  • Bioactivity: The primary hazard is its biological activity as an antibacterial agent. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant microorganisms.[2]

  • Concentration: High-concentration stock solutions pose a greater potential hazard and must be managed as hazardous chemical waste.[2]

  • Unknown Hazards: The full toxicological properties of this compound are not extensively documented. Therefore, it is prudent to handle it with care to avoid exposure.

Disposal Procedures

The fundamental principle for the disposal of this compound is to prevent its release into the sanitary sewer system or general waste. All waste streams containing this compound must be collected and disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal A This compound (Solid or Stock Solution) D Solid Chemical Waste Container (Labeled: 'this compound Waste') A->D B Contaminated Labware (Pipette tips, tubes, etc.) F Sharps/Contaminated Waste Container B->F C Working Solutions & Media E Liquid Chemical Waste Container (Labeled: 'this compound Waste') C->E G Arrange for Pickup by Institutional EHS D->G E->G F->G H Incineration or Licensed Chemical Waste Facility G->H

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

2.1. Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)

  • Collection: Carefully place all solid waste containing this compound into a designated, sealable, and clearly labeled solid chemical waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste until it is collected by your institution's EHS personnel.

2.2. Liquid Waste (Stock Solutions, Working Solutions, and Contaminated Media)

  • Do Not Pour Down the Drain: Due to its antibacterial properties, liquid waste containing this compound must not be disposed of in the sanitary sewer.

  • Collection: Collect all liquid waste in a designated, leak-proof, and shatter-resistant liquid chemical waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and list any other chemical components in the solution.

  • Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.

2.3. Contaminated Laboratory Supplies (Pipette Tips, Gloves, Tubes, etc.)

  • Segregation: All disposable items that have come into direct contact with this compound should be considered contaminated chemical waste.

  • Collection: Place these items in a designated, durable, and sealed container or a robust, leak-proof bag.

  • Labeling: Label the container or bag as "Chemical Waste for Incineration" and specify that it is contaminated with "this compound."

  • Disposal: Dispose of this container through your institution's chemical or biohazardous waste stream, as directed by your EHS department.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Notify: Alert others in the immediate area and restrict access.

  • Assess the Spill: For small spills of a low concentration, proceed with cleanup. For large spills or spills of the pure compound or high-concentration stock solutions, contact your institution's EHS department immediately.

  • Cleanup:

    • Wear appropriate PPE (gloves, lab coat, safety glasses).

    • Contain the spill using an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully collect the absorbent material and any contaminated debris.

    • Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.

Data Presentation: Waste Stream Summary
Waste TypeContainer TypeDisposal MethodKey Precautions
Pure Compound (Solid) Sealed, Labeled Solid Chemical Waste ContainerCollection by Institutional EHS for IncinerationAvoid generating dust.
Stock Solutions (Liquid) Leak-proof, Labeled Liquid Chemical Waste ContainerCollection by Institutional EHSDo not dispose down the drain.
Working Solutions & Media Leak-proof, Labeled Liquid Chemical Waste ContainerCollection by Institutional EHSDo not dispose down the drain.
Contaminated Labware Labeled, Sealed Bag or ContainerCollection by Institutional EHS for IncinerationSegregate from general lab waste.
Spill Cleanup Materials Sealed, Labeled Solid Chemical Waste ContainerCollection by Institutional EHS for IncinerationWear appropriate PPE during cleanup.

Logical Relationship of Disposal Decisions

G cluster_0 Compound Properties cluster_1 Risk Assessment cluster_2 Disposal Action A This compound B Known Antibacterial Activity A->B C Bioactive Small Molecule A->C D Potential Environmental Contamination (e.g., antibiotic resistance) B->D C->D E Treat as Hazardous Waste D->E F Segregate at Point of Generation E->F G Collect in Labeled Chemical Waste Containers E->G H Dispose via Institutional EHS E->H I NO Drain Disposal E->I

Caption: Decision-making process for the disposal of this compound.

References

Personal protective equipment for handling Biotin protein ligase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This document provides crucial safety and logistical information for handling Biotin protein ligase-IN-1, a potent inhibitor of biotin protein ligase (BPL).[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this guide is based on standard laboratory safety practices for handling potent, biologically active small molecules.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Receiving & Unpacking - Single-use, chemotherapy-rated gloves- Lab coat- Safety glasses
Weighing & Aliquoting (Solid Form) - Double, chemotherapy-rated gloves- Disposable, back-closing gown- Safety glasses or goggles- Face shield- Use of a certified chemical fume hood or ventilated balance enclosure is mandatory.
Solution Preparation & Handling - Double, chemotherapy-rated gloves- Disposable gown- Safety glasses or goggles- All work should be conducted in a chemical fume hood.
Spill Cleanup - Chemical spill kit- Two pairs of chemotherapy-rated gloves- Disposable gown- Safety goggles- Appropriate respiratory protection (e.g., N95 respirator or elastomeric half-mask with appropriate cartridges)

Operational Plan

Adherence to a strict operational plan is critical for safety and to maintain the integrity of the compound.

2.1. Receiving and Inspection

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Move it to a chemical fume hood and contact the supplier for instructions.

  • If the package is intact, wear recommended PPE for receiving and unpacking.

2.2. Storage

  • Store the compound in a tightly sealed container.

  • Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C for long-term storage.

2.3. Preparation of Solutions

  • All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.

  • Use a dedicated set of calibrated pipettes and other equipment.

  • The compound is soluble in DMSO. For a stock solution, carefully weigh the required amount of the solid compound and dissolve it in the appropriate volume of solvent.

2.4. Handling of Solutions

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • When working with cell cultures or in vivo models, add the compound solution carefully to the medium or vehicle to avoid splashes.

Disposal Plan

All waste generated from handling this compound must be considered hazardous and disposed of accordingly.

3.1. Solid Waste

  • All disposable items that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.

3.2. Liquid Waste

  • Collect all liquid waste containing the compound in a sealed and clearly labeled hazardous waste container.

  • Do not pour any waste down the drain.

3.3. Contaminated PPE

  • Used gowns, gloves, and other disposable PPE should be disposed of as solid hazardous waste.

3.4. Decontamination

  • Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the material).

Experimental Workflow

The following diagram illustrates the recommended workflow for safely handling this compound.

G cluster_0 Preparation cluster_1 Handling (in Chemical Fume Hood) cluster_2 Disposal A Receiving and Inspection B Storage at -20°C A->B C Weighing Solid Compound B->C Equilibrate to Room Temperature D Solution Preparation (e.g., in DMSO) C->D E Use in Experiment (e.g., Cell Culture) D->E F Collect Solid Waste E->F G Collect Liquid Waste E->G H Dispose of Contaminated PPE E->H I Hazardous Waste Disposal F->I G->I H->I

Caption: Safe handling workflow for this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。